molecular formula (CH3)2NCH2CH2CN B047339 3-(Dimethylamino)propanenitrile CAS No. 1738-25-6

3-(Dimethylamino)propanenitrile

カタログ番号: B047339
CAS番号: 1738-25-6
分子量: 98.15 g/mol
InChIキー: MTPJEFOSTIKRSS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-(Dimethylamino)propanenitrile is a highly valuable bifunctional organonitrile reagent featuring both a tertiary amino group and a nitrile functionality, making it a versatile precursor and building block in advanced organic synthesis. Its primary research application lies in the synthesis of nitrogen-containing heterocycles and as a key intermediate for the preparation of pharmacologically active compounds, including certain antidepressants and local anesthetics, where its dimethylaminoethyl chain is a critical structural motif. The compound serves as a crucial precursor to betaine derivatives and zwitterionic compounds, which are of significant interest in materials science and supramolecular chemistry. Its mechanism of action in synthesis is characterized by its nucleophilic nitrile group, which can undergo hydrolysis to carboxylic acids, reduction to primary amines, or participate in cycloaddition reactions, while the tertiary amine can act as a base or be further functionalized via quaternization (Menshutkin reaction) to create quaternary ammonium salts. This unique combination of reactive sites provides researchers with a flexible scaffold for constructing complex molecular architectures, facilitating studies in medicinal chemistry, chemical biology, and the development of novel functional materials. The compound's properties are essential for investigating structure-activity relationships and developing new synthetic methodologies.

特性

IUPAC Name

3-(dimethylamino)propanenitrile
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InChI

InChI=1S/C5H10N2/c1-7(2)5-3-4-6/h3,5H2,1-2H3
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InChI Key

MTPJEFOSTIKRSS-UHFFFAOYSA-N
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Canonical SMILES

CN(C)CCC#N
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Molecular Formula

C5H10N2
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DSSTOX Substance ID

DTXSID0027432
Record name 3-Dimethylaminopropionitrile
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Molecular Weight

98.15 g/mol
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Physical Description

Dimethylaminopropionitrile is a colorless liquid. Mp: -44.3 °C; bp: 171-172 °C. Density 0.87 g cm-3 at 20 °C). Water-soluble. Used in the manufacture of polyurethane foam. Excessive exposure leads to urologic and neurologic disorders., Liquid, Colorless liquid; [NIOSH], Colorless liquid.
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Boiling Point

342 °F at 760 mmHg (NIOSH, 2023), 173 °C, 342 °F
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Flash Point

147 °F (NIOSH, 2023), 147 °F, 147 °F CC
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Solubility

Miscible (NIOSH, 2023), Miscible with water, alcohol, and other solvents., Miscible
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Density

0.86 at 86 °F (NIOSH, 2023) - Less dense than water; will float, 0.8705 @ 20 °C, Density of saturated air: 1.03 (Air= 1), 0.86 at 86 °F, (86 °F): 0.86
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Vapor Density

2.4 (Air= 1)
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Vapor Pressure

10 mmHg at 135 °F (NIOSH, 2023), 10 mm Hg @ 57 °C, 10 mmHg at 135 °F, (135 °F): 10 mmHg
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Color/Form

Colorless, mobile fluid, Colorless liquid.

CAS No.

1738-25-6
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Melting Point

-48 °F (NIOSH, 2023), -44.2 °C, -48 °F
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Foundational & Exploratory

An In-depth Technical Guide to 3-(Dimethylamino)propanenitrile: Core Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)propanenitrile (DMAPN), also known as β-dimethylaminopropionitrile, is a bifunctional organic compound featuring a tertiary amine and a nitrile group.[1] This unique structure makes it a versatile intermediate in organic synthesis and a valuable catalyst in polymerization reactions.[1][2] Its applications range from being a key component in the production of polyurethane foams to a catalyst in the formation of polyacrylamide gels for electrophoresis.[1][3] In the context of drug development, DMAPN serves as a building block for various pharmacologically active compounds.[1] However, its toxicological properties, particularly its neurotoxicity and urotoxicity, necessitate careful handling and a thorough understanding of its metabolic pathways.[3][4][5] This guide provides a comprehensive overview of the fundamental properties of DMAPN, detailed experimental protocols, and visual representations of key processes.

Core Properties

The fundamental chemical and physical properties of this compound are summarized below, providing essential data for its handling, application, and analysis.

Chemical Identity
PropertyValueReference
IUPAC NameThis compound[1]
SynonymsDMAPN, β-dimethylaminopropionitrile, 3-(N,N-Dimethylamino)propionitrile[2][3]
CAS Number1738-25-6[1]
Molecular FormulaC₅H₁₀N₂[6]
Molecular Weight98.15 g/mol [1][6]
SMILESCN(C)CCC#N[6]
InChIInChI=1S/C5H10N2/c1-7(2)5-3-4-6/h3,5H2,1-2H3[7]
Physical Properties
PropertyValueReference
AppearanceColorless to yellowish liquid[1][3]
OdorOdorless[8]
Boiling Point171-173 °C at 750 mmHg[1][8]
Melting Point-43 °C[8]
Density0.870 g/mL at 25 °C[8]
Refractive Index (n20/D)1.426[6]
Flash Point62 °C (143.6 °F)[8]
Vapor Pressure13 hPa at 57 °C[8]
SolubilitySoluble in water, ethanol, and acetone.[4]
Safety and Toxicity
ParameterValueSpeciesReference
Oral LD502600 mg/kgRat[3]
Dermal LD501410 mg/kgRabbit[3]
Eye IrritationModerateRabbit[3]
Skin IrritationMildRabbit[3]

Hazard Statements: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[3] Contact with acids liberates very toxic gas.[3]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.

Synthesis of this compound

This protocol describes the synthesis of DMAPN via the Michael addition of dimethylamine (B145610) to acrylonitrile (B1666552).

Materials:

  • Dimethylamine (aqueous solution, e.g., 40%)

  • Acrylonitrile

  • Ice bath

  • Round-bottom flask with a magnetic stirrer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, place the aqueous solution of dimethylamine.

  • Cool the flask in an ice bath to maintain a low temperature.

  • Slowly add acrylonitrile to the cooled dimethylamine solution with continuous stirring. The molar ratio of dimethylamine to acrylonitrile should be approximately 1:1 to 1.5:1.[2]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently heat the mixture. The reaction is exothermic, so careful temperature control is necessary.

  • The reaction can be allowed to proceed for several hours or overnight to ensure completion.[9]

  • The resulting product is then purified by fractional distillation.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Product Dimethylamine Dimethylamine (aqueous solution) Mixing Mix and Cool (Ice Bath) Dimethylamine->Mixing Acrylonitrile Acrylonitrile Acrylonitrile->Mixing Reaction_Heating Gentle Heating Mixing->Reaction_Heating Distillation Fractional Distillation Reaction_Heating->Distillation DMAPN This compound Distillation->DMAPN

Synthesis workflow for this compound.
Purification by Fractional Distillation

Apparatus:

  • Distillation flask (round-bottom)

  • Fractionating column (e.g., Vigreux)

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle

  • Boiling chips

Procedure:

  • Transfer the crude reaction mixture into the distillation flask and add a few boiling chips.

  • Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser.

  • Begin heating the distillation flask gently with the heating mantle.

  • Observe the temperature as the vapor rises through the fractionating column.

  • Collect the fraction that distills at 171-173 °C at atmospheric pressure.[1] This is the pure this compound.

  • Store the purified product in a cool, dry, and well-ventilated area in a tightly sealed container.

Spectroscopic Analysis

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Solvent: Chloroform-d (CDCl₃)

    • Internal Standard: Tetramethylsilane (TMS)

    • Typical Chemical Shifts (δ):

      • ~2.2 ppm (singlet, 6H, -N(CH₃)₂)

      • ~2.4 ppm (triplet, 2H, -CH₂-CN)

      • ~2.6 ppm (triplet, 2H, -N-CH₂-)

  • ¹³C NMR:

    • Solvent: Chloroform-d (CDCl₃)

    • Typical Chemical Shifts (δ):

      • ~15 ppm (-CH₂-CN)

      • ~45 ppm (-N(CH₃)₂)

      • ~53 ppm (-N-CH₂-)

      • ~118 ppm (-CN)

3.3.2 Infrared (IR) Spectroscopy

  • Sample Preparation: A thin liquid film between two KBr or NaCl plates.

  • Typical Absorptions (cm⁻¹):

    • ~2250 cm⁻¹ (strong, C≡N stretch)

    • ~2950-2800 cm⁻¹ (C-H stretch of alkyl groups)

    • ~1460 cm⁻¹ (C-H bend)

3.3.3 Mass Spectrometry (MS)

  • Ionization Method: Electron Ionization (EI) at 70 eV.

  • Key Fragments (m/z):

    • 98 (M⁺, molecular ion)

    • 58 ([CH₂=N(CH₃)₂]⁺, base peak)

Applications and Mechanisms

Catalyst in Acrylamide (B121943) Polymerization

DMAPN is an effective catalyst for the polymerization of acrylamide and bis-acrylamide to form polyacrylamide gels, acting similarly to tetramethylethylenediamine (TEMED).[6]

Experimental Protocol for Polyacrylamide Gel Formation:

  • Prepare the desired concentration of acrylamide/bis-acrylamide monomer solution in a suitable buffer.

  • Degas the solution to remove oxygen, which inhibits polymerization.

  • Add ammonium (B1175870) persulfate (APS) solution (initiator) to the monomer solution.

  • Add DMAPN (catalyst) to the solution and mix gently. The amount of DMAPN will influence the rate of polymerization.

  • Immediately pour the solution into the gel casting apparatus. Polymerization should begin within minutes.

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_crosslinking Cross-linking APS Ammonium Persulfate (APS) Sulfate_Radical Sulfate Free Radical (SO₄⁻•) APS->Sulfate_Radical activated by DMAPN DMAPN (Catalyst) DMAPN->Sulfate_Radical accelerates formation Acrylamide_Radical Acrylamide Monomer Radical Sulfate_Radical->Acrylamide_Radical reacts with Acrylamide_Monomer Acrylamide Monomer Acrylamide_Monomer->Acrylamide_Radical forms Polymer_Chain Growing Polymer Chain Acrylamide_Radical->Polymer_Chain initiates Polymer_Chain->Polymer_Chain Crosslinked_Gel Polyacrylamide Gel Polymer_Chain->Crosslinked_Gel Bis_Acrylamide Bis-acrylamide Bis_Acrylamide->Crosslinked_Gel cross-links chains

Free-radical polymerization of acrylamide catalyzed by DMAPN.
Toxicological Mechanism

The toxicity of DMAPN is linked to its in vivo metabolism.[4] Studies have shown that it can cause both neurotoxic and urotoxic effects.[1][5] The metabolism is primarily mediated by the cytochrome P450 enzyme system in the liver, kidneys, and urinary bladder.[4]

Metabolic Pathway: DMAPN is metabolized to several compounds, including formaldehyde (B43269) and cyanoacetic acid.[4] The liberation of cyanide is a key factor in its toxicity, exhibiting symptoms similar to hydrogen cyanide poisoning.[3] The urotoxic effects, such as urinary retention, are associated with the metabolic activity within the bladder tissue itself.[4]

Toxicity_Pathway cluster_metabolism Metabolism cluster_effects Toxic Effects DMAPN This compound P450 Cytochrome P450 (Liver, Kidney, Bladder) DMAPN->P450 Metabolized by Metabolites Metabolites (e.g., Formaldehyde, Cyanoacetic Acid) P450->Metabolites Cyanide Cyanide (CN⁻) P450->Cyanide liberates Urotoxicity Urotoxicity (Urinary Retention, Bladder Injury) Metabolites->Urotoxicity leads to Neurotoxicity Neurotoxicity (Altered Neurotransmitter Levels) Cyanide->Neurotoxicity contributes to

Simplified metabolic pathway of DMAPN toxicity.

Conclusion

This compound is a chemical with significant industrial and research applications. Its utility as a synthetic intermediate and polymerization catalyst is well-established. However, its inherent toxicity requires that researchers, scientists, and drug development professionals handle it with appropriate safety precautions and a thorough understanding of its chemical and toxicological properties. The experimental protocols and data presented in this guide offer a foundational resource for the safe and effective use of this compound.

References

An In-depth Technical Guide to 3-(Dimethylamino)propanenitrile (CAS: 1738-25-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)propanenitrile, also known as DMAPN, is a bifunctional organic compound featuring a tertiary amine and a nitrile group.[1] This unique structure makes it a versatile building block and precursor in a multitude of applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers.[2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety information, with a focus on experimental details and underlying mechanisms relevant to research and development.

Chemical and Physical Properties

This compound is a colorless to yellow, water-soluble liquid.[1][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 1738-25-6[1]
Molecular Formula C₅H₁₀N₂[4]
Molecular Weight 98.15 g/mol [4]
Appearance Colorless to yellow liquid[1][4]
Melting Point -44.3 °C[1][4]
Boiling Point 171-172 °C[1][4]
Density 0.87 g/cm³ at 20 °C[1][4]
Flash Point 62 °C (143.6 °F)[5]
Solubility Water-soluble[1][4]
Refractive Index (n20/D) 1.426[6]

Synthesis and Purification

Synthesis: Michael Addition of Dimethylamine (B145610) to Acrylonitrile (B1666552)

The primary industrial and laboratory synthesis of this compound involves the Michael addition of dimethylamine to acrylonitrile.[7]

Experimental Protocol: Lab-Scale Synthesis

Materials:

  • Dimethylamine (aqueous solution or gas)

  • Acrylonitrile

  • Ice bath

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel (or gas inlet tube)

  • Distillation apparatus

Procedure:

  • To a round-bottom flask containing a chilled solution of dimethylamine, slowly add acrylonitrile dropwise from the dropping funnel. If using gaseous dimethylamine, bubble it through chilled acrylonitrile.

  • Maintain the reaction temperature below 10°C using an ice bath to control the exothermic reaction.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

  • The crude product is then purified by fractional distillation.[1]

Purification: Fractional Distillation

Due to its relatively high boiling point and potential impurities, fractional distillation is the recommended method for purifying this compound.[1]

Experimental Protocol: Fractional Distillation

Apparatus:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask

  • Heating mantle

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus.

  • Place the crude this compound in the distillation flask with boiling chips.

  • Heat the flask gently.

  • Collect the fraction that distills at 171-173 °C.[5]

  • Monitor the temperature closely to ensure a clean separation from lower and higher boiling impurities.

Key Reactions and Applications

The dual functionality of this compound allows for a variety of chemical transformations, making it a valuable intermediate in several fields.

Reduction to 3-Dimethylaminopropylamine (B130723)

The nitrile group can be readily reduced to a primary amine, yielding 3-dimethylaminopropylamine, a crucial intermediate in the synthesis of pharmaceuticals.

Experimental Protocol: Hydrogenation of this compound [8]

Materials:

  • This compound

  • Sponge Nickel catalyst (e.g., Raney Nickel)

  • Autoclave reactor

  • Hydrogen gas

  • Sodium hydroxide (B78521) or potassium hydroxide solution

Procedure:

  • Charge a one-liter autoclave reactor with a slurry of the sponge nickel catalyst in water and 3-dimethylaminopropylamine.

  • Add 265 mL of 100% 3-dimethylaminopropylamine and 6 mL of a 25% (wt.) caustic solution (e.g., a 50:50 blend of sodium hydroxide and potassium hydroxide).

  • Seal the reactor, turn on the agitator, and heat to 60°C.

  • Purge the autoclave three times with nitrogen, followed by three purges with hydrogen.

  • Pressurize the reactor to approximately 7.8 atm with hydrogen and increase the temperature to 90°C.

  • Feed this compound into the autoclave at a controlled rate (e.g., 5 mL/minute).

  • Maintain the pressure and temperature throughout the reaction.

  • After the reaction is complete, cool the reactor and filter the catalyst to isolate the 3-dimethylaminopropylamine product.

Application in Drug Development

3-Dimethylaminopropylamine, derived from this compound, is a key building block in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI) antidepressant, Citalopram.

G cluster_citalopram Citalopram Synthesis DMAPN This compound Hydrogenation Hydrogenation (e.g., Raney Nickel, H₂) DMAPN->Hydrogenation DMAPA 3-Dimethylaminopropylamine Hydrogenation->DMAPA Citalopram Citalopram DMAPA->Citalopram Alkylation Phthalane Phthalane Derivative Phthalane->Citalopram

Caption: Synthetic pathway from this compound to Citalopram.

Similarly, derivatives of this compound are utilized in the synthesis of local anesthetics like Procaine.[9]

Use as a Catalyst in Polyurethane Foam Production

The tertiary amine group in this compound allows it to act as a catalyst in the production of polyurethane foams.[3] It primarily promotes the reaction between isocyanate and water (blowing reaction), which generates carbon dioxide gas, leading to foam expansion.[3]

G Isocyanate Isocyanate (-NCO) Urea Urea Linkage Isocyanate->Urea Water Water (H₂O) Water->Urea DMAPN This compound (Catalyst) DMAPN->Urea Catalyzes CO2 Carbon Dioxide (CO₂) (Blowing Agent) Urea->CO2 Foam Polyurethane Foam Urea->Foam CO2->Foam Causes Expansion

Caption: Role of this compound in polyurethane foam formation.

Toxicological Profile and Putative Mechanisms

Exposure to this compound can lead to neurological and urological disorders.[1][4]

Neurotoxicity

One of the proposed mechanisms for the neurotoxicity of this compound is the inhibition of acetylcholinesterase (AChE).[1] AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.

G DMAPN This compound AChE Acetylcholinesterase (AChE) DMAPN->AChE Inhibits Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes ACh_Accumulation ACh Accumulation in Synaptic Cleft AChE->ACh_Accumulation Leads to ACh Acetylcholine (ACh) ACh->AChE Substrate Neurotoxicity Neurotoxic Effects ACh_Accumulation->Neurotoxicity

Caption: Proposed neurotoxicity mechanism via acetylcholinesterase inhibition.

Urological Toxicity

The urological effects of this compound are often manifested as cystitis (inflammation of the bladder).[10] While the specific signaling pathway for this compound is not fully elucidated, chemically induced cystitis generally involves damage to the bladder urothelium, triggering an inflammatory cascade. This can lead to the release of pro-inflammatory cytokines and recruitment of immune cells, resulting in bladder dysfunction.[11]

G DMAPN This compound (or its metabolites) Urothelium Bladder Urothelium DMAPN->Urothelium Exposure Damage Urothelial Damage Urothelium->Damage Inflammation Inflammatory Cascade Damage->Inflammation Cytokines Release of Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Inflammation->Cytokines ImmuneCells Recruitment of Immune Cells Inflammation->ImmuneCells Cystitis Cystitis Symptoms Cytokines->Cystitis ImmuneCells->Cystitis

Caption: General proposed mechanism for chemically induced cystitis.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. A summary of its hazard classifications is provided in Table 2.

Table 2: Hazard Identification

Hazard ClassCategory
Acute Toxicity, Oral4
Acute Toxicity, Dermal4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2
Flammable liquids4

Safety Recommendations:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or under a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, and open flames.

  • Store in a cool, dry, and well-ventilated place.

Conclusion

This compound is a chemical of significant interest due to its versatile reactivity and wide range of applications, particularly as an intermediate in the synthesis of pharmaceuticals and as a catalyst. Its synthesis and purification are well-established procedures. However, its potential for neurotoxicity and urological toxicity necessitates careful handling and further research into its precise mechanisms of action. This guide provides a foundational understanding for researchers and professionals working with this compound, highlighting its utility while emphasizing the importance of safety and awareness of its toxicological properties.

References

3-(Dimethylamino)propanenitrile chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(Dimethylamino)propanenitrile: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, a versatile intermediate in organic synthesis.

Chemical Structure and Identification

This compound, also known as DMAPN, is an aliphatic nitrile containing a tertiary amine.[1] Its bifunctional nature makes it a valuable building block in the synthesis of a variety of compounds.[2]

IdentifierValue
IUPAC Name This compound[3]
CAS Number 1738-25-6[2]
Molecular Formula C₅H₁₀N₂[4]
Molecular Weight 98.15 g/mol [3]
SMILES CN(C)CCC#N[3]
InChI Key MTPJEFOSTIKRSS-UHFFFAOYSA-N[3]

Physicochemical Properties

This compound is a colorless to yellow liquid under standard conditions.[1][5] Key physical and chemical properties are summarized in the table below.

PropertyValue
Appearance Colorless to yellow liquid[1][5]
Melting Point -43 °C to -44.3 °C[1][5]
Boiling Point 171-174 °C at 750-760 mmHg[1][5]
Density 0.870 g/mL at 25 °C[1]
Refractive Index n20/D 1.426
Flash Point 62 °C (143.6 °F)[5]
Solubility Soluble in water, ethanol, and acetone.[6] Miscible with alcohol, ether, and benzene.[1]
Vapor Pressure 13 hPa at 57 °C[5]

Synthesis of this compound

The primary and most common method for the synthesis of this compound is the Michael addition of dimethylamine (B145610) to acrylonitrile (B1666552).[1][7] This reaction is highly efficient and can be adapted for both laboratory-scale and industrial production.

General Reaction Scheme

Synthesis_of_3_Dimethylaminopropanenitrile Dimethylamine Dimethylamine ((CH₃)₂NH) DMAPN This compound ((CH₃)₂NCH₂CH₂CN) Dimethylamine->DMAPN + Acrylonitrile Acrylonitrile (CH₂=CHCN) Acrylonitrile->DMAPN Michael Addition

Caption: Synthesis of this compound via Michael Addition.

Experimental Protocols

Method 1: Laboratory Scale Synthesis

This protocol is a generalized procedure based on common laboratory practices for this type of reaction.

  • Reactants:

    • Dimethylamine (solution, e.g., 40% in water)

    • Acrylonitrile

  • Procedure:

    • Acrylonitrile is added to a solution of dimethylamine, typically under ice-cooling to control the initial exothermic reaction.[2]

    • After the initial addition, the reaction mixture is heated to ensure the completion of the reaction.[2]

    • The progress of the reaction can be monitored by techniques such as TLC or GC.

    • Upon completion, the product is isolated and purified by fractional distillation, collecting the fraction at 171-173 °C.[2]

Method 2: Industrial Scale Synthesis (Continuous Process)

A continuous process is often employed for large-scale production, which can offer higher throughput and consistency.

  • Reactor: Bubble column reactor.[8]

  • Reactant Feed: Acrylonitrile and dimethylamine are fed in a counter-current manner into the reactor.[8]

  • Reaction Conditions:

    • Temperature: 25 to 80 °C, with a preferred range of 40 to 60 °C.[8]

    • Mole Ratio: A slight excess of dimethylamine to acrylonitrile is used, typically in a mole ratio of 1:1 to 1.5:1.[8]

    • Residence Time: The residence time of the reactants in the reactor is typically between 20 to 120 minutes.

  • Product Isolation: The reaction product, which is nearly pure this compound, is continuously withdrawn from the reactor and may not require further extensive purification.[8]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopy Key Features
¹H NMR (CDCl₃) δ: 2.29 (s, 6H, N(CH₃)₂), 2.49 (t, 2H, CH₂CN), 2.62 (t, 2H, NCH₂)[9]
IR The IR spectrum shows characteristic peaks for the C≡N stretch of the nitrile group and C-N stretching of the tertiary amine.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Applications in Synthesis

This compound is a versatile intermediate due to its two reactive functional groups.[2]

  • Reduction to Diamines: The nitrile group can be reduced to a primary amine, yielding 3-(Dimethylamino)propylamine (DMAPA), an important industrial chemical.[2][10]

  • Precursor to Heterocycles: It serves as a key building block in the synthesis of various nitrogen-containing heterocyclic compounds.[2]

  • Pharmaceutical Intermediates: The dimethylaminoethyl moiety is a critical structural feature in certain pharmacologically active compounds, including some antidepressants and local anesthetics.[2]

DMAPN_Applications DMAPN This compound Reduction Reduction (e.g., Hydrogenation) DMAPN->Reduction Heterocycle Heterocycle Synthesis DMAPN->Heterocycle Pharma Pharmaceutical Synthesis DMAPN->Pharma DMAPA 3-(Dimethylamino)propylamine (DMAPA) Reduction->DMAPA Heterocycles N-Containing Heterocycles Heterocycle->Heterocycles APIs Active Pharmaceutical Ingredients Pharma->APIs

Caption: Key Synthetic Applications of this compound.

Safety Information

This compound is harmful if swallowed or in contact with skin.[5] It is also a combustible liquid.[5] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[5] Work should be conducted in a well-ventilated area.

References

An In-depth Technical Guide to the Mechanism of Action of 3-(Dimethylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Dimethylamino)propanenitrile (DMAPN) is a bifunctional organic compound with recognized neurotoxic and urotoxic properties. Its industrial applications, primarily as a catalyst in the production of polyurethane foams, have led to documented cases of occupational exposure and associated health effects.[1][2] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of DMAPN, focusing on its molecular interactions, downstream signaling consequences, and the experimental methodologies used to elucidate these pathways. The primary mechanism involves the inhibition of key glycolytic enzymes, leading to cellular energy depletion and oxidative stress. This guide will detail these processes, present quantitative data from key studies, and provide protocols for relevant experimental models.

Core Mechanism of Action: Inhibition of Glycolytic Enzymes

The principal mechanism underlying the toxicity of this compound is the inhibition of critical enzymes in the glycolytic pathway. This disruption of cellular energy metabolism is a key initiating event in its pathological effects.

Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

DMAPN has been demonstrated to be an irreversible inhibitor of the crystalline glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[3][4] Preincubation of GAPDH with DMAPN enhances the inhibition, confirming its irreversible nature.[3] The inhibition is partially protected by the presence of dithiothreitol (B142953) (DTT), suggesting an interaction with sulfhydryl groups in the enzyme's active site.[3]

Inhibition of Phosphofructokinase (PFK)

In addition to GAPDH, DMAPN also acts as a reversible, noncompetitive inhibitor of phosphofructokinase (PFK), another key regulatory enzyme in glycolysis.[3] This dual inhibition of two critical steps in glycolysis significantly impairs the cell's ability to produce ATP.

Quantitative Data on Enzyme Inhibition

The following table summarizes the quantitative data from the pivotal study by Froines et al. (1985) on the inhibition of glycolytic enzymes by DMAPN.[3]

EnzymeInhibitorType of InhibitionInhibition Constant
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)This compoundIrreversiblekᵢ = 2.42 ± 0.21 M⁻¹ min⁻¹
Phosphofructokinase (PFK)This compoundReversible, NoncompetitiveKᵢ = 2.79 x 10⁻² M

Downstream Signaling Pathways and Cellular Effects

The inhibition of glycolysis by DMAPN triggers a cascade of downstream events that contribute to its toxicological profile.

Disruption of Cellular Energy Metabolism

The primary consequence of GAPDH and PFK inhibition is a significant reduction in cellular ATP production. This energy deficit affects numerous cellular processes that are ATP-dependent, leading to widespread cellular dysfunction.

Induction of Oxidative Stress

While not definitively demonstrated for DMAPN itself, its structural analog acrylonitrile (B1666552) has been shown to induce oxidative stress in rat brain.[5][6] This is characterized by increased levels of reactive oxygen species (ROS), oxidative DNA damage (e.g., formation of 8-hydroxy-2'-deoxyguanosine), and lipid peroxidation.[5][6] It is plausible that the metabolic disruption caused by DMAPN could similarly lead to an imbalance in the cellular redox state and induce oxidative stress.

Neurotoxicity

The neurotoxic effects of DMAPN are a major concern. The inhibition of glycolysis in neurons, which have a high energy demand, can lead to:

  • Axonal Transport Disruption: Axonal transport is a highly energy-dependent process crucial for maintaining neuronal integrity and function. ATP depletion can impair the function of motor proteins like kinesin and dynein, leading to the accumulation of cellular components and eventual axonal degeneration.[4][7][8]

  • Cytoskeletal Damage: Oxidative stress can lead to damage of cytoskeletal proteins, affecting neuronal structure and function.[9][10]

  • Apoptosis: Severe cellular stress, including energy deprivation and oxidative damage, can trigger programmed cell death (apoptosis) in neurons. This can involve the activation of caspase cascades and the release of pro-apoptotic factors from mitochondria.[11]

Urotoxicity

DMAPN is known to cause urinary retention and bladder dysfunction.[2] The urothelium of the bladder is a metabolically active tissue, and the inhibition of glycolysis can lead to cellular damage and inflammation. The metabolism of DMAPN by cytochrome P450 enzymes in the liver, kidney, and urinary bladder may also contribute to its urotoxic effects.

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways involved in DMAPN-induced toxicity.

DMAPN_Mechanism cluster_glycolysis Glycolysis Inhibition cluster_consequences Cellular Consequences cluster_toxicity Toxicological Outcomes DMAPN This compound (DMAPN) GAPDH GAPDH (Irreversible Inhibition) DMAPN->GAPDH PFK PFK (Reversible Inhibition) DMAPN->PFK Oxidative_Stress Oxidative Stress (Putative) DMAPN->Oxidative_Stress Metabolism ATP_depletion Reduced ATP Production GAPDH->ATP_depletion PFK->ATP_depletion Neurotoxicity Neurotoxicity ATP_depletion->Neurotoxicity Urotoxicity Urotoxicity ATP_depletion->Urotoxicity Oxidative_Stress->Neurotoxicity Oxidative_Stress->Urotoxicity

Caption: Overview of the primary mechanism of action of DMAPN.

Neurotoxicity_Pathway cluster_cellular_stress Cellular Stress cluster_downstream Downstream Effects DMAPN_Glycolysis_Inhibition DMAPN-induced Glycolysis Inhibition ATP_Depletion ATP Depletion DMAPN_Glycolysis_Inhibition->ATP_Depletion Oxidative_Stress Oxidative Stress DMAPN_Glycolysis_Inhibition->Oxidative_Stress Axonal_Transport_Defects Axonal Transport Defects ATP_Depletion->Axonal_Transport_Defects Mitochondrial_Dysfunction Mitochondrial Dysfunction ATP_Depletion->Mitochondrial_Dysfunction Cytoskeletal_Damage Cytoskeletal Damage Oxidative_Stress->Cytoskeletal_Damage Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Neuronal Apoptosis Axonal_Transport_Defects->Apoptosis Cytoskeletal_Damage->Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: Proposed signaling cascade in DMAPN-induced neurotoxicity.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of DMAPN's mechanism of action.

In Vitro Enzyme Inhibition Assay (Adapted from Froines et al., 1985)

Objective: To determine the inhibitory effect of DMAPN on the activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and phosphofructokinase (PFK).

Materials:

  • Crystalline rabbit muscle GAPDH and PFK

  • This compound (DMAPN)

  • Triethanolamine (B1662121) buffer

  • Glyceraldehyde-3-phosphate (G3P)

  • Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • Fructose-6-phosphate (F6P)

  • Adenosine triphosphate (ATP)

  • NADH

  • Coupling enzymes (e.g., aldolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)

  • Spectrophotometer

Procedure for GAPDH Inhibition:

  • Prepare a reaction mixture containing triethanolamine buffer, NAD⁺, and GAPDH.

  • Pre-incubate the enzyme with varying concentrations of DMAPN for different time intervals to assess time-dependent inhibition.

  • Initiate the reaction by adding the substrate, G3P.

  • Monitor the rate of NADH formation by measuring the increase in absorbance at 340 nm.

  • Calculate the enzyme activity and the bimolecular rate constant (kᵢ) for irreversible inhibition.

Procedure for PFK Inhibition:

  • Prepare a reaction mixture containing triethanolamine buffer, F6P, ATP, NADH, and the coupling enzymes.

  • Add PFK to the mixture.

  • Initiate the reaction by adding the substrate, F6P.

  • Monitor the rate of NADH oxidation by measuring the decrease in absorbance at 340 nm.

  • Determine the enzyme activity in the presence and absence of varying concentrations of DMAPN.

  • Calculate the inhibition constant (Kᵢ) for reversible, noncompetitive inhibition using appropriate kinetic models (e.g., Lineweaver-Burk plot).

In Vivo Neurotoxicity Assessment in Rats

Objective: To evaluate the neurotoxic effects of DMAPN in a rodent model.

Materials:

  • Male Sprague-Dawley rats

  • This compound (DMAPN)

  • Vehicle (e.g., saline)

  • Apparatus for behavioral testing (e.g., open field, rotarod)

  • Equipment for histological processing and analysis

Procedure:

  • Acclimatize animals to the housing conditions for at least one week.

  • Divide animals into control and treatment groups.

  • Administer DMAPN to the treatment groups via an appropriate route (e.g., intraperitoneal injection, oral gavage) at various dose levels. The control group receives the vehicle.

  • Conduct neurobehavioral assessments at regular intervals. This may include:

    • Gait analysis: Observe for any abnormalities in walking or movement.

    • Motor coordination: Use a rotarod to assess balance and coordination.

    • Sensory function: Evaluate response to thermal or mechanical stimuli.

  • At the end of the study period, euthanize the animals and collect brain and spinal cord tissues.

  • Perform histopathological examination of the neural tissues. This involves fixing the tissues in formalin, embedding in paraffin, sectioning, and staining with hematoxylin (B73222) and eosin (B541160) (H&E) or specific neuronal markers (e.g., Nissl stain, silver stain for axons).

  • Examine sections for signs of neuronal damage, such as axonal swelling, demyelination, and neuronal cell loss.

In Vivo Urotoxicity Assessment in Rats (Chemically-Induced Cystitis Model)

Objective: To assess the urotoxic effects of DMAPN and induce a cystitis-like condition.

Materials:

  • Female Sprague-Dawley rats

  • This compound (DMAPN)

  • Vehicle (e.g., saline)

  • Apparatus for urodynamic measurements (cystometry)

  • Reagents for histological analysis

Procedure:

  • Acclimatize animals as described above.

  • Administer a single high dose or repeated lower doses of DMAPN intraperitoneally to induce bladder inflammation.

  • Monitor for signs of urinary retention and bladder dysfunction.

  • Perform cystometry to assess bladder function. This involves cannulating the bladder and recording pressure changes during filling and voiding to measure parameters like bladder capacity, voiding frequency, and contraction pressure.

  • Perform macroscopic and microscopic examination of the bladder tissue.

  • For histopathology, fix the bladders in formalin, embed in paraffin, section, and stain with H&E.

  • Examine the sections for evidence of inflammation, such as edema, hemorrhage, inflammatory cell infiltration, and urothelial damage.

Experimental Workflow Diagrams

Enzyme_Inhibition_Workflow start Prepare Reaction Mixture (Buffer, Cofactors, Enzyme) preincubation Pre-incubate with DMAPN (Varying concentrations and times) start->preincubation initiate_reaction Initiate Reaction (Add Substrate) preincubation->initiate_reaction spectrophotometry Monitor Reaction Rate (Spectrophotometry at 340 nm) initiate_reaction->spectrophotometry data_analysis Data Analysis (Calculate enzyme activity, kᵢ or Kᵢ) spectrophotometry->data_analysis end Determine Inhibition Parameters data_analysis->end

Caption: Workflow for in vitro enzyme inhibition assays.

In_Vivo_Toxicity_Workflow start Animal Acclimatization and Grouping dosing DMAPN Administration (Varying doses and duration) start->dosing behavioral_assessment Neurobehavioral Assessment (Gait, motor coordination, sensory function) dosing->behavioral_assessment urodynamic_measurement Urodynamic Measurement (Cystometry for bladder function) dosing->urodynamic_measurement euthanasia Euthanasia and Tissue Collection (Brain, spinal cord, bladder) behavioral_assessment->euthanasia urodynamic_measurement->euthanasia histopathology Histopathological Examination (H&E and specific staining) euthanasia->histopathology end Evaluation of Toxicity histopathology->end

Caption: General workflow for in vivo neurotoxicity and urotoxicity studies.

Conclusion

The mechanism of action of this compound is primarily centered on its ability to inhibit key enzymes in the glycolytic pathway, leading to a cascade of detrimental cellular events including energy depletion and oxidative stress. These primary insults manifest as neurotoxicity and urotoxicity, characterized by axonal damage, neuronal cell death, and bladder dysfunction. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the toxicological properties of DMAPN and to develop potential therapeutic interventions for nitrile-induced toxicities. A deeper understanding of the downstream signaling pathways and the specific molecular targets will be crucial for these future endeavors.

References

An In-depth Technical Guide to the Safety and Handling of 3-(Dimethylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Dimethylamino)propanenitrile (DMAPN), a bifunctional organonitrile, is a valuable reagent in advanced organic synthesis, particularly in the preparation of pharmacologically active compounds. However, its utility is accompanied by significant health hazards that necessitate stringent safety and handling protocols. This guide provides a comprehensive overview of the chemical and physical properties, toxicological data, and detailed procedures for the safe handling, storage, and disposal of this compound. It is intended to serve as an essential resource for laboratory personnel to mitigate risks and ensure a safe working environment.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1][2] It is a combustible liquid and is soluble in polar solvents such as water, ethanol, and acetone.[1] Key physical and chemical data are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C5H10N2[3][4]
Molecular Weight 98.15 g/mol [3][4][5]
CAS Number 1738-25-6[3][4][5]
Appearance Colorless to pale yellow liquid[1][2]
Odor Odorless[6][7]
Melting Point -43 °C / -45.4 °F[4][6][7]
Boiling Point 171 °C / 339.8 °F @ 750 mmHg[4][6][7]
Flash Point 62 °C / 143.6 °F (closed cup)[4][6][7]
Density 0.870 g/mL at 25 °C[4]
Vapor Pressure 13 hPa @ 57 °C[6][7]
Vapor Density 3.35[6][7]
Solubility Soluble in water, ethanol, and acetone[1]

Toxicological Data

This compound is classified as harmful if swallowed or in contact with skin, and it can cause serious skin and eye irritation.[1][6][7] Exposure can lead to a range of symptoms, including irritation of the eyes and skin, urinary disturbances, and neurological disorders. The toxic effects are partly attributed to its nitrile group, with nitrile poisoning exhibiting symptoms similar to those of hydrogen cyanide.[7]

Toxicity EndpointSpeciesRouteValueReference(s)
LD50RatOral2600 mg/kg[7]
LD50RabbitDermal1410 mg/kg[7]
Eye IrritationRabbit-Moderate (20 mg/24h)[7]
Skin IrritationRabbit-Mild (500 mg/24h)[7]
Symptoms of Exposure:
  • Acute: May cause irritation to the skin, eyes, nose, and throat.[8] Ingestion or significant skin absorption can lead to symptoms resembling cyanide poisoning, such as nausea, vomiting, anxiety, confusion, and dizziness.[7]

  • Chronic: Prolonged or repeated exposure may lead to neurological damage, including numbness, tingling ("pins and needles"), and weakness in the extremities.[8] Bladder dysfunction has also been reported with long-term exposure.[8]

Experimental Protocols

The toxicological data for this compound are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data consistency and reliability.

Acute Oral Toxicity (Based on OECD Guideline 423)

The acute oral toxicity of a substance is commonly determined using the Acute Toxic Class Method.

Methodology:

  • Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[9]

  • Housing and Fasting: Animals are housed in suitable cages and fasted for at least 16 hours before administration of the test substance, with water available ad libitum.[4]

  • Dose Administration: The test substance is administered orally by gavage in a stepwise procedure. The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on existing information.[9]

  • Observation: Animals are observed for mortality and clinical signs of toxicity several times on the day of administration and at least once daily thereafter for 14 days.[4] Body weights are recorded weekly.[4]

  • Endpoint: The LD50 value is determined based on the mortality observed at different dose levels.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the adverse effects following a single, prolonged dermal application.

Methodology:

  • Test Animals: Adult rats, rabbits, or guinea pigs with healthy, intact skin are used. Typically, one sex (females) is sufficient.

  • Preparation of Animals: The day before the test, the fur is removed from the dorsal area of the trunk of the test animals.

  • Dose Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The application site is then covered with a porous gauze dressing.

  • Exposure Duration: The exposure period is 24 hours.

  • Observation: Animals are observed for signs of toxicity and skin reactions at regular intervals for 14 days. Body weights are recorded weekly.

  • Endpoint: The LD50 is determined, and any observed skin lesions are documented.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD Guideline 439)

This in vitro method uses a reconstructed human epidermis model to assess skin irritation potential.

Methodology:

  • Test System: A three-dimensional human epidermis model that mimics the properties of the upper layers of human skin is used.[10]

  • Application: The test chemical is applied topically to the surface of the skin tissue.[10]

  • Incubation: The tissues are incubated for a defined period (e.g., 15-60 minutes).[10][11]

  • Viability Assessment: After exposure, the cell viability is determined using a colorimetric assay, such as the MTT assay, which measures mitochondrial activity.[10]

  • Endpoint: A chemical is identified as an irritant if it reduces cell viability below a certain threshold (e.g., ≤ 50%).[10]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (Based on OECD Guideline 492)

This test evaluates the potential of a substance to cause serious eye damage using a reconstructed human cornea-like epithelium model.

Methodology:

  • Test System: A three-dimensional, organotypic model of the human corneal epithelium is used.

  • Application: The test substance is applied directly to the epithelial surface.

  • Exposure and Post-Incubation: Tissues are exposed to the chemical for a set time, followed by a post-incubation period.

  • Viability Measurement: The viability of the corneal cells is measured using a quantitative method like the MTT assay.

  • Endpoint: The potential for eye irritation is determined by the extent of cytotoxicity caused by the substance.

Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[12]

  • Eyewash stations and safety showers must be readily accessible in the immediate work area.[6][13]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6][12]

  • Skin Protection: Wear appropriate protective gloves (e.g., PVC) and clothing to prevent skin exposure.[6][14] A lab coat or overalls and an apron are recommended.[14]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors should be used.[6]

Handling Procedures
  • Avoid all personal contact, including inhalation of vapors or mists.[14]

  • Wash hands and any exposed skin thoroughly after handling.[6][7]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6][7][13]

  • Keep the substance away from heat, sparks, and open flames.[6][7] No smoking in the handling area.[6][7]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][7][13]

  • Keep away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[6][7]

  • Refrigerated storage may be recommended.[7]

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[6][7] Seek immediate medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[6][7] Get medical attention if you feel unwell.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6][7] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[6][7] Never give anything by mouth to an unconscious person.[6][7] Call a poison center or doctor immediately.[7]

Spills and Leaks
  • Minor Spills: Remove all sources of ignition.[14] Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[12]

  • Major Spills: Evacuate the area.[14] Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.[16]

Fire Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[14]

  • Hazards: The substance is a combustible liquid.[6][7] Containers may explode when heated.[6] Thermal decomposition can release irritating and toxic gases, including nitrogen oxides and cyanides.[6][8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Visualizations

Emergency First Aid Workflow

FirstAidWorkflow cluster_Routes Routes of Exposure cluster_Actions Immediate Actions Start Exposure Occurs Eye_Contact Eye Contact Start->Eye_Contact Skin_Contact Skin Contact Start->Skin_Contact Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Rinse_Eyes Rinse eyes with water for 15 mins Eye_Contact->Rinse_Eyes Remove_Clothing Remove contaminated clothing Skin_Contact->Remove_Clothing Fresh_Air Move to fresh air Inhalation->Fresh_Air Rinse_Mouth Rinse mouth, drink water (if conscious) Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Rinse_Eyes->Seek_Medical_Attention Wash_Skin Wash skin with soap and water Wash_Skin->Seek_Medical_Attention Fresh_Air->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention Remove_Clothing->Wash_Skin

Caption: Workflow for first aid procedures following exposure to this compound.

Safe Handling and Storage Protocol

SafeHandlingProtocol cluster_Handling Handling Procedures cluster_Storage Storage Conditions Start Handling/Storage of DMAPN Use_Hood Work in a chemical fume hood Start->Use_Hood Wear_PPE Wear appropriate PPE Start->Wear_PPE Avoid_Contact Avoid personal contact Start->Avoid_Contact No_Food_Drink No eating, drinking, or smoking Start->No_Food_Drink Wash_Hands Wash hands after handling Start->Wash_Hands Cool_Dry_Ventilated Store in a cool, dry, well-ventilated area Start->Cool_Dry_Ventilated Tightly_Closed Keep container tightly closed Start->Tightly_Closed Away_From_Incompatibles Store away from incompatible materials Start->Away_From_Incompatibles No_Ignition_Sources Keep away from ignition sources Start->No_Ignition_Sources Disposal Dispose of waste according to regulations Wash_Hands->Disposal No_Ignition_Sources->Disposal

Caption: Protocol for the safe handling and storage of this compound.

Proposed Mechanism of Neurotoxicity

NeurotoxicityMechanism cluster_Mechanisms Proposed Mechanisms of Neurotoxicity DMAPN This compound (DMAPN) and related β-aminopropionitriles Metabolism Metabolism of Nitrile Group DMAPN->Metabolism Excitotoxicity Excitotoxicity DMAPN->Excitotoxicity Lysyl_Oxidase Inhibition of Lysyl Oxidase DMAPN->Lysyl_Oxidase Cyanide_Release Potential release of cyanide Metabolism->Cyanide_Release Ammonia_Metabolism Interference with ammonia (B1221849) metabolism in the brain Metabolism->Ammonia_Metabolism Glutamate_Receptor Activation of glutamate (B1630785) receptors (e.g., AMPA) Excitotoxicity->Glutamate_Receptor Collagen_Crosslinking Inhibition of collagen and elastin (B1584352) cross-linking Lysyl_Oxidase->Collagen_Crosslinking Neuronal_Damage Neuronal Damage / Cell Death Cyanide_Release->Neuronal_Damage Ammonia_Metabolism->Neuronal_Damage Glutamate_Receptor->Neuronal_Damage Lathyrism Lathyrism-like Symptoms (Neurological and Connective Tissue Disorders) Collagen_Crosslinking->Lathyrism Neuronal_Damage->Lathyrism

Caption: Conceptual diagram of the proposed neurotoxic mechanisms of β-aminopropionitriles.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(Dimethylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 3-(Dimethylamino)propanenitrile (DMAPN). A critical intermediate in various chemical syntheses, a thorough knowledge of its physicochemical properties is paramount for its effective and safe use in research and development. This document collates available data on its solubility in aqueous and organic solvents, and its stability under various conditions. Contradictory information present in the public domain is highlighted, and generalized experimental protocols for the precise determination of these properties are provided. Furthermore, this guide includes visualizations of key concepts to aid in the understanding of the compound's behavior.

Introduction

This compound, also known as DMAPN, is a bifunctional molecule containing a tertiary amine and a nitrile group. This unique combination of functional groups makes it a versatile building block in organic synthesis, with applications in the preparation of pharmaceuticals and other specialty chemicals.[1] The handling, application, and optimization of synthetic routes involving this compound necessitate a detailed understanding of its solubility and stability profiles. This guide aims to provide a detailed technical overview of these properties for professionals in the field.

Solubility of this compound

The solubility of a compound is a critical parameter that influences its reactivity, bioavailability, and formulation. This compound is a colorless to pale yellow liquid at room temperature.[1] Its solubility is dictated by its molecular structure, which includes a polar nitrile group and a basic dimethylamino group, as well as a short alkyl chain.

Solubility in Aqueous Solutions

There is conflicting information regarding the solubility of this compound in water. Several sources describe it as being miscible with water, which would imply solubility in all proportions.[2] Conversely, other sources provide a quantitative value of 0.5 g/L at 20°C, while another safety data sheet describes it as immiscible.[3][4] This significant discrepancy underscores the need for careful experimental verification of this property. The basicity of the dimethylamino group suggests that the aqueous solubility of this compound is likely pH-dependent, with higher solubility expected under acidic conditions where the amine is protonated.[1]

Solubility in Organic Solvents
Summary of Solubility Data

The following table summarizes the available, albeit conflicting, solubility data for this compound.

SolventTemperature (°C)SolubilityCitation(s)
Water200.5 g/L[3]
WaterNot SpecifiedMiscible[2]
WaterNot SpecifiedImmiscible[4]
EthanolNot SpecifiedTends to dissolve well/Miscible[1][3]
AcetoneNot SpecifiedTends to dissolve well[1]
EtherNot SpecifiedMiscible[3]
BenzeneNot SpecifiedMiscible[3]

Stability of this compound

The stability of this compound is a critical consideration for its safe handling, storage, and use in chemical reactions.

Chemical Stability and Incompatibilities

This compound is generally considered stable under normal storage conditions.[4] However, it is incompatible with several classes of chemical reagents:

  • Strong Acids: As a tertiary amine, it will react exothermically with strong acids.

  • Strong Oxidizing Agents: The molecule can be oxidized, which may lead to vigorous and potentially hazardous reactions.[4]

  • Acid Anhydrides and Acid Chlorides: These reagents can react with the amino group.

Hydrolysis
Thermal Stability

Information on the thermal decomposition of pure this compound is limited. However, it is known that nitriles as a class of compounds can have an onset of thermal decomposition in the range of 180-200°C.[6] When heated to decomposition, it is expected to emit toxic fumes of nitrogen oxides and cyanide.

Summary of Stability Data

The following table summarizes the known stability information for this compound.

ConditionObservationCitation(s)
Incompatible Materials
Strong AcidsReactive[4]
Strong Oxidizing AgentsReactive[4]
Acid AnhydridesReactive
Acid ChloridesReactive
Degradation Pathways
HydrolysisCan be hydrolyzed to the corresponding carboxylic acid.[1][6]
Thermal DecompositionOnset of decomposition for nitriles is typically 180-200°C. Emits toxic fumes upon decomposition.[6]

Experimental Protocols

The following sections provide generalized experimental protocols for the determination of the solubility and thermal stability of this compound.

Determination of Aqueous Solubility (Flask Method - adapted from OECD 105)

This protocol is suitable for determining the water solubility of liquid substances.

  • Preparation of the Test Solution:

    • Add an excess amount of this compound to a known volume of deionized water in a flask at a constant temperature (e.g., 20 ± 0.5 °C).

    • Stir the mixture vigorously for a sufficient time to reach equilibrium (e.g., 24-48 hours). The presence of a separate liquid phase of the test substance should be visible to ensure saturation.

  • Phase Separation:

    • After equilibrium is reached, cease stirring and allow the phases to separate.

    • Carefully collect a sample from the aqueous phase, ensuring that no undissolved test substance is included. Centrifugation can be used to aid in the separation.

  • Analysis:

    • Analyze the concentration of this compound in the aqueous sample using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a suitable detector.

    • Prepare calibration standards of this compound in water to quantify the concentration in the test sample.

  • Data Reporting:

    • Express the solubility in units of g/L or mol/L at the specified temperature.

    • Repeat the experiment at different pH values to determine the pH-solubility profile.

Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for assessing the thermal stability of a liquid sample.

  • Instrument Setup:

    • Calibrate the thermogravimetric analyzer for mass and temperature according to the manufacturer's instructions.

    • Select a suitable sample pan (e.g., aluminum or platinum).

  • Sample Preparation:

    • Place a small, accurately weighed amount of this compound (typically 5-10 mg) into the TGA sample pan.

  • TGA Measurement:

    • Place the sample pan in the TGA furnace.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the mass of the sample as a percentage of the initial mass versus temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

    • Identify the temperatures at which specific percentages of mass loss occur (e.g., 5%, 10%, 50%).

    • The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Visualizations

Factors Affecting Stability

Stability Stability of this compound Incompatibilities Incompatible Materials Stability->Incompatibilities Degradation Degradation Pathways Stability->Degradation Storage Storage Conditions Stability->Storage StrongAcids Strong Acids Incompatibilities->StrongAcids OxidizingAgents Strong Oxidizing Agents Incompatibilities->OxidizingAgents Heat Heat Degradation->Heat Light Light Degradation->Light Moisture Moisture Degradation->Moisture Cool Cool, Dry Place Storage->Cool Inert Inert Atmosphere Storage->Inert ThermalDecomposition Thermal Decomposition Heat->ThermalDecomposition Hydrolysis Hydrolysis Moisture->Hydrolysis

Caption: Factors influencing the stability of this compound.

Experimental Workflow for Solubility Determination

start Start prep Prepare Saturated Solution (Excess Solute in Solvent) start->prep equilibrate Equilibrate (Constant Temperature & Stirring) prep->equilibrate separate Separate Phases (Centrifugation/Filtration) equilibrate->separate analyze Analyze Solute Concentration (e.g., HPLC, GC) separate->analyze result Determine Solubility analyze->result

Caption: General workflow for determining the solubility of a liquid compound.

Potential Hydrolysis Pathway

DMAPN This compound (CH₃)₂NCH₂CH₂CN Amide 3-(Dimethylamino)propanamide (CH₃)₂NCH₂CH₂CONH₂ DMAPN->Amide H₂O (H⁺ or OH⁻) CarboxylicAcid 3-(Dimethylamino)propanoic Acid (CH₃)₂NCH₂CH₂COOH Amide->CarboxylicAcid H₂O (H⁺ or OH⁻)

Caption: Potential hydrolysis pathway of this compound.

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of this compound. A significant discrepancy exists in the reported aqueous solubility, which requires further experimental investigation for clarification. While qualitatively understood to be soluble in several organic solvents and susceptible to hydrolysis and thermal decomposition, there is a notable lack of quantitative data in these areas. The provided generalized experimental protocols offer a starting point for researchers to obtain the precise and reliable data necessary for the safe and effective application of this versatile chemical intermediate in drug development and other scientific endeavors.

References

Spectral Analysis of 3-(Dimethylamino)propanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Dimethylamino)propanenitrile, also known as DMAPN, is a bifunctional molecule featuring a tertiary amine and a nitrile group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and other specialty chemicals. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and for monitoring chemical transformations. This technical guide provides an in-depth analysis of the infrared (IR) and nuclear magnetic resonance (NMR) spectral data of this compound, complete with experimental protocols and data interpretation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of different bonds.

Data Presentation

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its constituent functional groups. The key spectral data are summarized in the table below.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~2950 - 2800C-H (Alkyl)Stretching
~2245C≡N (Nitrile)Stretching
~1465C-H (Alkyl)Bending
~1260C-N (Amine)Stretching
Experimental Protocol: Infrared Spectroscopy

The infrared spectrum of liquid this compound can be obtained using the following neat liquid sampling technique with a Fourier Transform Infrared (FTIR) spectrometer.

Materials:

  • This compound (liquid)

  • FTIR Spectrometer

  • Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

  • Pasteur pipette

  • Acetone (B3395972) (for cleaning)

  • Kimwipes

Procedure:

  • Ensure the FTIR spectrometer is powered on and has undergone its necessary system checks.

  • Clean a pair of salt plates with a small amount of acetone and a Kimwipe. Handle the plates by their edges to avoid transferring moisture and oils.

  • Using a Pasteur pipette, place a single drop of this compound onto the center of one salt plate.

  • Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.

  • Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

  • Acquire the background spectrum to account for atmospheric and instrumental interferences.

  • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • After the measurement, clean the salt plates thoroughly with acetone and return them to a desiccator for storage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each nucleus.

Data Presentation

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard, shows distinct signals for the different proton environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.28Singlet6H-N(CH₃)₂
~2.49Triplet2H-N-CH₂-
~2.62Triplet2H-CH₂-CN

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ, ppm)Assignment
~119-C≡N
~55-N-CH₂-
~45-N(CH₃)₂
~15-CH₂-CN
Experimental Protocol: NMR Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS)

  • NMR tube

  • Pipettes

Procedure:

  • Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Add a small drop of TMS to the solution to serve as an internal reference (0 ppm).

  • Transfer the solution to a clean, dry NMR tube.

  • Place the NMR tube in the spectrometer's spinner turbine and insert it into the NMR magnet.

  • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

  • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

  • Reference the spectra to the TMS signal at 0 ppm.

Visualization of Spectral Correlations

The following diagram illustrates the relationship between the molecular structure of this compound and its key spectral features.

Spectral_Correlations cluster_structure This compound Structure cluster_ir Infrared (IR) Spectroscopy cluster_nmr Nuclear Magnetic Resonance (NMR) Spectroscopy cluster_h1_nmr ¹H NMR cluster_c13_nmr ¹³C NMR Structure N(CH₃)₂-CH₂-CH₂-C≡N IR_CN C≡N Stretch ~2245 cm⁻¹ Structure->IR_CN Nitrile Group IR_CH C-H Stretch ~2950-2800 cm⁻¹ Structure->IR_CH Alkyl C-H IR_CN_amine C-N Stretch ~1260 cm⁻¹ Structure->IR_CN_amine Amine C-N H1_NMe2 N(CH₃)₂ ~2.28 ppm (s, 6H) Structure->H1_NMe2 Methyl Protons H1_NCH2 -N-CH₂- ~2.49 ppm (t, 2H) Structure->H1_NCH2 Methylene Protons (α to N) H1_CH2CN -CH₂-CN ~2.62 ppm (t, 2H) Structure->H1_CH2CN Methylene Protons (α to CN) C13_CN -C≡N ~119 ppm Structure->C13_CN Nitrile Carbon C13_NCH2 -N-CH₂- ~55 ppm Structure->C13_NCH2 Methylene Carbon (α to N) C13_NMe2 -N(CH₃)₂ ~45 ppm Structure->C13_NMe2 Methyl Carbons C13_CH2CN -CH₂-CN ~15 ppm Structure->C13_CH2CN Methylene Carbon (α to CN)

Caption: Correlation of this compound's structure with its IR and NMR spectral data.

Role of nitrile group in 3-(Dimethylamino)propanenitrile reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the Nitrile Group in 3-(Dimethylamino)propanenitrile Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DMAPN) is a bifunctional organic compound featuring a tertiary amine and a nitrile moiety. This unique structure makes it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2] The reactivity of DMAPN is largely dictated by the interplay between its two functional groups. This technical guide provides an in-depth analysis of the nitrile group's role in the chemical reactivity of DMAPN, focusing on its electronic properties and its behavior in key organic transformations. The guide includes summaries of quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in chemical and pharmaceutical development.

Introduction to this compound (DMAPN)

This compound, also known as DMAPN, is a colorless, water-soluble liquid with the chemical formula C₅H₁₀N₂.[1][3] It serves as a valuable building block in organic synthesis due to its two reactive centers: the nucleophilic and basic tertiary amine, and the electrophilic nitrile group.[1] This bifunctionality allows for a wide range of chemical modifications, making DMAPN a key precursor for nitrogen-containing heterocycles and pharmacologically active molecules, including antidepressants and local anesthetics.[1] Understanding the specific contributions of the nitrile group is crucial for designing synthetic routes and predicting reaction outcomes.

Electronic and Structural Characteristics of the Nitrile Group

The reactivity of the nitrile group (-C≡N) is a direct consequence of its electronic structure and geometry.

  • Hybridization and Geometry: The carbon and nitrogen atoms of the nitrile group are sp-hybridized, resulting in a linear geometry with a bond angle of 180°. This linear arrangement influences the steric accessibility of the electrophilic carbon.[4]

  • Polarity and Electrophilicity: Nitrogen is more electronegative than carbon, leading to a significant polarization of the carbon-nitrogen triple bond. This creates a partial positive charge (δ+) on the carbon atom, rendering it electrophilic and susceptible to attack by nucleophiles.[4][5][6]

  • Resonance: The electrophilic nature of the nitrile carbon can be represented by a resonance structure that places a formal positive charge on the carbon and a negative charge on the nitrogen.[5] This contributes to its reactivity profile, which is analogous to that of a carbonyl group.[6]

The presence of the dimethylamino group at the β-position relative to the nitrile does not significantly alter the fundamental electrophilicity of the nitrile carbon, allowing it to participate in a variety of characteristic reactions.

G Diagram 1: Electronic Properties of the Nitrile Group cluster_0 Polarity and Electrophilicity cluster_1 Resonance Structure (CH₃)₂N-CH₂-CH₂- (CH₃)₂N-CH₂-CH₂- C Cδ+ (CH₃)₂N-CH₂-CH₂-->C R— N Nδ- C->N  triple bond R—C≡N R—C≡N R—C⁺=N⁻ R—C⁺=N⁻

Caption: Electronic properties of the nitrile group.

Key Reactions Involving the Nitrile Group

The electrophilic carbon of the nitrile group is the primary site for a range of important chemical transformations.

Hydrolysis to Carboxylic Acids

Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. The reaction proceeds through an amide intermediate.[5][6] In the context of DMAPN, hydrolysis yields 3-(Dimethylamino)propanoic acid.

  • Acid-Catalyzed Hydrolysis: The nitrile is heated with an aqueous acid (e.g., HCl, H₂SO₄). The nitrogen atom is first protonated, which enhances the electrophilicity of the carbon, facilitating attack by water.[6][7] The resulting protonated amide is then hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.[8]

G Diagram 2: Acid-Catalyzed Hydrolysis of a Nitrile Nitrile R-C≡N Protonation Protonated Nitrile R-C≡N⁺-H Nitrile->Protonation + H⁺ H2O_attack Water Attack Protonation->H2O_attack + H₂O Intermediate1 Imidic Acid Intermediate H2O_attack->Intermediate1 Amide Amide R-C(=O)NH₂ Intermediate1->Amide Tautomerization Hydrolysis Further Hydrolysis Amide->Hydrolysis + H₃O⁺, Δ CarboxylicAcid Carboxylic Acid R-COOH + NH₄⁺ Hydrolysis->CarboxylicAcid

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

  • Base-Catalyzed Hydrolysis: The nitrile is heated with an aqueous base (e.g., NaOH). The strongly nucleophilic hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon.[6] The reaction produces a carboxylate salt and ammonia (B1221849) gas.[8] Subsequent acidification is required to obtain the free carboxylic acid.[8]

Reduction to Primary Amines

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[4][5] The reduction of DMAPN yields 3-(dimethylamino)propan-1-amine. The reaction with LiAlH₄ involves the nucleophilic addition of two hydride ions to the nitrile carbon.[5][6][7]

G Diagram 3: Reduction of a Nitrile with LiAlH₄ Nitrile R-C≡N Hydride1 First Hydride Addition Nitrile->Hydride1 1. LiAlH₄ Imine_Anion Imine Anion Intermediate [R-CH=N]⁻ Hydride1->Imine_Anion Hydride2 Second Hydride Addition Imine_Anion->Hydride2 LiAlH₄ Dianion Dianion Intermediate [R-CH₂-N]²⁻ Hydride2->Dianion Workup Aqueous Workup Dianion->Workup 2. H₂O Amine Primary Amine R-CH₂NH₂ Workup->Amine

Caption: Mechanism for the reduction of a nitrile with LiAlH₄.

Reaction with Organometallic Reagents

Nitriles react with Grignard reagents (R'-MgX) or organolithium reagents (R'-Li) to form ketones after an acidic workup.[5][9] The organometallic reagent adds to the electrophilic carbon to form an imine anion, which is then hydrolyzed to a ketone.[5] This provides a valuable method for carbon-carbon bond formation.

G Diagram 4: Reaction of a Nitrile with a Grignard Reagent Nitrile R-C≡N Addition Nucleophilic Addition Nitrile->Addition 1. R'-MgX Imine_Salt Imine Magnesium Salt [R-C(R')=N-MgX] Addition->Imine_Salt Hydrolysis Acidic Workup Imine_Salt->Hydrolysis 2. H₃O⁺ Ketone Ketone R-C(=O)R' Hydrolysis->Ketone

Caption: General mechanism for Grignard reaction with a nitrile.

Alkylation at the α-Carbon

The nitrile group is strongly electron-withdrawing, which increases the acidity of the protons on the adjacent carbon atom (the α-carbon). Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can deprotonate the α-carbon to generate a carbanion.[10][11] This carbanion is a potent nucleophile that can react with electrophiles like alkyl halides in an SN2 reaction, effectively elongating the carbon chain.[11]

Reaction with Thiols

In biological systems and drug development, the reaction of nitriles with thiol groups, such as those in cysteine residues of proteins, is of significant interest. Nitriles can act as "warheads" in covalent inhibitors, reacting with serine or cysteine residues to form stable imidate or thioimidate adducts, respectively.[12] The reactivity is highly dependent on the electronic environment; electron-withdrawing groups attached to the nitrile enhance its electrophilicity and reactivity towards nucleophiles like cysteine.[12]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₅H₁₀N₂[13][14]
Molecular Weight98.15 g/mol [1][13]
CAS Number1738-25-6[1][13]
AppearanceColorless liquid[3][15]
Boiling Point171-172 °C[1][3][13]
Melting Point-44.3 °C[1][3][13]
Density0.87 g/mL at 20 °C[1][3][13]
SolubilityWater-soluble[1][2]
Table 2: Summary of Key Reactions of the Nitrile Group in DMAPN
Reaction TypeReagentsProduct Functional GroupProduct from DMAPNReference(s)
Acid HydrolysisH₃O⁺, ΔCarboxylic Acid3-(Dimethylamino)propanoic acid[1][5][6]
Base Hydrolysis1. NaOH, Δ; 2. H₃O⁺Carboxylic Acid3-(Dimethylamino)propanoic acid[6][8]
Reduction1. LiAlH₄; 2. H₂OPrimary Amine3-(Dimethylamino)propan-1-amine[1][5][7]
Grignard Reaction1. R'-MgX; 2. H₃O⁺Ketone1-(Dimethylamino)alkan-3-one[5][9]
α-Alkylation1. LDA; 2. R'-XAlkylated Nitrile2-Alkyl-3-(dimethylamino)propanenitrile[10][11]

Experimental Protocols

The following are general methodologies for key transformations of the nitrile group, adapted for DMAPN.

Protocol 1: Acid-Catalyzed Hydrolysis of DMAPN

G Diagram 5: Experimental Workflow for Nitrile Hydrolysis Start Combine DMAPN and 6M aq. HCl in a flask Reflux Heat mixture under reflux Start->Reflux Monitor Monitor reaction (e.g., by TLC) Reflux->Monitor Cool Cool to room temp. Monitor->Cool Completion Neutralize Neutralize with base (e.g., NaOH) to precipitate Cool->Neutralize Isolate Isolate product by filtration or extraction Neutralize->Isolate Purify Purify product (e.g., recrystallization) Isolate->Purify

Caption: General workflow for acid-catalyzed hydrolysis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equiv) with a 6 M aqueous solution of hydrochloric acid.

  • Heating: Heat the reaction mixture to reflux. The reaction time will vary but should be monitored for the disappearance of the starting material (e.g., by TLC or GC analysis).[16]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution with a suitable base (e.g., NaOH solution) until the amino acid product precipitates.

  • Isolation: Collect the solid product by filtration. If the product does not precipitate, the aqueous solution can be extracted with an appropriate organic solvent.[16]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Protocol 2: Reduction of DMAPN with Lithium Aluminum Hydride (LiAlH₄)

Caution: LiAlH₄ is a highly reactive, pyrophoric, and water-sensitive reagent. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[16]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (typically 1.0-1.5 equiv) in an anhydrous ether solvent (e.g., diethyl ether or THF).

  • Addition of Nitrile: Cool the suspension in an ice bath (0 °C). Slowly add a solution of this compound (1.0 equiv) in the same anhydrous solvent to the LiAlH₄ suspension, maintaining the temperature.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC). Gentle heating may be required.

  • Quenching: Cool the reaction mixture back to 0 °C and quench it with extreme care by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Isolation: Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with the ether solvent. Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine product.

  • Purification: The product, 3-(dimethylamino)propan-1-amine, can be purified by distillation.

Conclusion

The nitrile group is a cornerstone of the chemical reactivity of this compound. Its inherent electrophilicity, arising from the polarized carbon-nitrogen triple bond, makes it a target for a wide array of nucleophilic attacks. This allows for its conversion into other valuable functional groups, including carboxylic acids and primary amines, and facilitates carbon-carbon bond formation through reactions with organometallic reagents. Furthermore, its electron-withdrawing nature activates the α-carbon for alkylation. This versatility renders DMAPN a powerful and adaptable intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of the nitrile group's role is therefore essential for leveraging the full synthetic potential of this important bifunctional compound.

References

Methodological & Application

Application Notes and Protocols: A Generalized Approach for the Use of DMAPN in Polyacrylamide Gel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyacrylamide gel electrophoresis (PAGE) is a cornerstone technique for the separation of proteins and nucleic acids based on their size and charge. The gel matrix is formed by the polymerization of acrylamide (B121943) monomers and a crosslinking agent, creating a porous network that acts as a molecular sieve. The most commonly used crosslinker is N,N'-methylenebisacrylamide (BIS).

This document outlines a protocol for the potential use of N,N-Dimethyl-N'-acryloyl-propanediamide (DMAPN) as an alternative crosslinker. The fundamental principle of polymerization remains the same, involving a free-radical mechanism initiated by ammonium (B1175870) persulfate (APS) and catalyzed by N,N,N',N'-tetramethylethylenediamine (TEMED).[1][2] The concentration of the monomer (acrylamide) and the crosslinker (DMAPN) will determine the pore size of the gel and, consequently, its separation characteristics.

Principles of Polyacrylamide Gel Formation

Polyacrylamide gels are formed by the copolymerization of acrylamide and a crosslinking agent. The reaction is a vinyl addition polymerization initiated by the free radical generating system of APS and TEMED.[3] TEMED accelerates the formation of free radicals from persulfate, which then activate acrylamide monomers to initiate the polymerization chain reaction.[3] The elongating polymer chains are then crosslinked by a bifunctional agent like DMAPN to form a three-dimensional gel matrix.

The key parameters controlling the gel structure are:

  • Total Monomer Concentration (%T): This is the total concentration of acrylamide and crosslinker. A higher %T results in a smaller average pore size.[4]

  • Crosslinker Concentration (%C): This is the percentage of the total monomer concentration that is the crosslinker. The relationship between %C and pore size is complex, with a minimum pore size typically achieved at a %C of around 5% for separating nucleic acids.[5]

Experimental Protocol: Polyacrylamide Gel Synthesis with DMAPN

This protocol provides a step-by-step guide for preparing a standard separating and stacking polyacrylamide gel using DMAPN as the crosslinker.

3.1. Materials and Reagents

  • Acrylamide/DMAPN solution (e.g., 30% w/v stock solution with a specific %C)

  • Tris-HCl buffer (1.5 M, pH 8.8 for separating gel; 0.5 M, pH 6.8 for stacking gel)

  • Sodium Dodecyl Sulfate (SDS) (10% w/v solution)

  • Ammonium Persulfate (APS) (10% w/v solution, freshly prepared)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)[2]

  • Deionized water

  • Isopropanol (B130326) or n-butanol

  • Gel casting apparatus (plates, spacers, combs)

3.2. Preparation of Stock Solutions

It is recommended to prepare concentrated stock solutions to ensure consistency between experiments.

Table 1: Stock Solution Recipes

Stock SolutionComponentsInstructions
30% Acrylamide/DMAPN (29:1) 29 g Acrylamide, 1 g DMAPNDissolve in deionized water to a final volume of 100 mL. Filter and store at 4°C in a dark bottle. Caution: Acrylamide is a neurotoxin.
1.5 M Tris-HCl, pH 8.8 18.15 g Tris baseDissolve in 80 mL of deionized water, adjust pH to 8.8 with HCl, and bring the final volume to 100 mL. Store at 4°C.
0.5 M Tris-HCl, pH 6.8 6.05 g Tris baseDissolve in 80 mL of deionized water, adjust pH to 6.8 with HCl, and bring the final volume to 100 mL. Store at 4°C.
10% (w/v) SDS 10 g SDSDissolve in deionized water to a final volume of 100 mL. Store at room temperature.
10% (w/v) APS 1 g Ammonium PersulfateDissolve in 10 mL of deionized water. Prepare fresh daily.

3.3. Casting the Separating Gel

The following recipes are for a 10 mL separating gel. Adjust volumes as needed for your specific apparatus.

Table 2: Separating Gel Recipes

Component8% Gel 10% Gel 12% Gel
Deionized Water4.6 mL4.0 mL3.3 mL
30% Acrylamide/DMAPN2.7 mL3.3 mL4.0 mL
1.5 M Tris-HCl, pH 8.82.5 mL2.5 mL2.5 mL
10% SDS100 µL100 µL100 µL
10% APS100 µL100 µL100 µL
TEMED10 µL10 µL10 µL

Procedure:

  • Assemble the gel casting plates according to the manufacturer's instructions.

  • In a small beaker or tube, combine the deionized water, Acrylamide/DMAPN solution, Tris-HCl buffer, and SDS.

  • Gently swirl the mixture.

  • Add the APS and TEMED. Immediately and gently mix, avoiding the introduction of air bubbles.[2]

  • Quickly pour the solution between the glass plates, leaving sufficient space for the stacking gel (approximately 2 cm).

  • Overlay the gel solution with a thin layer of isopropanol or water to ensure a flat surface and prevent oxygen inhibition of polymerization.

  • Allow the gel to polymerize for 30-60 minutes at room temperature. A sharp interface will be visible upon polymerization.

  • Pour off the overlay and rinse with deionized water.

3.4. Casting the Stacking Gel

Table 3: Stacking Gel Recipe (5% Gel)

ComponentVolume for 5 mL
Deionized Water3.4 mL
30% Acrylamide/DMAPN0.83 mL
0.5 M Tris-HCl, pH 6.80.63 mL
10% SDS50 µL
10% APS50 µL
TEMED5 µL

Procedure:

  • In a separate tube, combine the deionized water, Acrylamide/DMAPN solution, Tris-HCl buffer, and SDS for the stacking gel.

  • Add the APS and TEMED, and gently mix.

  • Pour the stacking gel solution on top of the polymerized separating gel.

  • Immediately insert the comb, ensuring no air bubbles are trapped beneath the teeth.

  • Allow the stacking gel to polymerize for 20-30 minutes at room temperature.

  • Once polymerized, the gel is ready for sample loading and electrophoresis.

Visualized Workflow and Gel Structure

G cluster_prep Solution Preparation cluster_casting Gel Casting prep_acrylamide Acrylamide/DMAPN Stock Solution mix_sep Mix Separating Gel Components prep_acrylamide->mix_sep mix_stack Mix Stacking Gel Components prep_acrylamide->mix_stack prep_buffer Buffer (Tris-HCl) prep_buffer->mix_sep prep_buffer->mix_stack prep_sds 10% SDS prep_sds->mix_sep prep_sds->mix_stack prep_aps 10% APS (Fresh) prep_aps->mix_sep Add Last prep_aps->mix_stack Add Last prep_temed TEMED prep_temed->mix_sep Add Last prep_temed->mix_stack Add Last pour_sep Pour Separating Gel mix_sep->pour_sep overlay Overlay with Isopropanol/Water pour_sep->overlay poly_sep Polymerization (30-60 min) overlay->poly_sep pour_stack Pour Stacking Gel poly_sep->pour_stack insert_comb Insert Comb pour_stack->insert_comb poly_stack Polymerization (20-30 min) insert_comb->poly_stack ready_gel Gel Ready for Electrophoresis poly_stack->ready_gel G acrylamide Acrylamide Monomer polymerization Free-Radical Polymerization acrylamide->polymerization dmapn DMAPN (Crosslinker) dmapn->polymerization aps APS (Initiator) aps->polymerization temed TEMED (Catalyst) temed->polymerization gel_matrix Crosslinked Polyacrylamide Gel Matrix polymerization->gel_matrix

References

Application Notes and Protocols: 3-(Dimethylamino)propanenitrile as a Catalyst for Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids. Their unique properties, such as high water content, biocompatibility, and tunable mechanical characteristics, make them ideal for a wide range of biomedical applications, including drug delivery, tissue engineering, and as scaffolds for cell culture. The formation of these hydrogels often relies on the polymerization of monomer units in the presence of a cross-linker, an initiator, and a catalyst.

3-(Dimethylamino)propanenitrile (DMAPN) is a tertiary amine that serves as an effective catalyst in free radical polymerization, particularly for the synthesis of polyacrylamide-based hydrogels.[1] Its function is analogous to the widely used catalyst N,N,N',N'-tetramethylethylenediamine (TEMED).[1][2] DMAPN accelerates the rate of formation of free radicals from an initiator, such as ammonium (B1175870) persulfate (APS), which in turn initiates the polymerization of monomers like acrylamide (B121943) and their cross-linking with agents like N,N'-methylenebisacrylamide (BIS).[1][3] The resulting hydrogel's properties can be tailored by adjusting the concentrations of the monomer, cross-linker, initiator, and catalyst.

These application notes provide detailed protocols for the synthesis of polyacrylamide hydrogels using DMAPN as a catalyst, along with methods for their characterization.

Data Presentation

The following tables summarize representative quantitative data for hydrogels synthesized using monomers containing dimethylamino functional groups, which are expected to have properties similar to those of DMAPN-catalyzed polyacrylamide hydrogels.

Table 1: Mechanical Properties of Hydrogels

Hydrogel CompositionMonomer ConcentrationCross-linker ConcentrationCatalystCompression Modulus (kPa)
Poly(N-[3-(dimethylamino)propyl] methacrylamide)VariesVariesNot Specified~3.0 - 30.0
Poly(N,N-dimethylacrylamide)Varies2 mol% stearyl methacrylateNot Specified2.4 ± 0.2 MPa (compressive stress at 96% compression)

Table 2: Swelling Properties of Hydrogels

Hydrogel CompositionSwelling MediumTemperature (°C)pHEquilibrium Swelling Ratio (g/g)
Methylated Biochemical Fulvic Acid/N,N-DimethylacrylamideDeionized Water3579.22
Oligo(poly(ethylene glycol) fumarate)PBSNot Specified7.412.7 - 15.1
Gelatin Methacrylate (GelMA)Not SpecifiedNot SpecifiedNot Specified~8.0

Experimental Protocols

Protocol 1: Synthesis of a Standard Polyacrylamide Hydrogel using DMAPN

This protocol describes the preparation of a standard polyacrylamide hydrogel. The stiffness of the gel can be modulated by varying the concentrations of acrylamide and bis-acrylamide.

Materials:

  • Acrylamide solution (40% w/v)

  • N,N'-methylenebisacrylamide (BIS) solution (2% w/v)

  • Ammonium persulfate (APS) solution (10% w/v in deionized water, freshly prepared)

  • This compound (DMAPN)

  • Deionized water

  • Reaction tubes or molds

Procedure:

  • In a conical tube, combine the acrylamide solution, BIS solution, and deionized water to achieve the desired final monomer and cross-linker concentrations. For a standard 10% acrylamide gel, mix 2.5 ml of 40% acrylamide solution, 2.0 ml of 2% BIS solution, and 5.5 ml of deionized water.

  • Gently swirl the mixture to ensure homogeneity.

  • Add 10 µl of DMAPN to the 10 ml monomer solution and mix gently. The concentration of DMAPN can be adjusted to control the polymerization rate.

  • Add 50 µl of freshly prepared 10% APS solution to initiate the polymerization reaction.

  • Immediately after adding APS, gently mix the solution by inverting the tube a few times and quickly pour the solution into the reaction tubes or molds.

  • Allow the polymerization to proceed at room temperature for at least 30-60 minutes. Visible gelation typically occurs within 15-20 minutes.[1] For complete polymerization and reproducible pore size, it is recommended to let the gel stand for at least 2 hours.[1]

  • Once the hydrogel is fully polymerized, it can be carefully removed from the mold and washed with deionized water to remove any unreacted monomers and initiators.

Protocol 2: Characterization of Hydrogel Swelling Ratio

This protocol outlines the procedure to determine the swelling behavior of the synthesized hydrogel.

Materials:

  • Synthesized hydrogel

  • Deionized water or phosphate-buffered saline (PBS)

  • Weighing balance

  • Beakers

  • Filter paper

Procedure:

  • Take a small, pre-weighed piece of the dried hydrogel (W_d).

  • Immerse the hydrogel sample in a beaker containing a sufficient volume of deionized water or PBS at a specific temperature (e.g., room temperature or 37°C).

  • At regular time intervals, remove the hydrogel from the swelling medium.

  • Gently blot the surface of the hydrogel with filter paper to remove excess water.

  • Weigh the swollen hydrogel (W_s).

  • Return the hydrogel to the swelling medium.

  • Repeat steps 3-6 until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • The swelling ratio (SR) is calculated using the following formula: SR = (W_s - W_d) / W_d

Protocol 3: Characterization of Hydrogel Mechanical Properties (Compression Test)

This protocol describes a basic compression test to evaluate the mechanical strength of the hydrogel.

Materials:

  • Synthesized hydrogel (cylindrical or cubic shape)

  • Mechanical testing machine (e.g., universal testing machine with a compression platen)

  • Calipers

Procedure:

  • Prepare a hydrogel sample with a regular shape (e.g., a cylinder or a cube) and measure its initial dimensions (height and diameter/width) using calipers.

  • Place the hydrogel sample on the lower platen of the mechanical testing machine.

  • Lower the upper platen until it just touches the surface of the hydrogel.

  • Apply a compressive force at a constant strain rate (e.g., 1 mm/min).

  • Record the force and displacement data until the hydrogel is compressed to a certain percentage of its original height or until it fractures.

  • The compressive stress (σ) is calculated by dividing the applied force by the initial cross-sectional area of the hydrogel.

  • The compressive strain (ε) is calculated by dividing the change in height by the initial height.

  • The compression modulus can be determined from the initial linear region of the stress-strain curve.

Visualizations

G DMAPN-Catalyzed Hydrogel Formation Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_crosslinking Cross-linking APS Ammonium Persulfate (APS) (S₂O₈²⁻) Sulfate_Radical Sulfate Radical Anion (SO₄⁻•) APS->Sulfate_Radical Catalyzed by DMAPN DMAPN This compound (DMAPN) DMAPN_Radical DMAPN Radical Cation DMAPN->DMAPN_Radical Monomer_Radical Monomer Radical Sulfate_Radical->Monomer_Radical Initiates Monomer Acrylamide Monomer Growing_Chain Growing Polymer Chain Monomer_Radical->Growing_Chain Adds Monomers Hydrogel Cross-linked Hydrogel Network Growing_Chain->Hydrogel Cross-links with BIS Crosslinker N,N'-methylenebisacrylamide (BIS)

Caption: Mechanism of DMAPN-catalyzed free radical polymerization for hydrogel formation.

G Experimental Workflow for Hydrogel Synthesis and Characterization A 1. Preparation of Pre-gel Solution (Monomer, Cross-linker, DMAPN, Water) B 2. Initiation of Polymerization (Addition of APS) A->B C 3. Gelation (Formation of Hydrogel Network) B->C D 4. Purification (Washing to remove unreacted components) C->D E 5. Characterization D->E F Swelling Studies (Equilibrium Swelling Ratio) E->F G Mechanical Testing (Compression/Tensile Tests) E->G H Morphological Analysis (e.g., SEM) E->H I Application-Specific Assays (e.g., Drug Release) E->I

Caption: A typical experimental workflow for hydrogel synthesis and characterization.

G Logical Relationship in Drug Delivery Application cluster_synthesis Hydrogel Synthesis cluster_hydrogel Hydrogel Properties cluster_application Drug Delivery Monomer Monomer (e.g., Acrylamide) PoreSize Pore Size Monomer->PoreSize Crosslinker Cross-linker (e.g., BIS) Crosslinker->PoreSize DMAPN Catalyst (DMAPN) Swelling Swelling Ratio DMAPN->Swelling Initiator Initiator (APS) Mechanical Mechanical Strength Initiator->Mechanical DrugLoading Drug Loading Capacity PoreSize->DrugLoading DrugRelease Controlled Drug Release Swelling->DrugRelease Mechanical->DrugRelease DrugLoading->DrugRelease Biocompatibility Biocompatibility DrugRelease->Biocompatibility Impacts

Caption: Logical relationships in hydrogel design for drug delivery applications.

References

Application Notes and Protocols: 3-(Dimethylamino)propanenitrile as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Dimethylamino)propanenitrile (DMAPN) is a versatile bifunctional molecule widely utilized as a precursor in the synthesis of a variety of pharmaceutical compounds. Its unique structure, featuring both a tertiary amine and a nitrile group, allows for its incorporation into complex molecular architectures, particularly in the development of nitrogen-containing heterocycles.[1] This document provides detailed application notes and experimental protocols for the use of DMAPN as a key starting material in the synthesis of several prominent pharmaceuticals, including the tricyclic antidepressants Imipramine (B1671792) and Amitriptyline, and the antipsychotic agent Chlorpromazine (B137089).

Introduction: The Versatility of this compound

This compound is a colorless liquid that serves as a valuable building block in organic synthesis.[1] The presence of a dimethylamino group and a nitrile functionality allows for a range of chemical transformations. The nitrile group can be readily reduced to a primary amine, providing a key linkage point in many synthetic pathways. This transformation is central to the application of DMAPN in pharmaceutical manufacturing.

The primary application detailed in these notes is the conversion of DMAPN to 3-dimethylaminopropylamine (B130723) (DMAPA), a crucial intermediate for the synthesis of various drugs. DMAPA is subsequently converted to an alkylating agent, typically 3-dimethylaminopropyl chloride hydrochloride, which is then used to introduce the dimethylaminopropyl side chain—a common motif in many centrally acting pharmaceuticals.

Key Synthetic Transformations and Pharmaceutical Applications

The synthetic utility of DMAPN in the pharmaceutical industry primarily revolves around a two-step process:

  • Reduction of the Nitrile Group: The nitrile functionality of DMAPN is catalytically hydrogenated to yield 3-dimethylaminopropylamine (DMAPA). This reaction is highly efficient and selective.

  • Functionalization and Alkylation: The resulting primary amine of DMAPA is then typically converted into a leaving group, such as a chloride, to create a reactive intermediate. This intermediate is used to alkylate a core heterocyclic structure, thereby forming the final active pharmaceutical ingredient (API).

This synthetic strategy is employed in the production of several important classes of drugs, including:

  • Tricyclic Antidepressants (TCAs): Imipramine and Amitriptyline.

  • Phenothiazine Antipsychotics: Chlorpromazine.

Experimental Protocols

Synthesis of 3-Dimethylaminopropylamine (DMAPA) via Catalytic Hydrogenation of DMAPN

This protocol describes the reduction of the nitrile group of this compound to a primary amine using a sponge nickel catalyst.

Reaction Scheme:

Materials and Equipment:

  • This compound (DMAPN)

  • Sponge Nickel Catalyst (e.g., Raney® Nickel)

  • Hydrogen Gas

  • Anhydrous Ethanol (B145695) (Solvent)

  • High-Pressure Autoclave (Hydrogenator)

  • Filtration apparatus

Procedure:

  • In a high-pressure autoclave, a slurry of sponge nickel catalyst (5-10% by weight of DMAPN) in anhydrous ethanol is prepared.

  • This compound is added to the autoclave.

  • The autoclave is sealed and purged several times with nitrogen gas, followed by hydrogen gas.

  • The reaction mixture is heated to the desired temperature and pressurized with hydrogen gas (see Table 1 for specific conditions).

  • The reaction is allowed to proceed with vigorous stirring until the theoretical amount of hydrogen has been consumed.

  • Upon completion, the autoclave is cooled to room temperature and carefully depressurized.

  • The reaction mixture is filtered to remove the catalyst.

  • The solvent is removed under reduced pressure to yield crude 3-dimethylaminopropylamine.

  • The crude product can be purified by distillation.

Quantitative Data:

ParameterValueReference
CatalystSponge Nickel[2]
SolventAnhydrous Ethanol
Temperature70-100 °C[2]
Pressure45-150 psig[2]
Reaction Time2-4 hours
Yield>99%[2]
Synthesis of 3-Dimethylaminopropyl Chloride Hydrochloride

This protocol outlines the conversion of 3-dimethylaminopropylamine to its hydrochloride salt, followed by chlorination.

Reaction Scheme:

Materials and Equipment:

  • 3-Dimethylaminopropylamine (DMAPA)

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Dichloromethane (B109758) (Solvent)

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Ice bath

Procedure:

  • 3-Dimethylaminopropylamine is dissolved in anhydrous dichloromethane in a round-bottom flask.

  • The flask is cooled in an ice bath.

  • Thionyl chloride is added dropwise to the cooled solution with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours.

  • The solvent and excess thionyl chloride are removed under reduced pressure.

  • The resulting solid is triturated with diethyl ether and filtered to give 3-dimethylaminopropyl chloride hydrochloride as a white solid.

Quantitative Data:

ParameterValueReference
Chlorinating AgentThionyl Chloride[1]
SolventAnhydrous Dichloromethane
Temperature0 °C to reflux[1]
Reaction Time3-4 hours
YieldHigh[1]
Synthesis of Imipramine

This protocol describes the alkylation of iminodibenzyl (B195756) with 3-dimethylaminopropyl chloride hydrochloride.

Reaction Scheme:

Materials and Equipment:

  • Iminodibenzyl

  • 3-Dimethylaminopropyl chloride hydrochloride

  • Sodium Amide (NaNH₂)

  • Anhydrous Toluene (B28343) (Solvent)

  • Round-bottom flask with a reflux condenser

Procedure:

  • Iminodibenzyl is dissolved in anhydrous toluene in a round-bottom flask.

  • Sodium amide is added to the solution, and the mixture is heated to reflux.

  • A solution of 3-dimethylaminopropyl chloride hydrochloride in anhydrous toluene is added dropwise to the refluxing mixture.

  • The reaction is refluxed for several hours until completion (monitored by TLC).

  • The reaction mixture is cooled, and water is carefully added to quench the excess sodium amide.

  • The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude imipramine is purified by recrystallization or column chromatography.[3]

Quantitative Data:

ParameterValueReference
BaseSodium Amide[3]
SolventAnhydrous Toluene[3]
TemperatureReflux[3]
Reaction TimeSeveral hours[3]
YieldGood[4]
Synthesis of Chlorpromazine

This protocol details the alkylation of 2-chlorophenothiazine (B30676) with 3-dimethylaminopropyl chloride.

Reaction Scheme:

Materials and Equipment:

  • 2-Chlorophenothiazine

  • 3-Dimethylaminopropyl chloride

  • Potassium Hydroxide (B78521) (or Sodium Hydroxide)

  • Toluene (Solvent)

  • Phase Transfer Catalyst (optional, e.g., tetrabutylammonium (B224687) bromide)

  • Round-bottom flask with a reflux condenser

Procedure:

  • 2-Chlorophenothiazine is dissolved in toluene in a round-bottom flask.

  • Aqueous potassium hydroxide and a phase transfer catalyst (if used) are added to the mixture.

  • The mixture is heated to reflux.

  • A solution of 3-dimethylaminopropyl chloride in toluene is added dropwise to the refluxing mixture.[5]

  • The reaction is maintained at reflux for several hours until completion.[6]

  • After cooling, the organic layer is separated, washed with water, and dried.

  • The solvent is evaporated, and the crude chlorpromazine is purified. The hydrochloride salt can be prepared by treating the free base with methanolic HCl.[5]

Quantitative Data:

ParameterValueReference
BasePotassium Hydroxide[5]
SolventToluene[5]
Temperature98 °C[5][6]
Reaction Time6 hours[6]
Molar Yield>90%[7]

Visualization of Synthetic Pathways and Biological Mechanisms

Synthetic Workflow from DMAPN

The following diagram illustrates the general synthetic pathway from this compound to the final pharmaceutical products.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_api Active Pharmaceutical Ingredients DMAPN This compound DMAPA 3-Dimethylaminopropylamine DMAPN->DMAPA Catalytic Hydrogenation DMAP_Cl 3-Dimethylaminopropyl Chloride Hydrochloride DMAPA->DMAP_Cl Chlorination Imipramine Imipramine DMAP_Cl->Imipramine Alkylation of Iminodibenzyl Chlorpromazine Chlorpromazine DMAP_Cl->Chlorpromazine Alkylation of 2-Chlorophenothiazine

Caption: General synthetic workflow from DMAPN to key pharmaceuticals.

Signaling Pathway of Tricyclic Antidepressants (Imipramine)

Imipramine, a typical tricyclic antidepressant, primarily functions by inhibiting the reuptake of the neurotransmitters norepinephrine (B1679862) and serotonin (B10506) from the synaptic cleft.[8][9] This leads to an increased concentration of these neurotransmitters, enhancing their signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE Norepinephrine NE_Vesicle->NE Release SERT_Vesicle Serotonin Vesicles Serotonin Serotonin SERT_Vesicle->Serotonin Release NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) NE->NET Reuptake NE_Receptor Norepinephrine Receptor NE->NE_Receptor Binds Serotonin->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Binds Signaling Downstream Signaling NE_Receptor->Signaling Serotonin_Receptor->Signaling Imipramine Imipramine Imipramine->NET Inhibits Imipramine->SERT Inhibits G cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Signaling Reduced Dopaminergic Signaling D2_Receptor->Signaling Other_Receptors Other Receptors (5-HT2, H1, M1, α1) Chlorpromazine Chlorpromazine Chlorpromazine->D2_Receptor Antagonizes Chlorpromazine->Other_Receptors Antagonizes

References

Application Notes and Protocols for the Synthesis of 3-(Dimethylamino)propionitrile (DMAPN) via Michael Addition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-(dimethylamino)propionitrile (DMAPN) through the Michael addition reaction. DMAPN is a valuable bifunctional molecule with applications as a precursor in the synthesis of pharmaceuticals and other complex organic molecules.[1] The protocols outlined below cover both a continuous industrial-scale process and a representative laboratory-scale batch synthesis. This guide includes quantitative data, safety precautions, and characterization information to facilitate the successful and safe synthesis of DMAPN.

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. The aza-Michael addition, a variation of this reaction, involves the addition of an amine nucleophile and is a highly efficient method for the synthesis of β-amino compounds. The synthesis of 3-(dimethylamino)propionitrile (DMAPN) from dimethylamine (B145610) and acrylonitrile (B1666552) is a classic example of an aza-Michael addition. DMAPN serves as a versatile intermediate in the production of various organic compounds, including the subsequent synthesis of 3-dimethylaminopropylamine (B130723) (DMAPA) through hydrogenation.[2]

Chemical Reaction and Mechanism

The synthesis of DMAPN proceeds via the nucleophilic addition of dimethylamine to the electrophilic β-carbon of acrylonitrile. The reaction is typically exothermic and can be performed with or without a catalyst.

Reaction Scheme:

(CH₃)₂NH + CH₂=CHCN → (CH₃)₂NCH₂CH₂CN

Dimethylamine + Acrylonitrile → 3-(Dimethylamino)propionitrile

Experimental Protocols

Two primary methodologies for the synthesis of DMAPN are presented below: a continuous process suitable for industrial-scale production and a batch process for laboratory-scale synthesis.

Protocol 1: Continuous Synthesis in a Bubble Column Reactor (Industrial Scale)

This process is designed for high-yield, continuous production of DMAPN.[3][4]

Materials and Equipment:

  • Bubble column reactor with a length-to-diameter ratio of 5:1 to 20:1[3]

  • Dimethylamine (gaseous)

  • Acrylonitrile (liquid)

  • Heating and cooling system for the reactor

  • Gas and liquid feed pumps

  • Product collection vessel

Procedure:

  • Preheat the bubble column reactor to the desired reaction temperature, typically between 40°C and 60°C.[4]

  • Continuously feed liquid acrylonitrile into the top of the reactor.

  • Concurrently, introduce gaseous dimethylamine at the bottom of the reactor, allowing it to bubble up through the liquid acrylonitrile in a counter-current flow.

  • Maintain a molar ratio of dimethylamine to acrylonitrile between 1.05:1 and 1.5:1.[4]

  • Control the flow rates of the reactants to achieve a residence time of 30 to 60 minutes within the reactor.[3]

  • The reaction is highly efficient, with the gaseous dimethylamine being almost completely absorbed and converted.[3]

  • Continuously draw off the liquid product, which is nearly pure DMAPN, from the bottom of the reactor.

  • The crude product can be used directly for subsequent reactions, such as hydrogenation, or purified further by distillation if required.

Quantitative Data for Continuous Synthesis:

ParameterValueReference
Reactor Type Bubble Column[3]
Reactants Dimethylamine, Acrylonitrile[3]
Temperature 40 - 60 °C[4]
Molar Ratio (Dimethylamine:Acrylonitrile) 1.05:1 - 1.5:1[4]
Residence Time 30 - 60 minutes[3]
Purity of Crude Product >99%[3]
Yield Nearly quantitative[3]
Protocol 2: Batch Synthesis (Laboratory Scale)

This protocol is a representative procedure for the synthesis of DMAPN in a laboratory setting.

Materials and Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Dimethylamine (40% aqueous solution)

  • Acrylonitrile

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel.

  • Place the flask in an ice bath to maintain a low temperature during the initial phase of the reaction.

  • Charge the flask with a 40% aqueous solution of dimethylamine.

  • Slowly add acrylonitrile to the stirred dimethylamine solution via the dropping funnel. The addition should be controlled to keep the reaction temperature below 30°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Gently heat the reaction mixture to 40-50°C and maintain this temperature for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous solution with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purify the resulting crude DMAPN by vacuum distillation.

Expected Results and Characterization:

The product, 3-(dimethylamino)propionitrile, is a colorless liquid.

PropertyValueReference
Molecular Formula C₅H₁₀N₂[5]
Molecular Weight 98.15 g/mol [5]
Boiling Point 171-172 °C[1][5]
Melting Point -44.3 °C[1][5]
Density 0.87 g/mL at 20°C[1][5]
¹H NMR (CDCl₃, ppm) δ 2.29 (s, 6H), 2.49 (t, 2H), 2.62 (t, 2H)[6]
IR (neat, cm⁻¹) 2247 (C≡N stretch)

Safety Precautions

Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acrylonitrile: is a toxic and flammable liquid. Avoid inhalation, ingestion, and skin contact.

  • Dimethylamine: is a flammable and corrosive gas or liquid. It can cause severe skin and eye irritation.

  • 3-(Dimethylamino)propionitrile (DMAPN): is harmful if swallowed or in contact with skin. It can cause skin and eye irritation.

Visualizations

Michael_Addition_Synthesis_of_DMAPN cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product & Purification Dimethylamine Dimethylamine ((CH₃)₂NH) ReactionVessel Reaction Vessel (e.g., Bubble Column or Round-Bottom Flask) Dimethylamine->ReactionVessel Acrylonitrile Acrylonitrile (CH₂=CHCN) Acrylonitrile->ReactionVessel CrudeDMAPN Crude DMAPN ReactionVessel->CrudeDMAPN Michael Addition Temperature Temperature Control (40-60°C) Purification Purification (Distillation) CrudeDMAPN->Purification PureDMAPN Pure DMAPN ((CH₃)₂NCH₂CH₂CN) Purification->PureDMAPN

Caption: Experimental workflow for the synthesis of DMAPN.

Reaction_Mechanism Reactants (CH₃)₂NH   +   CH₂=CH-C≡N TransitionState [ (CH₃)₂N⁺H-CH₂-C⁻H-C≡N ] Reactants->TransitionState Nucleophilic Attack Product (CH₃)₂N-CH₂-CH₂-C≡N TransitionState->Product Proton Transfer

Caption: Simplified mechanism of the aza-Michael addition.

References

Application Note: Quantitative Analysis of 3-(Dimethylamino)propionitrile (DMAPN) in Pharmaceutical Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 3-(dimethylamino)propionitrile (DMAPN), a potentially hazardous compound, in pharmaceutical samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol covers sample preparation, optimized GC-MS parameters, and method validation characteristics. The described method is suitable for quality control and safety assessment in drug development and manufacturing.

Introduction

3-(Dimethylamino)propionitrile (DMAPN) is a chemical intermediate that may be present as an impurity in certain pharmaceutical manufacturing processes. Due to its potential toxicity, regulatory guidelines often require strict control over its presence in final drug products. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high selectivity and sensitivity for the detection of volatile and semi-volatile organic compounds like DMAPN.[1][2][3] This document provides a comprehensive protocol for researchers and drug development professionals to accurately quantify DMAPN.

Experimental Protocol

This protocol outlines the necessary reagents, sample preparation steps, and instrument parameters for the GC-MS analysis of DMAPN.

2.1 Reagents and Materials

  • DMAPN certified reference standard

  • Methanol (HPLC grade or higher)

  • Dichloromethane (B109758) (DCM, GC grade)

  • Deionized (DI) Water

  • Anhydrous Sodium Sulfate (B86663)

  • Internal Standard (IS) solution (e.g., Pyridine-d5 in DCM, 10 µg/mL)

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps

2.2 Sample Preparation

A precise and consistent sample preparation workflow is crucial for accurate quantification. The following procedure is recommended for solid pharmaceutical dosage forms (e.g., tablets).

  • Sample Weighing: Accurately weigh a portion of the crushed tablet/powder equivalent to a single dose into a 50 mL centrifuge tube.

  • Dissolution: Add 10 mL of DI water to the tube and sonicate for 15 minutes to dissolve the sample.[4]

  • Internal Standard Spiking: Add 100 µL of the 10 µg/mL internal standard solution to the aqueous sample.

  • Liquid-Liquid Extraction (LLE):

    • Add 10 mL of dichloromethane (DCM) to the centrifuge tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collection: Carefully transfer the lower organic layer (DCM) to a clean glass tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.[5]

  • Analysis: Transfer the final, dried extract into a 2 mL GC vial for analysis.

2.3 GC-MS Instrumentation and Conditions

The following parameters have been optimized for the separation and detection of DMAPN.[6][7]

Table 1: Optimized GC-MS Instrument Parameters

ParameterCondition
Gas Chromatograph Agilent 7890 GC or equivalent
GC ColumnHP-5MS (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, Constant Flow Rate: 1.0 mL/min
Inlet Temperature250 °C
Injection ModeSplitless
Injection Volume1 µL
Oven ProgramInitial: 60 °C (hold 2 min), Ramp: 15 °C/min to 240 °C (hold 5 min)
Mass Spectrometer Agilent 7000 Series Triple Quadrupole MS or equivalent
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Transfer Line Temp.280 °C
Acquisition ModeSelected Ion Monitoring (SIM)

Data Presentation and Results

For quantitative analysis, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. The characteristic ions for DMAPN and a suitable internal standard are monitored.

Table 2: SIM Parameters and Typical Quantitative Data

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)LOD (µg/mL)LOQ (µg/mL)
DMAPN~7.55898420.050.15
Pyridine-d5 (IS)~6.28459---

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions. LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated based on typical instrument performance.[5][8]

Visualization of Workflow

The overall analytical process, from sample receipt to final data analysis, can be visualized as a streamlined workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Pharmaceutical Sample Dissolve Dissolve in DI Water & Sonicate Sample->Dissolve Spike Spike with Internal Standard Dissolve->Spike Extract Liquid-Liquid Extraction (DCM) Spike->Extract Dry Dry Extract (Na2SO4) Extract->Dry Inject Inject 1 µL into GC-MS Dry->Inject Acquire Acquire Data (SIM Mode) Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify DMAPN Concentration Calibrate->Quantify Report Final Report Quantify->Report

Caption: Workflow for DMAPN analysis by GC-MS.

Conclusion

The GC-MS method detailed in this application note provides a reliable, selective, and sensitive protocol for the quantification of 3-(dimethylamino)propionitrile (DMAPN) in pharmaceutical samples. The sample preparation procedure is straightforward, and the instrumental conditions are optimized for robust performance. This method is well-suited for routine quality control in regulated environments to ensure product safety and compliance.

References

The Role of N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA) in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 3-(Dimethylamino)propionitrile (DMAPN): Initial searches for the role of 3-(Dimethylamino)propionitrile (DMAPN) in RAFT polymerization did not yield direct applications. However, the similarly structured and named monomer, N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA), is extensively utilized in RAFT polymerization to synthesize functional and responsive polymers. This document will focus on the role and applications of DMAPMA in RAFT polymerization.

Introduction

N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA) is a cationic monomer that is frequently employed in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization to produce well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The resulting polymers, containing tertiary amine groups, exhibit pH-responsiveness, making them ideal candidates for a variety of applications in drug delivery, gene therapy, and smart materials. RAFT polymerization of DMAPMA allows for the synthesis of homopolymers, block copolymers, and other complex architectures with high precision.

Core Principles of RAFT Polymerization

RAFT polymerization is a type of living radical polymerization that relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization process.[1] The general mechanism involves a series of reversible addition-fragmentation steps that allow for the controlled growth of polymer chains.[2]

The key steps in RAFT polymerization are:

  • Initiation: A standard radical initiator generates free radicals that react with monomer units to form propagating polymer chains.

  • Chain Transfer: The propagating radical adds to the C=S bond of the RAFT agent, forming an intermediate radical.

  • Fragmentation: This intermediate radical can fragment, releasing either the initial R-group of the RAFT agent as a new radical or the polymeric chain, which can then propagate further.

  • Re-initiation and Main Equilibrium: The released radical can initiate new polymer chains. A dynamic equilibrium is established where the growing polymer chains are reversibly transferred between active (propagating) and dormant (capped with the RAFT agent) states. This ensures that all chains have a similar probability of growing, leading to a low polydispersity index (PDI).

Applications in Research and Drug Development

Polymers derived from the RAFT polymerization of DMAPMA have shown significant promise in various biomedical applications:

  • Gene Delivery: Cationic polymers based on DMAPMA can form complexes with negatively charged nucleic acids (like plasmid DNA and siRNA), facilitating their delivery into cells.

  • Drug Delivery: The pH-responsive nature of poly(DMAPMA) allows for the design of "smart" drug delivery systems that release their therapeutic payload in response to specific pH changes, such as those found in tumor microenvironments or within endosomes.

  • Bioconjugation: The ability to precisely control the end-groups of polymers synthesized via RAFT allows for the straightforward conjugation of targeting ligands, imaging agents, or other biomolecules.

Quantitative Data Summary

The following tables summarize key quantitative data from representative RAFT polymerizations of DMAPMA and related monomers.

Table 1: Homopolymerization of DMAPMA·HCl via RAFT

Monomer Concentration (M)[Monomer]:[CTA]:[Initiator]Time (min)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
0.5100:1:0.52407814,700< 1.2
1.0100:1:0.52409419,000< 1.2

Data adapted from studies on the RAFT polymerization of DMAPMA hydrochloride.[3] Mn = Number-average molecular weight; PDI = Polydispersity Index.

Table 2: Synthesis of PDMAEMA Macro-CTA via RAFT

[Monomer]:[CTA]Time (h)Mn (GPC, g/mol )PDI (Mw/Mn)
50:168,5001.15
100:1615,2001.12
250:1632,1001.18

Data for the RAFT polymerization of the related monomer 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) to form a macro-chain transfer agent (macro-CTA).[4] Mn (GPC) = Number-average molecular weight determined by Gel Permeation Chromatography.

Experimental Protocols

Protocol 1: RAFT Homopolymerization of DMAPMA·HCl

This protocol describes the synthesis of well-defined poly(DMAPMA·HCl) homopolymers.[5]

Materials:

  • N-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA·HCl)

  • 4-cyanopentanoic acid dithiobenzoate (CTP) as the RAFT agent

  • 4,4′-azobis(4-cyanovaleric acid) (ACVA) as the initiator

  • Solvent mixture: deionized water (acidic pH) and 2-propanol (2:1 v/v)

  • Nitrogen gas for deoxygenation

  • Acetone for precipitation

Procedure:

  • In a reaction vessel, dissolve DMAPMA·HCl, CTP, and ACVA in the acidic water/2-propanol solvent mixture. A typical molar ratio of [DMAPMA·HCl]:[CTP]:[ACVA] is 100:1:0.2.

  • Deoxygenate the solution by purging with nitrogen gas for at least 30 minutes in an ice bath.

  • Seal the reaction vessel and immerse it in a preheated oil bath at 70 °C to initiate polymerization.

  • Allow the polymerization to proceed for the desired time (e.g., 4-8 hours).

  • To quench the reaction, cool the vessel in an ice bath and expose the solution to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold acetone.

  • Isolate the polymer by filtration or centrifugation, wash with acetone, and dry under vacuum to a constant weight.

  • Characterize the polymer for molecular weight and PDI using Gel Permeation Chromatography (GPC).

Protocol 2: Synthesis of a PDMAEMA-b-PNIPAM Diblock Copolymer via RAFT

This protocol details the synthesis of a diblock copolymer using a poly(DMAEMA) macro-chain transfer agent (macro-CTA).

Part A: Synthesis of α,ω-bis(dithioester)-functionalized PDMAEMA [6]

Materials:

  • 2-(dimethylamino)ethyl methacrylate (DMAEMA)

  • 1,4-bis(thiobenzoylthiopropyl)benzene (BTBTPB) as the RAFT agent

  • Azobisisobutyronitrile (AIBN) as the initiator

  • Tetrahydrofuran (THF) as the solvent

Procedure:

  • In a glass ampoule, dissolve DMAEMA (e.g., 2.0 g), BTBTPB (e.g., 0.080 g), and AIBN (e.g., 0.010 mg) in THF (e.g., 3.0 mL).

  • Thoroughly deoxygenate the mixture by several freeze-pump-thaw cycles and seal the ampoule under vacuum.

  • Place the sealed ampoule in a thermostated water bath at 60 °C for 60 hours.

  • Quench the polymerization by cooling the ampoule to 0 °C and opening it.

  • The resulting PDMAEMA macro-CTA can be purified by precipitation if necessary.

Part B: Chain Extension with N-isopropylacrylamide (NIPAM)

Materials:

  • PDMAEMA macro-CTA from Part A

  • N-isopropylacrylamide (NIPAM)

  • AIBN

  • THF

Procedure:

  • In a new ampoule, dissolve the PDMAEMA macro-CTA, NIPAM, and AIBN in THF.

  • Repeat the deoxygenation and sealing procedure as in Part A.

  • Polymerize at 60 °C for the desired time.

  • Quench the reaction and isolate the diblock copolymer by precipitation.

  • Characterize the final block copolymer using GPC and NMR spectroscopy.

Visualizations

RAFT_Mechanism cluster_initiation Initiation cluster_equilibrium RAFT Equilibrium cluster_propagation Propagation & Termination I Initiator R Radical (R•) I->R Decomposition Pn Propagating Chain (Pn•) R->Pn + M M Monomer (M) Intermediate Intermediate Radical Pn->Intermediate + CTA CTA RAFT Agent (Z-C(=S)S-R') Dormant Dormant Chain (Pn-S-C(=S)-Z) Intermediate->Dormant Fragmentation R_prime Leaving Group Radical (R'•) Intermediate->R_prime Fragmentation Pn_plus_m Longer Propagating Chain (Pn+m•) Dormant->Pn_plus_m Reactivation & + M R_prime->Pn + M (Re-initiation) Dead_Polymer Dead Polymer Pn_plus_m->Dead_Polymer Termination

Caption: General mechanism of RAFT polymerization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis Reactants 1. Mix Monomer, RAFT Agent, Initiator in Solvent Degas 2. Deoxygenate (e.g., N2 purge or Freeze-Pump-Thaw) Reactants->Degas Polymerize 3. Heat to Initiate Polymerization (e.g., 60-70 °C) Degas->Polymerize Quench 4. Quench Reaction (e.g., cool and expose to air) Polymerize->Quench Precipitate 5. Precipitate Polymer in Non-solvent Quench->Precipitate Isolate 6. Isolate and Dry Polymer Precipitate->Isolate Analyze 7. Characterize (GPC, NMR) Isolate->Analyze

Caption: Experimental workflow for RAFT polymerization.

References

Application Notes and Protocols: 3-(Dimethylamino)propanenitrile as a Versatile Intermediate for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct evidence for the use of 3-(dimethylamino)propanenitrile as a key intermediate in the synthesis of major commercial agrochemicals is not extensively documented in publicly available literature, its chemical structure and functional groups make it a valuable and versatile precursor for the development of novel active ingredients in the agricultural sector. This document outlines the potential applications of this compound, focusing on the reactivity of its functional groups and its conversion to other useful intermediates.

Introduction: A Building Block with Potential

This compound, also known as DMAPN, is a bifunctional molecule featuring a tertiary amine and a nitrile group.[1][2] This unique combination allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of diverse molecular scaffolds relevant to agrochemicals.[1] Although specific examples of commercial pesticides, herbicides, or fungicides derived directly from this compound are not readily found, its derivative, 3-dimethylaminopropylamine (B130723) (DMAPA), is cited as an intermediate in the production of agrochemicals.[3][4]

The reactivity of this compound is centered around its two primary functional groups:

  • The Nitrile Group (-C≡N): This group can undergo several important transformations:

    • Reduction to a primary amine (-CH₂NH₂), which is a key functional group in many bioactive molecules.[1]

    • Hydrolysis to a carboxylic acid (-COOH) or an amide (-CONH₂), providing a handle for further derivatization.[1][5]

    • Reaction with organometallic reagents (e.g., Grignard reagents) to form ketones.[5][6]

  • The Tertiary Amine Group (-N(CH₃)₂): This group can:

    • Act as a base in chemical reactions.[1]

    • Undergo quaternization to form quaternary ammonium (B1175870) salts, a class of compounds known for their biocidal activity.[1]

These reactive sites provide a flexible platform for constructing complex molecules with potential pesticidal, herbicidal, or fungicidal properties.

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the Michael addition of dimethylamine (B145610) to acrylonitrile (B1666552).[7][8] This reaction is generally high-yielding and can be performed under relatively mild conditions.

Materials:

  • Dimethylamine (e.g., 40% aqueous solution)

  • Acrylonitrile

  • Ice bath

  • Reaction vessel with stirring and temperature control

  • Distillation apparatus

Procedure:

  • To a reaction vessel containing a stirred solution of dimethylamine, slowly add acrylonitrile while maintaining the temperature between 0 and 5°C using an ice bath. The molar ratio of dimethylamine to acrylonitrile is typically kept between 1:1 and 1.05:1.[9]

  • After the addition is complete, allow the reaction mixture to stir for an additional hour at a controlled temperature.[8][9]

  • The reaction mixture can then be heated to ensure complete reaction.

  • The crude product is purified by fractional distillation, collecting the fraction boiling at 171-173°C to yield pure this compound.[1][8]

Quantitative Data:

ReactionReactantsConditionsYieldReference
Synthesis of this compoundDimethylamine, Acrylonitrile0-60°C94-99.1%[9]

Diagram of Synthesis:

G Dimethylamine Dimethylamine DMAPN This compound Dimethylamine->DMAPN Acrylonitrile Acrylonitrile Acrylonitrile->DMAPN

Caption: Synthesis of this compound.

Key Chemical Transformations and Potential Agrochemical Applications

The true potential of this compound as an agrochemical intermediate lies in its conversion to other versatile building blocks. The most significant of these is the reduction of the nitrile group to form 3-dimethylaminopropylamine (DMAPA).

The catalytic hydrogenation of this compound is a high-yield reaction that produces DMAPA, a diamine with broad industrial applications, including the synthesis of agrochemicals.[3][4][10]

Materials:

  • This compound

  • Sponge nickel catalyst (e.g., Raney® nickel)[11][12]

  • Hydrogen gas

  • Aqueous solution of sodium hydroxide (B78521) or potassium hydroxide[11][12]

  • High-pressure autoclave reactor[11]

Procedure:

  • Charge a high-pressure autoclave reactor with a slurry of the sponge nickel catalyst in water and 3-dimethylaminopropylamine (as a solvent).[11]

  • Add an aqueous solution of caustic hydroxide (e.g., a mixture of NaOH and KOH).[11]

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.[11]

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 45-150 psig).[12]

  • Heat the reactor to the target temperature (e.g., 70-100°C) with stirring.[12]

  • Continuously feed this compound into the reactor.[11]

  • Monitor the reaction progress by measuring hydrogen uptake.

  • Upon completion, the catalyst is removed by filtration, and the product, 3-dimethylaminopropylamine, is purified by distillation.

Quantitative Data:

ReactionStarting MaterialCatalystConditionsYieldReference
Hydrogenation to DMAPAThis compoundSponge Nickel70-100°C, 45-150 psig H₂>99%[12][13]

Diagram of Key Transformations and Potential Applications:

G cluster_0 This compound (DMAPN) cluster_1 Key Intermediate cluster_2 Potential Agrochemical Scaffolds DMAPN DMAPN DMAPA 3-Dimethylaminopropylamine (DMAPA) DMAPN->DMAPA Hydrogenation Biocides Biocides / Fungicides DMAPA->Biocides Herbicides Herbicides DMAPA->Herbicides Insecticides Insecticides DMAPA->Insecticides

Caption: Conversion of DMAPN to DMAPA and its potential agrochemical applications.

DMAPA, with its primary and tertiary amine functionalities, can serve as a versatile building block for a range of agrochemical scaffolds. For instance, the primary amine can be used to form amides, imines, and various heterocyclic structures, which are common motifs in pesticides. The tertiary amine can influence the physicochemical properties of the final molecule, such as solubility and systemic movement in plants. While specific commercial examples are proprietary, the chemical literature on agrochemical synthesis is rich with examples where diamine scaffolds, similar to DMAPA, are employed.

Conclusion

This compound is a readily available and highly reactive intermediate. While it may not be a direct precursor to a wide range of current commercial agrochemicals, its efficient conversion to 3-dimethylaminopropylamine (DMAPA) opens up a multitude of synthetic possibilities. Researchers and scientists in the field of agrochemical development can leverage the chemistry of both this compound and its derivatives to explore novel molecular structures with potential biological activity. The protocols and data presented herein provide a foundation for the synthesis and further functionalization of this versatile building block.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DMAPN Initiator Concentration in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of 3-(Dimethylamino)propionitrile (DMAPN) as a polymerization initiator. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to streamline your polymerization processes.

Frequently Asked Questions (FAQs)

Q1: What is the role of DMAPN in polymerization?

A1: DMAPN, or 3-(Dimethylamino)propionitrile, typically functions as a catalyst or accelerator in redox-initiated polymerization systems.[1][2] It is most commonly used in conjunction with a primary initiator, such as ammonium (B1175870) persulfate (APS) or potassium persulfate (KPS), particularly for the polymerization of monomers like acrylamide (B121943) and its derivatives in aqueous solutions.[1][2] DMAPN accelerates the decomposition of the persulfate, leading to the rapid generation of free radicals that initiate polymerization.[1] Its function is analogous to the widely used accelerator, N,N,N',N'-tetramethylethylenediamine (TEMED).[3][4]

Q2: How does changing the DMAPN concentration affect the rate of polymerization?

A2: In a redox initiation system, the rate of polymerization is generally proportional to the concentration of the accelerator (DMAPN) and the primary initiator (e.g., APS). Increasing the concentration of DMAPN will typically lead to a faster rate of polymerization because it increases the rate of free radical generation.[1][5] This results in a shorter gelation time or a more rapid increase in viscosity. However, excessively high concentrations can lead to uncontrolled, rapid polymerization, which may result in a non-homogeneous polymer network.[6]

Q3: What is the relationship between DMAPN concentration and the molecular weight of the resulting polymer?

A3: Generally, in free-radical polymerization, the molecular weight of the polymer is inversely proportional to the initiator concentration.[1][5] A higher concentration of DMAPN leads to a greater number of initiating radicals. This results in the simultaneous growth of many polymer chains, which consume the available monomer more quickly, leading to shorter chains and a lower average molecular weight. Conversely, a lower DMAPN concentration will generate fewer polymer chains, allowing each chain to grow longer before termination, thus resulting in a higher average molecular weight.[1]

Q4: Can I use DMAPN as a sole initiator?

A4: DMAPN is not a typical thermal initiator and is most effective as part of a redox pair. Its primary role is to catalyze the decomposition of another initiator, like a persulfate, at lower temperatures.[1] Without the primary initiator, DMAPN is unlikely to generate a sufficient number of radicals to efficiently initiate polymerization under standard conditions.

Q5: How does oxygen affect polymerization with the DMAPN/APS system?

A5: Oxygen is a potent inhibitor of free-radical polymerization. It can react with the initiating radicals to form stable species that do not propagate the polymerization chain, leading to an induction period or complete failure of the reaction.[7][8] It is crucial to degas the monomer solution (e.g., by sparging with an inert gas like nitrogen or argon, or by freeze-pump-thaw cycles) before adding the DMAPN and APS to ensure efficient and reproducible polymerization.[5][8]

Troubleshooting Guide

This guide addresses common issues encountered when using DMAPN as a polymerization initiator.

Issue Potential Cause Troubleshooting Steps
Slow or No Polymerization Insufficient DMAPN/APS Concentration: The concentration of one or both components of the redox pair may be too low to overcome inhibitors and initiate polymerization effectively.- Incrementally increase the concentration of DMAPN and/or APS. - Ensure the initiator solutions are fresh and have not degraded.[7]
Oxygen Inhibition: Dissolved oxygen in the reaction mixture is quenching the free radicals.[7][8]- Thoroughly degas the monomer solution before adding the initiators.[5][8] - Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction mixture.
Low Temperature: The rate of radical formation in redox systems is temperature-dependent, although they are effective at lower temperatures than thermal initiators.- Ensure the reaction is being conducted at the intended temperature. While redox systems work at room temperature, very low temperatures can slow the reaction.
Presence of Inhibitors: The monomer may contain inhibitors (e.g., hydroquinone) from manufacturing to prevent premature polymerization during storage.- Remove the inhibitor by passing the monomer through an inhibitor removal column (e.g., alumina).[9] - Increase the initiator concentration to overcome the inhibitor.
Polymerization is Too Fast and Uncontrolled Excessive DMAPN/APS Concentration: High concentrations of the redox pair lead to a very rapid, exothermic reaction.- Reduce the concentration of both DMAPN and APS. - Consider cooling the reaction mixture in an ice bath to better control the reaction rate.
Low Monomer Conversion / Incomplete Polymerization Premature Initiator Depletion: The initiator may be consumed before all the monomer has polymerized, especially if the initial concentration was low or the reaction time is insufficient.- Increase the initial concentration of DMAPN/APS. - Extend the reaction time.
Premature Termination: High radical concentration from excessive initiator can lead to termination reactions, limiting chain growth.- Optimize the DMAPN/APS concentration to find a balance between the rate of initiation and propagation.
Low Molecular Weight of the Polymer High DMAPN/APS Concentration: As described in the FAQ, a higher initiator concentration leads to the formation of more, shorter polymer chains.[1][5]- Decrease the concentration of the DMAPN/APS initiator system.
High Polydispersity Index (PDI) Non-uniform Initiation: Inconsistent generation of free radicals can result in a broad distribution of polymer chain lengths.- Ensure that DMAPN and APS are thoroughly mixed into the monomer solution to achieve homogeneous initiation. - Maintain a constant temperature throughout the polymerization.

Data Presentation

The following table summarizes the expected qualitative and quantitative effects of varying the DMAPN/APS concentration on the polymerization of a model monomer like acrylamide. The specific values can vary significantly based on the monomer, solvent, temperature, and other reaction conditions.

DMAPN/APS Concentration (mol% relative to monomer) Relative Polymerization Rate Typical Gelation Time Approximate Molecular Weight (Mw) Polydispersity Index (PDI)
Low (e.g., 0.05%)SlowLong (>30 min)HighModerate
Medium (e.g., 0.1%)ModerateModerate (10-20 min)MediumLow to Moderate
High (e.g., 0.5%)FastShort (<5 min)LowModerate to High
Very High (e.g., >1.0%)Very Fast / UncontrolledVery Short (<1 min)Very LowHigh

Experimental Protocols

Protocol 1: Optimization of DMAPN/APS Concentration for Acrylamide Hydrogel Synthesis

Objective: To determine the optimal concentration of DMAPN and APS for achieving a desired gelation time and polymer properties for a polyacrylamide hydrogel.

Materials:

  • Acrylamide monomer

  • N,N'-Methylenebisacrylamide (BIS) (crosslinker)

  • 3-(Dimethylamino)propionitrile (DMAPN)

  • Ammonium persulfate (APS)

  • Deionized water (degassed)

  • Reaction vials or tubes

  • Nitrogen or Argon gas source

  • Magnetic stirrer and stir bars (optional)

  • Timer

Methodology:

  • Preparation of Monomer Solution:

    • Prepare a stock solution of the desired concentration of acrylamide and BIS in degassed, deionized water. For example, a 10% (w/v) total monomer solution with a 2.5% (w/w) crosslinker ratio.

    • Keep the solution on ice to prevent premature polymerization.

  • Preparation of Initiator Solutions:

    • Prepare fresh stock solutions of APS (e.g., 10% w/v in deionized water) and DMAPN (e.g., 10% v/v in deionized water). It is critical to prepare these solutions fresh daily.

  • Experimental Setup:

    • Aliquot the monomer solution into a series of reaction vials.

    • If using a magnetic stirrer, add a small stir bar to each vial.

    • Continuously purge the vials with nitrogen or argon to maintain an oxygen-free environment.

  • Initiation and Observation:

    • Add the APS solution to the first vial to achieve the desired final concentration (e.g., 0.1% w/v). Mix thoroughly but gently.

    • Add the DMAPN solution to the same vial to achieve its target final concentration (e.g., 0.1% v/v). Start the timer immediately after adding the DMAPN.

    • Observe the solution and record the gelation time, which is the time at which the solution no longer flows when the vial is tilted.

    • Repeat steps 4.1-4.3 for different concentrations of DMAPN and APS, keeping other parameters constant. A suggested range to test would be from 0.05% to 0.5% for both initiators.

  • Polymer Characterization (Optional):

    • Allow the gels to polymerize completely (e.g., for 2 hours).

    • The resulting polymer can be characterized for properties such as molecular weight and PDI using techniques like Gel Permeation Chromatography (GPC), or for mechanical properties if applicable.

Visualizations

DMAPN/APS Redox Initiation Mechanism

G cluster_redox Redox Reaction cluster_initiation Initiation cluster_propagation Propagation APS Persulfate (S₂O₈²⁻) Sulfate_Radical Sulfate Radical (SO₄⁻•) APS->Sulfate_Radical Monomer Monomer (M) DMAPN DMAPN DMAPN->Sulfate_Radical e⁻ transfer DMAPN_Radical_Cation DMAPN Radical Cation DMAPN->DMAPN_Radical_Cation Initiated_Monomer Initiated Monomer (M•) Sulfate_Radical->Initiated_Monomer + Monomer Growing_Chain Growing Polymer Chain (Mₙ•) Initiated_Monomer->Growing_Chain + (n-1)M

Caption: Redox initiation mechanism of polymerization using DMAPN and APS.

Experimental Workflow for Optimizing Initiator Concentration

G start Define Desired Polymer Properties (e.g., Gel Time, Molecular Weight) prep Prepare Monomer and Fresh Initiator Stock Solutions start->prep setup Set Up Reaction Vessels under Inert Atmosphere prep->setup exp_series Perform Polymerization with Varying DMAPN/APS Concentrations setup->exp_series measure Measure Key Outcomes (Gel Time, Monomer Conversion, etc.) exp_series->measure analyze Analyze Data and Characterize Polymer Properties (e.g., GPC) measure->analyze decision Are Properties Optimal? analyze->decision refine Refine Initiator Concentration Range and Repeat Experiment decision->refine No end Optimal Concentration Identified decision->end Yes refine->exp_series

Caption: Workflow for optimizing DMAPN/APS initiator concentration.

References

Technical Support Center: 3-(Dimethylamino)propionitrile (DMAPN) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 3-(Dimethylamino)propionitrile (DMAPN) and its related reactions. The following sections address common issues encountered during the synthesis of DMAPN and its subsequent conversion to other valuable compounds, with a focus on identifying and minimizing byproduct formation.

Frequently Asked Questions (FAQs)

DMAPN Synthesis (Cyanoethylation of Dimethylamine)

Q1: My reaction mixture for DMAPN synthesis becomes viscous and solidifies. What is happening and how can I prevent it?

A1: This is likely due to the uncontrolled polymerization of acrylonitrile (B1666552), a common side reaction in cyanoethylation.[1] This polymerization is often initiated by strong bases or high temperatures. To prevent this:

  • Reduce Reaction Temperature: The Michael addition of dimethylamine (B145610) to acrylonitrile is highly exothermic. It is crucial to maintain a low reaction temperature, typically between 0-10 °C, by using an ice bath.[1]

  • Slow Acrylonitrile Addition: Add acrylonitrile dropwise to the dimethylamine solution with vigorous stirring. This helps to dissipate heat effectively and prevents localized high concentrations of acrylonitrile which can trigger polymerization.[1]

  • Use a Polymerization Inhibitor: Add a small amount of a polymerization inhibitor, such as hydroquinone (B1673460) (HQ) or 4-methoxyphenol (B1676288) (MEHQ), to the acrylonitrile before starting the reaction.[1]

Q2: I have a low yield of DMAPN and a white precipitate has formed in my reaction. What is this precipitate and how can I improve my yield?

A2: The white precipitate is most likely polyacrylonitrile (B21495). Its formation indicates that polymerization is still occurring, albeit at a slower rate. This can be catalyzed by the basicity of the dimethylamine itself.[1] To improve your yield:

  • Optimize Catalyst Concentration: If you are using a base catalyst in addition to dimethylamine, reduce its concentration to the minimum effective amount.[1]

  • Solvent Selection: Use an aprotic polar solvent to help solvate the reactants and dissipate heat more effectively.[1]

  • Introduce a Weak Acid Co-catalyst: In some cases, adding a weak acid can temper the basicity of the reaction mixture and reduce the rate of polymerization.[1]

Q3: How can I remove polyacrylonitrile from my crude DMAPN product?

A3: If polyacrylonitrile has formed, it can be challenging to remove. Two common methods are:

  • Purification by Precipitation: Dissolve the crude product in a solvent where DMAPN is soluble but polyacrylonitrile is not. For example, dimethylformamide (DMF) can dissolve polyacrylonitrile; adding a non-solvent like methanol (B129727) can then precipitate the polymer.[1]

  • Fractional Distillation: Since DMAPN is a liquid with a boiling point of 171-173 °C, purification of the final product can be achieved through fractional distillation, leaving the solid polymer behind.[2]

DMAPN Hydrogenation to 3-Dimethylaminopropylamine (DMAPA)

Q4: During the hydrogenation of DMAPN to DMAPA, I am observing significant amounts of secondary and tertiary amine byproducts. What are these and how can I minimize their formation?

A4: The primary byproducts in this step are the secondary amine bis-DMAPA and the tertiary amine tri-DMAPA. Their formation can be suppressed by:

  • Addition of Aqueous Caustic Soda or Liquid Ammonia (B1221849): Adding aqueous caustic soda or liquid ammonia to the reaction mixture can inhibit the formation of these secondary and tertiary amine byproducts.

  • Catalyst Selection: The choice of catalyst and promoters is crucial. For instance, sponge nickel catalysts with iron and chromium promoters have been used effectively.

Q5: My DMAPA product is contaminated with an impurity that is difficult to remove by distillation. What could it be?

A5: A particularly problematic byproduct is N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA), which is very difficult to separate from DMAPA by distillation. Minimizing its formation during the reaction is the best strategy. This can be achieved by carefully controlling reaction conditions and using additives like alkali metal hydroxides.

Troubleshooting Guides

Table 1: Troubleshooting Guide for DMAPN Synthesis
Problem Possible Cause Solution
Reaction mixture becomes viscous or solidifiesRapid, uncontrolled polymerization of acrylonitrile1. Reduce reaction temperature to 0-10 °C.[1]2. Add acrylonitrile dropwise with vigorous stirring.[1]3. Use a polymerization inhibitor (e.g., hydroquinone).[1]
Low yield of DMAPN with white precipitateSlower polymerization catalyzed by the amine's basicity1. Optimize (reduce) base catalyst concentration.[1]2. Use an aprotic polar solvent.[1]3. Consider adding a weak acid co-catalyst.[1]
Product is contaminated with a high-molecular-weight impurityFormation of soluble polyacrylonitrile1. Purify by precipitating the polymer from a suitable solvent system (e.g., DMF/methanol).[1]2. Purify the final product by fractional distillation.[2]
Table 2: Optimizing Reaction Conditions for DMAPN Synthesis
Parameter Condition Rationale Reference
Temperature 0 - 10 °C (Lab Scale)Minimizes exothermic polymerization of acrylonitrile.[1]
30 °C (Continuous Process)Optimized for high conversion and selectivity in a controlled industrial setting.[3]
Reactant Ratio 1.00:1.00 (Dimethylamine:Acrylonitrile)A 1:1 molar ratio is optimal for maximizing conversion and selectivity.[3]
Pressure 1.0 MPa (Continuous Process)Part of the optimized conditions for a continuous fixed-bed process.[3]
Inhibitor Hydroquinone (HQ) or 4-methoxyphenol (MEHQ)Prevents radical polymerization of acrylonitrile.[1]

Experimental Protocols

Protocol 1: Laboratory Synthesis of DMAPN with Minimized Byproducts

Objective: To synthesize 3-(Dimethylamino)propionitrile (DMAPN) while minimizing the formation of polyacrylonitrile.

Materials:

  • Dimethylamine (aqueous solution or condensed gas)

  • Acrylonitrile (containing a polymerization inhibitor like MEHQ)[1]

  • Ice-salt bath

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer

Procedure:

  • Set up the reaction apparatus in a fume hood.

  • Charge the round-bottom flask with dimethylamine.

  • Cool the flask to 0-5 °C using an ice-salt bath.

  • Slowly add acrylonitrile dropwise from the dropping funnel over a period of 30-60 minutes.[1]

  • Ensure vigorous stirring throughout the addition and maintain the reaction temperature below 10 °C.[1]

  • After the addition is complete, allow the mixture to stir at a low temperature for an additional hour, then let it slowly warm to room temperature.

  • Monitor the reaction completion using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, purify the crude product by fractional distillation, collecting the fraction at 171-173 °C.[2]

Protocol 2: Identification of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify DMAPN and potential byproducts in a crude reaction mixture.

Methodology:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

  • GC-MS Instrument: Use a GC-MS system equipped with a capillary column suitable for amine analysis (e.g., a DB-5ms or equivalent).

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 35-300 amu

  • Data Analysis:

    • Identify the DMAPN peak based on its retention time and mass spectrum.

    • Search the mass spectra of other peaks against a library (e.g., NIST) to identify potential byproducts like polyacrylonitrile oligomers or other side products.

    • Quantify the relative amounts of product and byproducts by peak area integration.

Visualizations

DMAPN_Synthesis_Pathway DMAPN Synthesis Pathway Dimethylamine Dimethylamine DMAPN 3-(Dimethylamino)propionitrile (DMAPN) Dimethylamine->DMAPN + Acrylonitrile (Michael Addition) Acrylonitrile Acrylonitrile Acrylonitrile->DMAPN Polyacrylonitrile Polyacrylonitrile (Byproduct) Acrylonitrile->Polyacrylonitrile Polymerization (Side Reaction)

Caption: Michael addition pathway for DMAPN synthesis and the competing polymerization side reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low DMAPN Yield Start Low Yield of DMAPN Check_Viscosity Is the reaction mixture viscous or solid? Start->Check_Viscosity Yes_Polymer Uncontrolled Polymerization Check_Viscosity->Yes_Polymer Yes No_Polymer Is a white precipitate present? Check_Viscosity->No_Polymer No Solution1 Reduce Temperature Slow Acrylonitrile Addition Use Inhibitor Yes_Polymer->Solution1 Yes_Precipitate Slower Polymerization No_Polymer->Yes_Precipitate Yes Other_Issues Check for other issues: - Purity of starting materials - Incomplete reaction No_Polymer->Other_Issues No Solution2 Optimize Catalyst Change Solvent Add Weak Acid Co-catalyst Yes_Precipitate->Solution2

Caption: A logical workflow for troubleshooting low yields in DMAPN synthesis.

Byproduct_Minimization_Logic Byproduct Minimization Logic cluster_synthesis DMAPN Synthesis cluster_hydrogenation DMAPN Hydrogenation Condition1 Low Temperature (0-10 °C) Byproduct1 Polyacrylonitrile Condition1->Byproduct1 Minimizes Condition2 Slow Reagent Addition Condition2->Byproduct1 Minimizes Condition3 Polymerization Inhibitor Condition3->Byproduct1 Minimizes Condition4 Add Aqueous Caustic or Ammonia Byproduct2 bis-DMAPA / tri-DMAPA Condition4->Byproduct2 Minimizes

Caption: Key conditions for minimizing major byproducts in DMAPN reactions.

References

Effect of pH on the catalytic activity of 3-(Dimethylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 3-(Dimethylamino)propanenitrile (DMAPN) as a catalyst, with a specific focus on the influence of pH on its catalytic activity. This resource is intended for researchers, scientists, and drug development professionals utilizing DMAPN in their experiments.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the catalytic activity of DMAPN?

The catalytic activity of this compound is highly dependent on pH due to the presence of a tertiary amino group. This group is the active component in catalyzing the formation of free radicals, for instance from ammonium (B1175870) persulfate (APS), which initiates polymerization reactions (e.g., in polyacrylamide gel synthesis).[1][2] The catalytic mechanism requires the lone pair of electrons on the nitrogen atom. In acidic conditions, the dimethylamino group becomes protonated, neutralizing the lone pair and thus significantly reducing or completely inhibiting its catalytic activity.[1][3] Conversely, in alkaline conditions, the amine is in its free base form, which is catalytically active.[3]

Q2: What is the optimal pH range for DMAPN catalytic activity?

Q3: What is the pKa of this compound?

The predicted pKa of this compound is approximately 8.17.[5] This value is critical as it indicates the pH at which 50% of the DMAPN molecules are in the catalytically active (unprotonated) form and 50% are in the inactive (protonated) form. This information can be used to estimate the proportion of active catalyst at a given pH.

Q4: Can DMAPN be used in acidic buffer systems?

Using DMAPN in acidic buffer systems is generally not recommended if its catalytic function for free radical generation is required. At pH values significantly below its pKa of ~8.17, the majority of DMAPN molecules will be protonated and therefore catalytically inactive.[1][4] If working with an acidic buffer system is necessary, alternative initiation systems, such as those involving riboflavin, may be more effective.[1][4]

Q5: Is DMAPN stable at all pH values?

While the primary effect of pH is on catalytic activity, extreme pH conditions can affect the chemical stability of DMAPN. The nitrile group of DMAPN can undergo hydrolysis to a carboxylic acid under strongly acidic or basic conditions, although this is typically a slower process than the timescale of polymerization reactions.[6] It is also important to note that DMAPN is incompatible with strong acids and strong oxidizing agents.[7]

Troubleshooting Guide

This guide addresses common issues encountered when using DMAPN as a catalyst, with a focus on pH-related problems.

Issue Potential Cause Recommended Solution
Slow or failed polymerization (e.g., no gel formation) Incorrect pH of the reaction mixture: The most common cause is an acidic pH (pH < 7), which protonates the DMAPN, rendering it catalytically inactive.[8]- Verify the pH of your reaction buffer and all solutions. - Adjust the pH of the final reaction mixture to the alkaline range, ideally between 7.0 and 10.0. - Use freshly prepared buffers, as the pH of some buffers can change over time.
Degraded DMAPN or other reagents: Old or improperly stored reagents can lose activity.- Use fresh DMAPN and ammonium persulfate (APS) solution. APS solutions, in particular, should be prepared fresh daily.[8]
Inconsistent or variable reaction times Fluctuations in pH: Small variations in the pH of stock solutions or water can lead to inconsistent catalysis.- Standardize the pH of all components of the reaction mixture. - Use a calibrated pH meter for accurate measurements.
Temperature variations: Polymerization is an exothermic reaction and its rate is sensitive to temperature.[1]- Ensure all solutions are equilibrated to the same temperature before initiating the reaction. - Maintain a constant temperature during the reaction.
Poorly formed or turbid polymer matrix Suboptimal catalyst concentration: Both too little and too much catalyst can negatively affect the polymer structure.- Optimize the concentration of DMAPN and the initiator (e.g., APS) for your specific application. - Refer to established protocols for recommended concentration ranges.
Incorrect pH affecting polymerization kinetics: A pH at the lower end of the optimal range may slow the reaction, potentially altering the final polymer structure.- Experiment with slightly different pH values within the 7.0-10.0 range to find the optimal condition for your desired outcome.

Data Presentation

Table 1: Estimated Percentage of Active (Unprotonated) DMAPN at Various pH Values

The catalytic activity of DMAPN is directly related to the availability of its unprotonated tertiary amine. The Henderson-Hasselbalch equation can be used to estimate the percentage of DMAPN in its catalytically active, free base form at different pH values, using its predicted pKa of 8.17.[5]

pH% Protonated (Inactive)% Unprotonated (Active)
5.0~99.9%~0.1%
6.0~99.3%~0.7%
7.0~93.8%~6.2%
7.5~82.5%~17.5%
8.0~60.6%~39.4%
8.17 50.0% 50.0%
8.5~31.8%~68.2%
9.0~13.0%~87.0%
10.0~1.5%~98.5%

Note: These values are estimations based on the predicted pKa and illustrate the significant impact of pH on the availability of the active catalyst.

Experimental Protocols

Protocol for Determining the Optimal pH for DMAPN-Catalyzed Acrylamide Polymerization

This protocol provides a method to empirically determine the optimal pH for polymerization in your specific experimental setup.

Materials:

  • Acrylamide/Bis-acrylamide stock solution

  • This compound (DMAPN)

  • Ammonium persulfate (APS), freshly prepared solution

  • A series of buffers with different pH values (e.g., Tris-HCl buffers at pH 7.0, 7.5, 8.0, 8.5, 9.0)

  • Deionized water

  • Test tubes or reaction vessels

  • Stopwatch

Procedure:

  • Prepare Monomer-Buffer Mixtures: For each pH to be tested, prepare a reaction mixture containing the acrylamide/bis-acrylamide solution and the corresponding buffer. Ensure the final monomer concentration is consistent across all samples. For example, in five separate tubes, prepare the monomer solution buffered at pH 7.0, 7.5, 8.0, 8.5, and 9.0.

  • Equilibrate Temperature: Place all tubes in a water bath or incubator at a constant temperature (e.g., 25°C) and allow them to equilibrate.

  • Add Catalyst: Add a consistent amount of DMAPN to each tube. Mix gently by inversion.

  • Initiate Polymerization: To each tube, add the same amount of freshly prepared APS solution. Immediately after adding APS, mix gently and start the stopwatch.

  • Monitor Gelation Time: Observe the tubes and record the time it takes for a solid gel to form. Gelation can be checked by tilting the tube. The "gelation time" is the point at which the solution no longer flows.

  • Analyze Results: Compare the gelation times across the different pH values. The pH that results in the shortest gelation time is the optimal pH for the tested concentrations of DMAPN and APS under those conditions.

  • Assess Gel Quality: After polymerization is complete, visually inspect the quality of the resulting gels. Note any differences in turbidity or elasticity, as these can also be indicators of optimal polymerization conditions.

Visualizations

pH_Effect_on_DMAPN cluster_conditions Reaction Environment cluster_catalyst DMAPN State cluster_outcome Catalytic Outcome Acidic_pH Acidic pH (pH < 7) Protonated_DMAPN Protonated DMAPN (Inactive) Acidic_pH->Protonated_DMAPN H+ addition Alkaline_pH Alkaline pH (pH > 7) Unprotonated_DMAPN Unprotonated DMAPN (Active) Alkaline_pH->Unprotonated_DMAPN H+ removal No_Reaction Inhibited Free Radical Formation Protonated_DMAPN->No_Reaction Reaction Efficient Free Radical Formation Unprotonated_DMAPN->Reaction

Caption: Effect of pH on the protonation state and catalytic activity of DMAPN.

Troubleshooting_Workflow Start Polymerization Failed or is Slow Check_pH Is the pH of the final reaction mix > 7.0? Start->Check_pH Adjust_pH Adjust pH to 7.0 - 10.0 and retry Check_pH->Adjust_pH No Check_Reagents Are DMAPN and APS solutions fresh? Check_pH->Check_Reagents Yes Adjust_pH->Start Prepare_Fresh Prepare fresh reagents and retry Check_Reagents->Prepare_Fresh No Check_Temp Is the temperature consistent and optimal? Check_Reagents->Check_Temp Yes Prepare_Fresh->Start Adjust_Temp Equilibrate reagents and maintain constant temp Check_Temp->Adjust_Temp No Further_Help Consult further documentation or technical support Check_Temp->Further_Help Yes Adjust_Temp->Start

Caption: Troubleshooting workflow for DMAPN-catalyzed polymerization issues.

References

Technical Support Center: Strategies to Prevent Premature Polymerization with DMAPN

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for handling 3-Dimethylaminopropionitrile (DMAPN). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing premature polymerization when using DMAPN as a catalyst. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability of your reagents and the success of your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter related to premature polymerization when using DMAPN.

Issue 1: Rapid Polymerization Upon DMAPN Addition

  • Symptom: The monomer solution (e.g., acrylamide (B121943)/bis-acrylamide) begins to polymerize almost immediately after adding DMAPN, before the solution can be properly mixed or cast.

  • Possible Causes & Solutions:

Potential CauseRecommended Action
Excessive DMAPN or Initiator (e.g., APS) Concentration Reduce the amount of DMAPN and/or Ammonium (B1175870) Persulfate (APS). Start with the lowest recommended concentration and titrate up as needed for your specific application.[1][2]
Elevated Room Temperature If possible, perform the experiment in a cooler environment. High ambient temperatures can accelerate the rate of polymerization.[1][2]
Contaminated Reagents Use high-purity, fresh reagents. Contaminants can sometimes act as initiators. Ensure all glassware is thoroughly cleaned.

Issue 2: Monomer Solution Becomes Viscous or Solidifies During Storage

  • Symptom: An increase in viscosity, formation of a gel, or complete solidification of the monomer solution is observed in the storage container.

  • Possible Causes & Solutions:

Potential CauseRecommended Action
Improper Storage Conditions Store monomers in a cool, dark, well-ventilated area, away from heat sources and direct sunlight. Refrigeration is often recommended.[3][4]
Inhibitor Depletion The inhibitor present in the monomer has been consumed. Check the expiration date of the monomer and consider adding a suitable inhibitor if it is being stored for an extended period.
Presence of Oxygen (for phenolic inhibitors) Phenolic inhibitors like hydroquinone (B1673460) (HQ) and hydroquinone monomethyl ether (MEHQ) require the presence of dissolved oxygen to be effective.[4] Do not store monomers under a completely inert atmosphere if using these types of inhibitors.
Contamination The monomer may have been contaminated with an initiator or an incompatible substance.[4] Ensure clean handling procedures and dedicated equipment.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of DMAPN in polymerization?

A1: DMAPN acts as a catalyst, typically in conjunction with an initiator like ammonium persulfate (APS), to generate free radicals. These free radicals then initiate the polymerization of monomers such as acrylamide and its derivatives.[1]

Q2: What are the visible signs of premature polymerization?

A2: The most common signs include an increase in the viscosity of the solution, the formation of a gel or solid mass, a change in color, and the generation of heat (exotherm).[1]

Q3: How should I store DMAPN and the monomers I'm using it with?

A3: DMAPN should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[3] Monomers like acrylates should also be stored in a cool, dark environment, often with an inhibitor added by the manufacturer. Always refer to the Safety Data Sheet (SDS) for specific storage recommendations for each chemical.[4][5]

Q4: Can I use an inert gas to blanket my monomers during storage?

A4: This depends on the type of inhibitor used. Phenolic inhibitors, such as MEHQ, require oxygen to function effectively. Storing monomers with these inhibitors under an inert atmosphere like nitrogen or argon will render the inhibitor useless and can lead to polymerization.[4]

Q5: How can I tell if the inhibitor in my monomer is still active?

A5: While direct measurement of the inhibitor concentration can be complex, a simple qualitative test is to observe a small, unstabilized sample of the monomer. If it polymerizes much more rapidly than a sample with a known active inhibitor under the same conditions, your inhibitor may be depleted. For quantitative analysis, techniques like HPLC can be used.

Data Presentation

Table 1: Recommended Storage Conditions for Acrylate (B77674) Monomers

ParameterRecommended ConditionRationale
Temperature 15-25°C (59-77°F)[3]Minimizes the rate of spontaneous polymerization. Avoid freezing.
Light Store in opaque or amber containers in a dark location.UV light can initiate polymerization.[4]
Atmosphere Store under air (not inert gas if using phenolic inhibitors).Oxygen is required for the efficacy of common inhibitors like MEHQ.[4]
Inhibitor Typically shipped with an inhibitor (e.g., MEHQ, HQ). Check the Certificate of Analysis for concentration.Scavenges free radicals to prevent the initiation of polymerization.[6][7]
Shelf Life Generally up to one year when stored under recommended conditions.[3]Inhibitor effectiveness decreases over time.

Table 2: Common Inhibitors for Acrylate and Acrylamide Monomers

InhibitorTypical Concentration (ppm)Mechanism of ActionNotes
Hydroquinone (HQ) 50 - 1000Radical Scavenger (requires oxygen)Can be removed by an alkali wash.[7]
Monomethyl Ether of Hydroquinone (MEHQ) 10 - 200Radical Scavenger (requires oxygen)Commonly used for transport and storage.[7][8]
Phenothiazine (PTZ) 10 - 500Radical ScavengerEffective at higher temperatures and in the absence of oxygen.[8]
Butylated Hydroxytoluene (BHT) 10 - 100Radical Scavenger (requires oxygen)Often used in combination with other inhibitors.[6][7]

Experimental Protocols

Protocol 1: Evaluation of Monomer Stability in the Presence of DMAPN

This protocol provides a method to assess the stability of a monomer solution containing DMAPN over time by monitoring changes in viscosity.

Materials:

  • Monomer solution (e.g., 40% acrylamide/bis-acrylamide)

  • DMAPN

  • Initiator (e.g., 10% w/v Ammonium Persulfate in water, freshly prepared)

  • Viscometer (e.g., Ubbelohde or Brookfield)

  • Constant temperature water bath

  • Stopwatch

  • Sealed, transparent vials

Procedure:

  • Prepare the monomer solution with the desired concentration of DMAPN in a clean flask.

  • Divide the solution into several sealed, transparent vials.

  • Place the vials in a constant temperature water bath set to a relevant experimental temperature (e.g., 25°C or a slightly elevated temperature for accelerated testing).

  • At predetermined time intervals (e.g., 0, 30, 60, 120 minutes), remove one vial for analysis.

  • Visually inspect the solution for any signs of polymerization (e.g., increased turbidity, gel formation).

  • Measure the viscosity of the solution using a calibrated viscometer according to the instrument's operating instructions.

  • Record the viscosity and the time point.

  • Plot viscosity as a function of time. A sharp increase in viscosity indicates the onset of polymerization.

Protocol 2: Determination of Polymerization Induction Time

This protocol describes a method to measure the induction time, which is the period before rapid polymerization begins, to evaluate the effectiveness of an inhibitor.

Materials:

  • Monomer solution

  • DMAPN

  • Initiator (e.g., 10% w/v APS)

  • Inhibitor to be tested

  • Spectrophotometer or a method to detect temperature change (thermocouple)

  • Small, sealed reaction vessels (e.g., cuvettes for spectrophotometry)

Procedure:

  • Prepare several monomer solutions, each containing a different concentration of the inhibitor to be tested. Include a control sample with no inhibitor.

  • Add DMAPN to each solution and mix thoroughly.

  • Place each solution in a reaction vessel.

  • If using a spectrophotometer, monitor the absorbance at a wavelength where the monomer or polymer has a distinct signal.

  • If monitoring temperature, place a thermocouple in the solution.

  • Initiate the polymerization by adding the initiator (e.g., APS) to each vessel simultaneously.

  • Start recording the absorbance or temperature immediately.

  • The induction time is the time from the addition of the initiator until a rapid change in absorbance (due to polymer formation) or a sharp increase in temperature (due to the exothermic reaction) is observed.[9]

  • Plot the induction time against the inhibitor concentration to evaluate its effectiveness.

Mandatory Visualizations

Premature_Polymerization_Troubleshooting start Premature Polymerization Observed check_viscosity Increased Viscosity or Solid Formation? start->check_viscosity check_reagents Rapid Polymerization on Mixing? start->check_reagents check_storage Review Storage Conditions check_viscosity->check_storage Yes check_viscosity->check_reagents No check_inhibitor Check Inhibitor Status check_storage->check_inhibitor solution_storage Solution: Store in Cool, Dark, Ventilated Area check_storage->solution_storage solution_inhibitor Solution: Use Fresh Monomer or Add Inhibitor check_inhibitor->solution_inhibitor check_concentration Review Catalyst/Initiator Concentration check_reagents->check_concentration Yes check_temp Check Reaction Temperature check_concentration->check_temp solution_concentration Solution: Reduce Catalyst/Initiator Amount check_concentration->solution_concentration solution_temp Solution: Lower Reaction Temperature check_temp->solution_temp

Caption: Troubleshooting workflow for premature polymerization.

DMAPN_Polymerization_Pathway DMAPN DMAPN (Catalyst) FreeRadical Sulfate Free Radical (SO4-•) DMAPN->FreeRadical accelerates formation of APS Ammonium Persulfate (Initiator) APS->FreeRadical decomposes to ActivatedMonomer Activated Monomer Radical FreeRadical->ActivatedMonomer reacts with InactiveSpecies Stable, Inactive Species FreeRadical->InactiveSpecies scavenged by Monomer Acrylamide Monomer Monomer->ActivatedMonomer PolymerChain Propagating Polymer Chain ActivatedMonomer->PolymerChain adds to monomer PolymerChain->PolymerChain propagation Inhibitor Inhibitor (e.g., MEHQ) Inhibitor->InactiveSpecies

Caption: Simplified signaling pathway of DMAPN-catalyzed polymerization and inhibition.

References

Technical Support Center: 3-(Dimethylamino)propanenitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered when using 3-(Dimethylamino)propanenitrile in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound is a bifunctional molecule with two primary reactive sites: the nucleophilic tertiary amine and the electrophilic nitrile group. The lone pair of electrons on the nitrogen of the dimethylamino group makes it a good nucleophile and a base. The nitrile group can undergo nucleophilic attack at the carbon atom.[1]

Q2: What are the most common side reactions observed with this compound?

A2: The most common side reactions involving this compound stem from the reactivity of its functional groups. These include:

  • Hydrolysis of the nitrile group to 3-(dimethylamino)propionic acid or 3-(dimethylamino)propionamide.

  • Quaternization of the tertiary amine with electrophiles to form quaternary ammonium (B1175870) salts.

  • N-Oxide formation through oxidation of the tertiary amine.

  • Polymerization , either of the reagent itself or acting as a catalyst for other monomers.

  • Dimerization or reaction with other Michael acceptors present in the reaction mixture.

Q3: How can I purify this compound before use?

A3: If you suspect impurities in your starting material, purification can be achieved by fractional distillation. The boiling point of this compound is approximately 171-173 °C.[1] Ensure the distillation is performed under anhydrous conditions and preferably under an inert atmosphere to prevent hydrolysis and oxidation.

Troubleshooting Guides

Issue 1: Unexpected Formation of a Water-Soluble Byproduct

Symptom: After aqueous workup, a significant portion of the product mass is lost to the aqueous layer, and the isolated organic product is in low yield.

Possible Cause: Hydrolysis of the nitrile group to the corresponding carboxylic acid, 3-(dimethylamino)propionic acid, or the amide, 3-(dimethylamino)propionamide. This is particularly prevalent if the reaction or workup is performed under acidic or basic conditions.[1]

Troubleshooting Steps:

  • Analyze the Aqueous Layer: Before discarding the aqueous layer, neutralize it and extract with a suitable organic solvent to try and recover any water-soluble product or byproduct. Analyze the extract by techniques like GC-MS or NMR to identify the species.

  • Control pH: Maintain a neutral pH during the reaction and workup if possible. If acidic or basic conditions are required for the main reaction, consider minimizing the exposure time and temperature.

  • Anhydrous Conditions: Ensure all solvents and reagents are dry, as water can lead to hydrolysis, especially at elevated temperatures or in the presence of acid/base catalysts.

Experimental Protocol for Minimizing Hydrolysis:

  • Objective: To minimize the hydrolysis of the nitrile functionality during a reaction.

  • Procedure:

    • Dry all glassware in an oven at >100 °C for several hours and cool under a stream of inert gas (e.g., nitrogen or argon).

    • Use anhydrous solvents. If necessary, distill solvents from an appropriate drying agent.

    • Handle this compound and other reagents under an inert atmosphere.

    • If an aqueous workup is necessary, use a buffered solution at a neutral pH and perform the extraction at low temperatures (e.g., 0-5 °C) to minimize the rate of hydrolysis.

    • Promptly dry the organic extracts over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

Issue 2: Formation of a Salt-Like Precipitate

Symptom: An insoluble solid precipitates from the reaction mixture, which was not expected based on the desired product.

Possible Cause: Quaternization of the tertiary amine group by an electrophile in the reaction mixture, such as an alkyl halide, to form a quaternary ammonium salt.[1]

Troubleshooting Steps:

  • Isolate and Characterize the Precipitate: Filter the solid, wash it with a solvent in which it is insoluble, and analyze it by techniques like NMR or mass spectrometry to confirm if it is a quaternary ammonium salt.

  • Protect the Amine: If the tertiary amine is not the desired reactive site, consider using a protecting group strategy. However, this adds extra steps to the synthesis.

  • Control Stoichiometry and Addition Rate: If the quaternization is with a reagent, carefully control the stoichiometry. Adding the electrophile slowly and at a low temperature can sometimes favor the desired reaction over the quaternization.

Experimental Protocol for Avoiding Quaternization:

  • Objective: To prevent the formation of a quaternary ammonium salt as a side product.

  • Procedure:

    • If possible, choose a solvent that disfavors SN2 reactions.

    • Add the alkylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C or below).

    • Use a precise stoichiometry of the alkylating agent.

    • Monitor the reaction closely by TLC or another appropriate method to stop it as soon as the desired product is formed.

Issue 3: Reaction Mixture Becomes Viscous or Solidifies

Symptom: The reaction mixture thickens considerably or turns into a solid mass, indicating polymerization.

Possible Cause: this compound can act as a catalyst for the polymerization of certain monomers, or it can itself polymerize under certain conditions, such as in the presence of metals or strong acids.

Troubleshooting Steps:

  • Identify the Polymer: Attempt to dissolve a small sample of the viscous material in various solvents and analyze it to determine if it is a polymer of your desired product, starting material, or another component.

  • Use Inhibitors: If you are working with monomers that are prone to polymerization, consider adding a radical inhibitor (e.g., hydroquinone) to the reaction mixture.

  • Avoid Incompatible Materials: Ensure the reaction vessel is free from metal contaminants that could initiate polymerization. Avoid strong, non-nucleophilic acids that might induce cationic polymerization.

Quantitative Data on Side Reactions

Data on the specific yields of side products for this compound is scarce in the literature. The following table provides a general overview of conditions that favor common side reactions.

Side ReactionFavorable ConditionsPotential ByproductsMitigation Strategies
Nitrile Hydrolysis Aqueous acid or base, elevated temperatures3-(Dimethylamino)propionic acid, 3-(Dimethylamino)propionamideMaintain neutral pH, use anhydrous conditions, low temperature workup.
Quaternization Presence of electrophiles (e.g., alkyl halides)Quaternary ammonium saltsControl stoichiometry, slow addition of electrophile at low temperature.
N-Oxide Formation Presence of oxidizing agents (e.g., H₂O₂, peroxy acids)This compound N-oxideUse an inert atmosphere, avoid oxidizing agents if the amine is not the target.
Hofmann Elimination Quaternary ammonium salt treated with a strong base and heatAcrylonitrile, TrimethylamineAvoid the formation of the quaternary salt and subsequent exposure to strong bases at high temperatures.

Visualizing Workflows and Relationships

Troubleshooting_Workflow Troubleshooting a Failed Reaction with this compound Start Reaction Failure (Low Yield / Unexpected Product) Check_Purity Is the starting material pure? Start->Check_Purity Purify Purify by fractional distillation Check_Purity->Purify No Analyze_Byproducts Analyze reaction mixture for byproducts (GC-MS, NMR) Check_Purity->Analyze_Byproducts Yes Purify->Analyze_Byproducts Water_Soluble Water-soluble byproduct detected? Analyze_Byproducts->Water_Soluble Precipitate Precipitate formed? Analyze_Byproducts->Precipitate Polymerization Viscous/solid mixture? Analyze_Byproducts->Polymerization Hydrolysis_Solution Mitigate Hydrolysis: - Anhydrous conditions - Neutral pH workup - Low temperature Water_Soluble->Hydrolysis_Solution Yes Quaternization_Solution Mitigate Quaternization: - Control stoichiometry - Slow addition of electrophile - Low temperature Precipitate->Quaternization_Solution Yes Polymerization_Solution Mitigate Polymerization: - Add inhibitor - Use clean glassware - Avoid strong acids Polymerization->Polymerization_Solution Yes End Reaction Optimized Hydrolysis_Solution->End Quaternization_Solution->End Polymerization_Solution->End

Caption: Troubleshooting workflow for reactions involving this compound.

Side_Reaction_Pathways Common Side Reaction Pathways of this compound Start This compound Hydrolysis Hydrolysis (+H₂O, H⁺/OH⁻) Start->Hydrolysis Quaternization Quaternization (+R-X) Start->Quaternization Oxidation Oxidation ([O]) Start->Oxidation Amide 3-(Dimethylamino)propionamide Hydrolysis->Amide Quat_Salt Quaternary Ammonium Salt Quaternization->Quat_Salt N_Oxide N-Oxide Oxidation->N_Oxide Hofmann Hofmann Elimination (Base, Heat) Alkene Acrylonitrile Hofmann->Alkene Amine Trimethylamine Hofmann->Amine Carboxylic_Acid 3-(Dimethylamino)propionic acid Amide->Carboxylic_Acid +H₂O, H⁺/OH⁻ Quat_Salt->Hofmann

References

Technical Support Center: 3-(Dimethylamino)propanenitrile (DMAPN) Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 3-(Dimethylamino)propanenitrile (DMAPN) in solution. The following information is designed to help you troubleshoot stability issues and design robust experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of DMAPN in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and the presence of oxidizing agents. DMAPN is susceptible to hydrolysis, particularly under acidic or alkaline conditions, and can undergo thermal decomposition at elevated temperatures.[1][2] It is also incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides, which can lead to its degradation.[1]

Q2: How can I prevent the degradation of DMAPN in my stock solutions?

A2: To minimize degradation, it is recommended to prepare DMAPN solutions in a neutral, aprotic solvent if compatible with your experimental design. Solutions should be stored at low temperatures (2-8°C is often recommended for the neat compound) and protected from light.[1] Avoid acidic or alkaline conditions and contact with strong oxidizing agents.[1][2] For aqueous solutions, consider using a buffered system at a neutral pH.

Q3: What are the likely degradation products of DMAPN?

A3: The primary degradation pathway for DMAPN in the presence of acid or base is the hydrolysis of the nitrile group. This reaction typically proceeds through an intermediate amide to form 3-(dimethylamino)propanoic acid.[3][4] Under strong heating, thermal decomposition may lead to the release of toxic fumes of nitrogen oxides and cyanide.[5][6][7]

Q4: My DMAPN solution has turned yellow. What does this indicate?

A4: A color change to yellow could indicate degradation of the compound. It is advisable to verify the purity of the solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Q5: What is a "forced degradation study" and why is it important for understanding DMAPN stability?

A5: A forced degradation study, or stress testing, is a systematic investigation of a compound's stability under more severe conditions than it would typically encounter during storage and use.[8] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods that can accurately measure the compound in the presence of its degradants.[8][9]

Troubleshooting Guide: DMAPN Solution Instability

If you are observing unexpected results or suspect that the instability of your DMAPN solution is affecting your experiments, this guide provides a systematic approach to troubleshooting.

Observed Issue Potential Cause Recommended Action
Loss of compound activity or inconsistent results over time. Degradation of DMAPN in solution.1. Verify Purity: Analyze the DMAPN solution using a stability-indicating analytical method (e.g., HPLC) to determine the concentration of the intact compound. 2. Review Storage Conditions: Ensure the solution is stored at the recommended temperature, protected from light, and in a tightly sealed container. 3. Assess Solvent/Buffer: Check the pH of your solution. If it is acidic or alkaline, consider preparing fresh solutions in a neutral buffer or a suitable aprotic solvent.
Appearance of new, unidentified peaks in your analytical chromatogram. Formation of degradation products.1. Characterize Degradants: If possible, use techniques like mass spectrometry (MS) to identify the structure of the new peaks. This can help confirm the degradation pathway. 2. Perform a Forced Degradation Study: Systematically expose your DMAPN solution to acidic, basic, oxidative, and thermal stress to identify the conditions that lead to the formation of these specific degradants.
Precipitate formation in the solution. Poor solubility or degradation leading to insoluble products.1. Check Solubility: Confirm the solubility of DMAPN in your chosen solvent at the concentration you are using.[3] 2. Analyze Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product.

Experimental Protocols

Protocol 1: Forced Degradation Study of DMAPN in Solution

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of DMAPN under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of DMAPN in a suitable solvent (e.g., acetonitrile (B52724) or water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

3. Sample Analysis:

4. Data Interpretation:

Protocol 2: Development of a Stability-Indicating HPLC Method for DMAPN

A stability-indicating method is crucial for accurately quantifying DMAPN in the presence of its degradation products.

1. Instrument and Columns:

  • HPLC system with a UV detector or a Diode Array Detector (DAD).
  • A C18 reversed-phase column is a good starting point.

2. Mobile Phase Selection:

  • Start with a simple mobile phase, such as a mixture of acetonitrile and water or methanol (B129727) and water.
  • If necessary, add a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH and improve peak shape. The pH of the mobile phase can significantly affect the retention of the basic DMAPN.

3. Method Development:

  • Inject a solution of pure DMAPN to determine its retention time.
  • Inject the samples from the forced degradation study to observe the retention times of the degradation products.
  • Optimize the mobile phase composition (e.g., gradient elution) and flow rate to achieve good separation between the DMAPN peak and all degradation product peaks.
  • The DAD can be used to assess peak purity.

4. Method Validation:

  • Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following table provides a template for summarizing the results of a forced degradation study. Note: The data presented here is hypothetical and for illustrative purposes only. Users should generate their own data following the experimental protocols.

Stress Condition Time (hours) DMAPN Remaining (%) Major Degradation Product(s) (%)
0.1 M HCl, 60°C 285.214.8
855.744.3
2415.184.9
0.1 M NaOH, 60°C 290.59.5
868.331.7
2425.474.6
3% H₂O₂, RT 2498.11.9
70°C 2495.34.7

Visualizations

cluster_factors Factors Affecting DMAPN Stability cluster_degradation Degradation Pathways cluster_products Degradation Products pH pH (Acidic or Alkaline) Hydrolysis Hydrolysis pH->Hydrolysis Temp Temperature (Elevated) Decomposition Thermal Decomposition Temp->Decomposition Oxidants Oxidizing Agents Oxidation Oxidation Oxidants->Oxidation DMAPN This compound DMAPN->Hydrolysis DMAPN->Decomposition DMAPN->Oxidation Acid 3-(Dimethylamino)propanoic acid Hydrolysis->Acid Gases Toxic Gases (NOx, CN-) Decomposition->Gases Oxidized Oxidized Products Oxidation->Oxidized cluster_workflow Troubleshooting Workflow for DMAPN Instability Start Instability Observed (e.g., loss of activity) Check_Purity Analyze Solution Purity (e.g., HPLC) Start->Check_Purity Purity_OK Purity Acceptable? Check_Purity->Purity_OK Investigate_Other Investigate Other Experimental Factors Purity_OK->Investigate_Other Yes Review_Storage Review Storage Conditions (Temp, Light, pH) Purity_OK->Review_Storage No End Implement Preventive Measures Investigate_Other->End Storage_OK Storage Optimal? Review_Storage->Storage_OK Optimize_Storage Optimize Storage (e.g., buffer, lower temp) Storage_OK->Optimize_Storage No Forced_Degradation Conduct Forced Degradation Study Storage_OK->Forced_Degradation Yes Optimize_Storage->Check_Purity Identify_Degradants Identify Degradation Products & Pathways Forced_Degradation->Identify_Degradants Identify_Degradants->End

References

Temperature optimization for DMAPN-catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for temperature optimization in DMAPN-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: What is DMAPN and in which reactions is it primarily used as a catalyst?

A1: DMAPN, or 3-(Dimethylamino)propanenitrile, is a tertiary amine that primarily functions as a catalyst in free-radical polymerization reactions. Its most common application is in the polymerization of acrylamide (B121943) and bis-acrylamide to form polyacrylamide gels for electrophoresis.[1][2][3] Similar to TEMED (tetramethylethylenediamine), DMAPN catalyzes the generation of free radicals from a persulfate salt, typically ammonium (B1175870) persulfate (APS), which then initiate polymerization.[1][2][3]

Q2: What is the optimal temperature range for DMAPN-catalyzed polymerization?

A2: DMAPN is known for its high thermal stability, maintaining catalytic activity across a broad temperature range from 20°C to 100°C.[1] This offers a significant advantage over catalysts like TEMED, which are typically most effective in a narrower range at or near room temperature.[1] The optimal temperature for a specific application will depend on the desired polymerization rate and the thermal stability of other reaction components.

Q3: How does temperature affect the rate of DMAPN-catalyzed polymerization?

A3: As with most chemical reactions, increasing the temperature will generally increase the rate of DMAPN-catalyzed polymerization. Higher temperatures lead to a faster decomposition of the persulfate initiator, resulting in a higher concentration of free radicals and a more rapid polymerization process. However, excessively high temperatures can lead to uncontrolled polymerization and the formation of non-uniform gels.

Q4: Can DMAPN be used in other types of reactions besides polymerization?

A4: While its primary catalytic role is in polymerization, the tertiary amine functionality of DMAPN suggests its potential as a base catalyst in other organic reactions. However, there is limited specific literature on its use as a catalyst outside of polymerization. DMAPN itself is synthesized through a cyanoethylation reaction, which is a class of reactions often catalyzed by bases.[4][5]

Troubleshooting Guide: Temperature-Related Issues

This guide addresses common problems encountered during DMAPN-catalyzed polymerization reactions, with a focus on temperature-related causes and solutions.

Problem Potential Cause Recommended Solution
Polymerization is too slow or incomplete. Low Reaction Temperature: The ambient temperature may be too low for an efficient rate of free radical formation.Increase the reaction temperature. DMAPN is effective up to 100°C.[1] Consider using a water bath or incubator to maintain a consistent, elevated temperature.
Insufficient Catalyst or Initiator: The concentration of DMAPN or APS may be too low.Optimize the concentrations of DMAPN and APS.
Polymerization is too fast and uncontrolled. High Reaction Temperature: Excessively high temperatures can lead to a burst of free radicals, causing rapid and uncontrolled polymerization.Lower the reaction temperature. If the reaction is highly exothermic, consider pre-chilling the reagents and performing the reaction in an ice bath.
Excessive Catalyst or Initiator: High concentrations of DMAPN or APS will accelerate polymerization.Reduce the concentration of DMAPN and/or APS.
The resulting gel is brittle or has poor mechanical properties. High Polymerization Temperature: Polymerizing at a high temperature can lead to shorter polymer chains and a more brittle gel structure.Conduct the polymerization at a lower temperature over a longer period to promote the formation of longer polymer chains.
Incorrect Monomer Concentration: The ratio of acrylamide to bis-acrylamide will significantly impact the gel structure.Optimize the monomer and cross-linker concentrations for your specific application.
Formation of bubbles in the gel. Dissolved gases coming out of solution at elevated temperatures: Increasing the temperature of the monomer solution can decrease the solubility of dissolved gases.Degas the monomer solution prior to adding DMAPN and APS, especially if you intend to polymerize at a temperature significantly higher than room temperature.
Reaction mixture turns yellow. Side reactions at high temperatures: While DMAPN is thermally stable, other components in the reaction mixture may undergo side reactions at elevated temperatures.Lower the reaction temperature and ensure high purity of all reagents.

Experimental Protocols

Protocol 1: General Procedure for Polyacrylamide Gel Preparation

  • Prepare Monomer Solution: In a flask, prepare the desired concentration of acrylamide and bis-acrylamide in the appropriate buffer.

  • Degas the Solution: Degas the monomer solution under vacuum for at least 15 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiate Polymerization: Add ammonium persulfate (APS) to the desired final concentration, followed by DMAPN. Swirl gently to mix.

  • Casting the Gel: Immediately pour the solution into the gel casting apparatus.

  • Polymerization: Allow the gel to polymerize at the desired temperature. For standard applications, polymerization can be carried out at room temperature. For faster polymerization, the temperature can be increased. Monitor the polymerization progress; a sharp interface will form between the gel and the overlay solution upon completion.

Visualizations

experimental_workflow start Prepare Monomer Solution degas Degas Solution start->degas add_aps Add APS degas->add_aps add_dmapn Add DMAPN add_aps->add_dmapn cast_gel Cast Gel add_dmapn->cast_gel polymerize Polymerize at Controlled Temperature cast_gel->polymerize end Polymerization Complete polymerize->end

Caption: Experimental workflow for DMAPN-catalyzed polyacrylamide gel synthesis.

troubleshooting_logic start Problem with Polymerization slow Too Slow? start->slow fast Too Fast? start->fast brittle Brittle Gel? start->brittle low_temp Increase Temperature slow->low_temp high_temp Decrease Temperature fast->high_temp lower_temp_polymerization Lower Polymerization Temperature brittle->lower_temp_polymerization

Caption: Troubleshooting logic for temperature-related issues in polymerization.

References

Addressing slow reaction kinetics in 3-(Dimethylamino)propanenitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the synthesis of 3-(Dimethylamino)propanenitrile, with a focus on overcoming slow reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and industrially significant method for synthesizing this compound is the cyanoethylation of dimethylamine (B145610) with acrylonitrile (B1666552). This reaction is a nucleophilic addition, specifically a Michael addition, where the lone pair of electrons on the nitrogen atom of dimethylamine attacks the β-carbon of acrylonitrile.[1][2]

Q2: Why is my this compound synthesis proceeding slowly?

A2: Slow reaction kinetics can be attributed to several factors:

  • Suboptimal Temperature: The reaction is exothermic and requires careful temperature management. While initial cooling is necessary to control the exotherm, the reaction may require heating to proceed to completion.[3][4]

  • Inefficient Catalysis: The choice and concentration of the catalyst are critical. The reaction is typically base-catalyzed, and insufficient catalyst can lead to a sluggish reaction.[4][5]

  • Incorrect Molar Ratio of Reactants: An excess of dimethylamine is often used in industrial settings to improve both reaction kinetics and yield.[3]

  • Improper Solvent Choice: The polarity of the solvent can influence the reaction rate.[3]

Q3: What are the common side reactions to be aware of during this synthesis?

A3: The primary side reaction of concern is the polymerization of acrylonitrile, which can be initiated by heat or the basic catalyst.[4] Careful control of the reaction temperature is crucial to minimize this.

Q4: How can I purify the final this compound product?

A4: The standard method for purifying this compound is fractional distillation.[3] The boiling point of the product is typically in the range of 171-173 °C.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Slow or Incomplete Reaction Inadequate temperature.After the initial exothermic phase is controlled with cooling, gradually heat the reaction mixture to the optimal temperature, which may range from 40-60°C.[6]
Insufficient or incorrect catalyst.Ensure the use of an appropriate alkaline catalyst (e.g., hydroxides, alkoxides).[4][5] The concentration should be optimized for the specific reaction scale.
Unfavorable reactant molar ratio.Utilize a slight excess of dimethylamine relative to acrylonitrile (e.g., a molar ratio of 1.05:1 to 1.5:1 of dimethylamine to acrylonitrile).[6]
Low Yield Polymerization of acrylonitrile.Maintain strict temperature control, especially during the initial addition of reactants. The use of an inert solvent can also help dissipate heat.[4]
Loss of volatile reactants.Ensure the reaction is conducted in a well-sealed apparatus to prevent the escape of dimethylamine, which is a gas at room temperature.
Product Contamination Presence of unreacted starting materials.Optimize reaction time and temperature to ensure complete conversion. Purify the crude product via fractional distillation.[3]
Formation of acrylonitrile polymer.Filter the reaction mixture before distillation to remove any solid polymer.

Experimental Protocols

General Laboratory Scale Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices for cyanoethylation.

Materials:

  • Dimethylamine (e.g., 40% solution in water)

  • Acrylonitrile

  • Ice-water bath

  • Heating mantle

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser

  • Distillation apparatus

Procedure:

  • Charge the round-bottom flask with the dimethylamine solution and cool it in an ice-water bath.

  • Slowly add acrylonitrile to the cooled dimethylamine solution via the dropping funnel with continuous stirring. Maintain the temperature below 10°C during the addition to control the exothermic reaction.[3]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Gently heat the reaction mixture to a temperature between 40-60°C and maintain for a period to ensure the reaction goes to completion. The specific time will depend on the scale and can be monitored by techniques like GC or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Set up the apparatus for fractional distillation and carefully distill the mixture.

  • Collect the fraction boiling at approximately 171-173°C, which is the this compound product.[3]

Visualizations

Synthesis_Pathway Synthesis of this compound Dimethylamine Dimethylamine ((CH3)2NH) Intermediate Zwitterionic Intermediate Dimethylamine->Intermediate Nucleophilic Attack Acrylonitrile Acrylonitrile (CH2=CHCN) Acrylonitrile->Intermediate Product This compound ((CH3)2NCH2CH2CN) Intermediate->Product Proton Transfer Catalyst Base Catalyst (e.g., OH-) Catalyst->Dimethylamine Deprotonation (optional)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Slow Reaction Kinetics Start Slow Reaction Observed Check_Temp Is Temperature Optimal? Start->Check_Temp Adjust_Temp Adjust Temperature (Initial cooling, then heating) Check_Temp->Adjust_Temp No Check_Catalyst Is Catalyst Correct & Sufficient? Check_Temp->Check_Catalyst Yes Adjust_Temp->Check_Catalyst Adjust_Catalyst Optimize Catalyst Type/Concentration Check_Catalyst->Adjust_Catalyst No Check_Ratio Is Molar Ratio Correct? Check_Catalyst->Check_Ratio Yes Adjust_Catalyst->Check_Ratio Adjust_Ratio Use Excess Dimethylamine Check_Ratio->Adjust_Ratio No Check_Solvent Is Solvent Appropriate? Check_Ratio->Check_Solvent Yes Adjust_Ratio->Check_Solvent Change_Solvent Consider Solvent Polarity Check_Solvent->Change_Solvent No End Reaction Rate Improved Check_Solvent->End Yes Change_Solvent->End

References

Purification techniques for 3-(Dimethylamino)propanenitrile post-synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the post-synthesis purification of 3-(Dimethylamino)propanenitrile. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Question 1: My final product is a yellow liquid, not colorless. What is the cause and how can I fix it?

Answer:

A yellow tint in the final product often indicates the presence of impurities or degradation products.

  • Potential Cause 1: Residual Starting Materials or By-products: The synthesis of this compound is a Michael addition of dimethylamine (B145610) to acrylonitrile (B1666552). Incomplete reaction or side reactions can lead to colored impurities.

  • Potential Cause 2: Thermal Decomposition: Although this compound is relatively stable, prolonged heating at high temperatures during distillation can lead to decomposition, which may produce colored by-products. The thermal decomposition of nitriles can begin at temperatures around 180-200°C.[1]

  • Solution 1: Fractional Distillation: Careful fractional distillation is a primary method for purification.[1] Collecting a narrow boiling point fraction (171-173°C at atmospheric pressure) can effectively separate the desired product from less volatile impurities.

  • Solution 2: Vacuum Distillation: To minimize thermal stress, vacuum distillation is highly recommended. By reducing the pressure, the boiling point of the compound is lowered, decreasing the likelihood of decomposition.

  • Solution 3: Column Chromatography: If distillation does not yield a colorless product, column chromatography using silica (B1680970) gel is an effective alternative. A common eluent system is a gradient of ethyl acetate (B1210297) in hexanes.[1]

Question 2: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?

Answer:

Interpreting unexpected peaks in the ¹H NMR spectrum is crucial for identifying impurities. Below are some common impurities and their expected chemical shifts.

ImpurityExpected ¹H NMR Signals (in CDCl₃)Notes
Unreacted Dimethylamine A broad singlet around δ 0.8-1.5 ppm (N-H) and a singlet around δ 2.2 ppm (N-CH₃).The N-H peak is often broad and its position can vary with concentration and temperature.
Unreacted Acrylonitrile A complex multiplet system in the vinyl region (δ 5.5-6.5 ppm).These peaks are typically downfield from the product's signals.
3,3'-(Dimethylamino)dipropionitrile This is a potential byproduct. The spectrum would be more complex than the desired product, with additional methylene (B1212753) proton signals.This impurity has a higher boiling point than the desired product and should be separable by distillation.
Hydrolysis Product (3-(Dimethylamino)propanoic acid) A broad singlet for the carboxylic acid proton (> δ 10 ppm) and shifts in the adjacent methylene protons.This can occur if the reaction or workup is exposed to water for extended periods, especially under acidic or basic conditions.

Question 3: My GC-MS analysis shows multiple peaks. What are they and how do I get rid of them?

Answer:

GC-MS is a powerful tool for identifying volatile impurities.

  • Low Boiling Point Impurities: Peaks eluting before the main product peak could correspond to unreacted dimethylamine (boiling point: 7°C) or acrylonitrile (boiling point: 77°C).

  • High Boiling Point Impurities: Peaks eluting after the main product may represent side-products such as bis-(2-cyanoethyl)-amine or oligomers formed during the synthesis.

  • Purification Strategy:

    • For Low-Boiling Impurities: A simple distillation or carefully controlled fractional distillation should effectively remove these volatile starting materials.

    • For High-Boiling Impurities: Fractional distillation under vacuum is the most effective method. The larger difference in boiling points between the product and these impurities allows for good separation. Column chromatography can also be employed for challenging separations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound on a laboratory scale?

A1: For laboratory-scale purification, fractional distillation under reduced pressure (vacuum distillation) is the most recommended method. This technique effectively separates the product from both lower and higher boiling point impurities while minimizing the risk of thermal decomposition. For very high purity requirements, column chromatography on silica gel can be used as a subsequent step or as an alternative to distillation.[1]

Q2: What are the optimal conditions for vacuum distillation of this compound?

A2: The boiling point of this compound at atmospheric pressure is approximately 171-173°C.[1] To avoid potential decomposition, it is advisable to perform the distillation under vacuum. The expected boiling point at reduced pressure can be estimated using a pressure-temperature nomograph. For example, at a pressure of 20 mmHg, the boiling point is expected to be around 70-72°C.

Q3: What is a suitable solvent system for column chromatography of this compound?

A3: A common and effective stationary phase is silica gel. For the mobile phase, a gradient elution is often more effective than an isocratic system for separating a range of impurities. A typical gradient would start with a non-polar solvent like hexane (B92381) or petroleum ether and gradually increase the polarity by adding ethyl acetate. For example, one could start with 100% hexane and gradually increase to 10-20% ethyl acetate in hexane. The exact gradient profile should be optimized based on TLC analysis of the crude mixture.

Q4: How should I store purified this compound?

A4: Purified this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It is also recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent slow degradation or reaction with atmospheric components.

Q5: Is this compound stable to air and moisture?

A5: While relatively stable, prolonged exposure to air and moisture should be avoided. The tertiary amine functionality can be susceptible to oxidation over time, and the nitrile group can undergo slow hydrolysis in the presence of water, especially under non-neutral pH conditions.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound 98.15171-173
Dimethylamine45.087
Acrylonitrile53.0677
bis-(2-cyanoethyl)-amine123.16>250 (decomposes)

Table 2: Comparison of Purification Techniques

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Fractional Distillation >98%Good for large quantities, effective for separating components with different boiling points.Can cause thermal degradation of sensitive compounds if not performed under vacuum.
Vacuum Distillation >99%Lower boiling points prevent thermal decomposition, leading to higher purity.Requires specialized glassware and a vacuum source.
Column Chromatography >99.5%Can achieve very high purity, effective for separating compounds with similar boiling points.More time-consuming, uses larger volumes of solvent, and is less suitable for very large scales.

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short Vigreux column for efficient separation. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound in a round-bottom flask, adding a magnetic stir bar for smooth boiling. Do not fill the flask to more than two-thirds of its volume.

  • Distillation:

    • Begin stirring the crude product.

    • Gradually apply vacuum to the system. A pressure of 10-20 mmHg is typically sufficient.

    • Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.

    • Collect any low-boiling fractions (unreacted starting materials) in a separate receiving flask.

    • Monitor the temperature at the distillation head. The main fraction of this compound should distill at a constant temperature. At 20 mmHg, the expected boiling point is approximately 70-72°C.

    • Collect the pure product in a pre-weighed receiving flask.

    • Stop the distillation when the temperature starts to rise again or when only a small amount of residue remains in the distillation flask.

    • Allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 2: Gradient Flash Column Chromatography

  • Column Packing:

    • Select an appropriate size column based on the amount of crude product (typically a 20:1 to 50:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes).

    • Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent if it is not soluble.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the initial non-polar solvent (e.g., 100% hexanes).

    • Gradually increase the polarity of the eluent by adding small increments of a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes over several column volumes. The optimal gradient should be determined by prior TLC analysis.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude_product Crude this compound distillation Fractional Distillation (Atmospheric or Vacuum) crude_product->distillation column_chromatography Column Chromatography (Silica Gel) crude_product->column_chromatography pure_product Pure this compound distillation->pure_product impurities_dist Low/High Boiling Impurities distillation->impurities_dist column_chromatography->pure_product impurities_col Polar/Non-polar Impurities column_chromatography->impurities_col

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Problem with Purified Product color_issue Yellow Color start->color_issue nmr_issue Unexpected NMR Peaks start->nmr_issue gcms_issue Multiple GC-MS Peaks start->gcms_issue cause_thermal Thermal Decomposition color_issue->cause_thermal Possible Cause cause_impurities Residual Impurities color_issue->cause_impurities Possible Cause impurity_id Identify Impurities (Starting Materials, By-products) nmr_issue->impurity_id Action gcms_issue->impurity_id Action solution_vacuum Use Vacuum Distillation cause_thermal->solution_vacuum Solution cause_impurities->solution_vacuum Solution solution_column Perform Column Chromatography cause_impurities->solution_column Solution purification_strategy Select Appropriate Purification Method impurity_id->purification_strategy Next Step purification_strategy->solution_vacuum purification_strategy->solution_column

Caption: Troubleshooting logic for purification issues.

References

Validation & Comparative

A Head-to-Head Comparison: 3-(Dimethylamino)propanenitrile vs. TEMED in Acrylamide Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing polyacrylamide gel electrophoresis (PAGE), the choice of polymerization catalyst is a critical factor influencing gel quality, reproducibility, and the ultimate success of separation experiments. While N,N,N',N'-tetramethylethylenediamine (TEMED) has long been the industry standard, 3-(Dimethylamino)propanenitrile (DMAPN) has emerged as a viable alternative. This guide provides an objective, data-driven comparison of these two catalysts in acrylamide (B121943) polymerization.

Introduction to Polymerization Catalysts

In the formation of polyacrylamide gels, a catalyst is essential to initiate the free-radical polymerization of acrylamide and a cross-linking agent, typically N,N'-methylenebisacrylamide. This process, initiated by a persulfate salt like ammonium (B1175870) persulfate (APS), relies on a tertiary amine to accelerate the generation of free radicals. Both DMAPN and TEMED are tertiary amines that fulfill this catalytic role, facilitating the conversion of liquid monomer solution into a cross-linked gel matrix.

Performance Comparison: DMAPN vs. TEMED

While both catalysts effectively promote acrylamide polymerization, they exhibit differences in their physicochemical properties and performance characteristics that can impact the resulting polyacrylamide gel.

FeatureThis compound (DMAPN)N,N,N',N'-Tetramethylethylenediamine (TEMED)Key Considerations for Researchers
Molecular Weight 98.15 g/mol 116.21 g/mol DMAPN's lower molecular weight may allow for more efficient diffusion through the polymerizing matrix, potentially leading to a more uniform distribution of free radicals and, consequently, a more homogenous gel structure.
Polymerization Time Comparable to TEMED, with complete polymerization typically achieved within 90 minutes under standard conditions.Well-established polymerization times, generally achieving complete polymerization within 90 minutes.Both catalysts offer similar overall polymerization times, allowing for integration into existing laboratory workflows without significant time adjustments.
Effective Temperature Range Reportedly effective over a broader temperature range.Optimal performance is within a more defined temperature range.The wider effective temperature range of DMAPN may offer greater flexibility and robustness in various laboratory environments where precise temperature control can be challenging.
Gel Homogeneity The smaller molecular size may contribute to a more uniform gel matrix.Can produce high-quality, homogenous gels with optimized protocols.Improved gel homogeneity can lead to sharper bands and better resolution in electrophoretic separations.
Gel Elasticity & Pore Size Limited direct comparative data available.Well-characterized effects on gel elasticity and pore size based on concentration.Catalyst concentration is a key parameter for controlling gel properties. Further studies are needed to fully characterize the dose-dependent effects of DMAPN.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are standard protocols for casting polyacrylamide gels using both TEMED and a proposed protocol for DMAPN based on its similar catalytic activity.

Standard Protocol for Acrylamide Gel Polymerization with TEMED

This protocol is for a standard 10% resolving gel and a 4% stacking gel for SDS-PAGE.

1. Resolving Gel (10 mL)

  • Acrylamide/Bis-acrylamide (30% solution, 29:1): 3.33 mL

  • 1.5 M Tris-HCl, pH 8.8: 2.5 mL

  • 10% (w/v) SDS: 0.1 mL

  • Deionized Water: 4.0 mL

  • 10% (w/v) Ammonium Persulfate (APS): 50 µL

  • TEMED: 10 µL

Method:

  • In a small beaker or tube, combine the acrylamide/bis-acrylamide solution, Tris-HCl, SDS, and deionized water.

  • Gently swirl the mixture to ensure homogeneity.

  • Immediately before pouring the gel, add the APS and TEMED. Swirl gently to mix.

  • Pour the resolving gel solution between the glass plates of the casting apparatus to the desired height.

  • Overlay the gel with a thin layer of water-saturated butanol or isopropanol (B130326) to ensure a flat surface and to exclude oxygen, which can inhibit polymerization.

  • Allow the gel to polymerize for 30-60 minutes at room temperature. A sharp interface between the gel and the overlay indicates complete polymerization.

2. Stacking Gel (5 mL)

  • Acrylamide/Bis-acrylamide (30% solution, 29:1): 0.67 mL

  • 1.0 M Tris-HCl, pH 6.8: 0.63 mL

  • 10% (w/v) SDS: 50 µL

  • Deionized Water: 3.6 mL

  • 10% (w/v) Ammonium Persulfate (APS): 25 µL

  • TEMED: 5 µL

Method:

  • After the resolving gel has polymerized, pour off the alcohol overlay and rinse the top of the gel with deionized water.

  • In a separate tube, combine the stacking gel components, adding APS and TEMED last.

  • Pour the stacking gel solution on top of the resolving gel.

  • Insert the comb into the stacking gel solution, ensuring no air bubbles are trapped under the teeth.

  • Allow the stacking gel to polymerize for 20-30 minutes at room temperature.

Proposed Protocol for Acrylamide Gel Polymerization with DMAPN

Based on the comparable catalytic activity of DMAPN to TEMED, a similar protocol can be employed, with DMAPN replacing TEMED on a roughly equimolar basis, though empirical optimization is recommended.

1. Resolving Gel (10 mL)

  • Acrylamide/Bis-acrylamide (30% solution, 29:1): 3.33 mL

  • 1.5 M Tris-HCl, pH 8.8: 2.5 mL

  • 10% (w/v) SDS: 0.1 mL

  • Deionized Water: 4.0 mL

  • 10% (w/v) Ammonium Persulfate (APS): 50 µL

  • This compound (DMAPN): ~8-10 µL (Optimization may be required)

Method: Follow the same procedure as for the TEMED-catalyzed resolving gel.

2. Stacking Gel (5 mL)

  • Acrylamide/Bis-acrylamide (30% solution, 29:1): 0.67 mL

  • 1.0 M Tris-HCl, pH 6.8: 0.63 mL

  • 10% (w/v) SDS: 50 µL

  • Deionized Water: 3.6 mL

  • 10% (w/v) Ammonium Persulfate (APS): 25 µL

  • This compound (DMAPN): ~4-5 µL (Optimization may be required)

Method: Follow the same procedure as for the TEMED-catalyzed stacking gel.

Visualizing the Process: Diagrams

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Acrylamide_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_crosslinking Cross-linking APS Ammonium Persulfate (APS) SulfateRadical Sulfate Free Radical (SO₄⁻•) APS->SulfateRadical decomposition Catalyst Catalyst (TEMED or DMAPN) Catalyst->SulfateRadical accelerates ActivatedMonomer Activated Monomer (Free Radical) SulfateRadical->ActivatedMonomer activates AcrylamideMonomer Acrylamide Monomer PolymerChain Growing Polymer Chain ActivatedMonomer->PolymerChain reacts with monomer PolymerChain->PolymerChain chain elongation CrosslinkedGel Cross-linked Polyacrylamide Gel PolymerChain->CrosslinkedGel BisAcrylamide Bis-acrylamide BisAcrylamide->CrosslinkedGel cross-links chains

Figure 1. Mechanism of Acrylamide Polymerization.

Gel_Casting_Workflow start Start prep_resolving Prepare Resolving Gel Solution start->prep_resolving add_catalysts_res Add APS and Catalyst (TEMED/DMAPN) prep_resolving->add_catalysts_res pour_resolving Pour Resolving Gel add_catalysts_res->pour_resolving overlay Overlay with Alcohol pour_resolving->overlay polymerize_res Polymerize Resolving Gel (30-60 min) overlay->polymerize_res prep_stacking Prepare Stacking Gel Solution polymerize_res->prep_stacking add_catalysts_stack Add APS and Catalyst (TEMED/DMAPN) prep_stacking->add_catalysts_stack pour_stacking Pour Stacking Gel add_catalysts_stack->pour_stacking insert_comb Insert Comb pour_stacking->insert_comb polymerize_stack Polymerize Stacking Gel (20-30 min) insert_comb->polymerize_stack end Gel Ready for Use polymerize_stack->end

Figure 2. Experimental Workflow for Casting a Polyacrylamide Gel.

Conclusion

Both this compound and TEMED are effective catalysts for acrylamide polymerization, each with subtle differences that may be advantageous depending on the specific application and laboratory conditions. While TEMED is the more established reagent with a wealth of historical data and protocols, DMAPN presents a compelling alternative with a potentially broader effective temperature range and the possibility of producing more uniform gels. For laboratories seeking to optimize their PAGE workflows or troubleshoot issues related to gel polymerization, exploring DMAPN as a catalytic agent is a worthwhile endeavor. As with any methodological change, empirical validation and optimization are recommended to ensure the highest quality and reproducibility of results.

A Comparative Analysis of DMAPN and Other Nitrile-Containing Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, catalysts are pivotal in enhancing reaction rates, improving yields, and controlling selectivity. Among the diverse classes of catalysts, nitrogen-containing organic molecules, particularly those featuring a nitrile group, have garnered significant interest. This guide provides a comparative analysis of 3-(Dimethylamino)propionitrile (DMAPN) and other related amine-containing catalysts, with a focus on their performance, applications, and underlying catalytic mechanisms. While direct comparative data for DMAPN across a broad spectrum of reactions is limited in publicly available literature, this guide draws parallels with structurally similar and functionally related catalysts to offer valuable insights for researchers.

Performance Comparison of Amine-Based Catalysts

CatalystCream Time (s)Gel Time (s)Tack-Free Time (s)Primary Function
DMAPA (proxy for β-aminonitrile) 2075100Gelling
DABCO (Triethylenediamine) 156085Gelling & Blowing
TEA (Triethylamine) 30100130Gelling
BDMAEE (Bis(2-dimethylaminoethyl)ether) 1285115Blowing

Data compiled from industry technical bulletins for TDI-based flexible foam at 1.5 phr catalyst loading at 25°C.[1]

Analysis:

The data suggests that DMAPA provides a good balance between reactivity and foam structure, favoring the gelling reaction over the blowing reaction more so than a catalyst like DABCO.[1] This selectivity is a desirable trait for achieving stable foam structures. While DABCO leads to faster cream and gel times, it can cause the foam to rise too quickly and then collapse.[1] Slower catalysts like TEA are more suitable for rigid foams.[1]

Catalytic Mechanisms and Workflows

The catalytic activity of DMAPN and related β-aminonitriles stems from the basicity of the tertiary amine group. This allows them to act as base catalysts in various reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an active methylene (B1212753) compound (like malononitrile) and a carbonyl compound. Tertiary amines can catalyze this reaction by deprotonating the active methylene compound to form a nucleophilic enolate.

Knoevenagel_Condensation cluster_0 Catalytic Cycle Active Methylene R'-CH2-CN Enolate [R'-CH-CN]⁻ Active Methylene->Enolate Carbonyl R''-CHO Intermediate Adduct Carbonyl->Intermediate Catalyst DMAPN Catalyst->Enolate Deprotonation Enolate->Intermediate Nucleophilic Attack Product R''-CH=C(R')-CN Intermediate->Product Dehydration

Caption: Catalytic cycle of a tertiary amine-catalyzed Knoevenagel condensation.

Polyurethane Foam Formation

In polyurethane synthesis, tertiary amine catalysts like DMAPA (and by extension, DMAPN) play a crucial role in two key reactions: the gelling reaction and the blowing reaction.

Polyurethane_Formation cluster_gelling Gelling Reaction cluster_blowing Blowing Reaction Isocyanate_G R-NCO Urethane Polyurethane (Cross-linked polymer) Isocyanate_G->Urethane Polyol R'-OH Polyol->Urethane Catalyst_G Tertiary Amine (e.g., DMAPN) Catalyst_G->Isocyanate_G Activates Isocyanate_B R-NCO Urea Polyurea + CO₂ Isocyanate_B->Urea Water H₂O Water->Urea Catalyst_B Tertiary Amine (e.g., DMAPN) Catalyst_B->Water Activates

Caption: Dual catalytic role of tertiary amines in polyurethane foam formation.

Experimental Protocols

Below are representative experimental protocols for reactions where a β-aminonitrile like DMAPN can be employed as a catalyst.

General Protocol for Knoevenagel Condensation

This protocol is a generalized procedure for the Knoevenagel condensation of an aldehyde with malononitrile (B47326) using a tertiary amine catalyst.

Materials:

  • Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • DMAPN (or other tertiary amine catalyst) (0.1 mmol, 10 mol%)

  • Ethanol (B145695) (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer, add the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethanol (5 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add the tertiary amine catalyst (0.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into ice-cold water (20 mL).

  • The solid product that precipitates is collected by vacuum filtration, washed with cold water, and dried.

  • If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

General Protocol for Polyurethane Foam Formation

This protocol outlines the basic steps for creating a polyurethane foam using a tertiary amine catalyst.

Materials:

  • Polyol (e.g., a polyether polyol)

  • Isocyanate (e.g., Toluene diisocyanate - TDI)

  • Tertiary amine catalyst (e.g., DMAPN or DMAPA)

  • Surfactant (e.g., a silicone-based surfactant)

  • Blowing agent (e.g., water)

Procedure:

  • In a disposable cup, accurately weigh and mix the polyol, surfactant, blowing agent (water), and the tertiary amine catalyst.

  • Stir the mixture vigorously with a mechanical stirrer at a specified speed (e.g., 2000 rpm) for a set time (e.g., 10 seconds) to ensure homogeneity. This is often referred to as the "B-side".

  • Add the pre-weighed isocyanate ("A-side") to the mixture and continue stirring at high speed for a short period (e.g., 5-10 seconds).

  • Immediately pour the reacting mixture into a mold or a container where it can freely rise.

  • Observe and record the cream time (start of rise), gel time (when the mixture becomes stringy), and tack-free time (when the surface is no longer sticky).

  • Allow the foam to cure at room temperature or in an oven at a specified temperature for a set duration.

Safety Note: Isocyanates are sensitizers and can be harmful. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

3-(Dimethylamino)propionitrile (DMAPN) and its structural analogs are versatile tertiary amine catalysts. While direct head-to-head performance data with a wide range of other nitrile-containing catalysts is not extensively documented, by examining related compounds like DMAPA, we can infer their utility, particularly in applications requiring a balance of catalytic activity and selectivity, such as in polyurethane production. Their basic nature also makes them suitable catalysts for fundamental organic transformations like the Knoevenagel condensation. The provided experimental protocols and mechanistic diagrams offer a foundational understanding for researchers looking to employ these types of catalysts in their work. Further research into the direct comparative performance of DMAPN would be a valuable addition to the field of catalysis.

References

Validating Polymer Structures: A Comparative Guide to NMR Spectroscopy in DMAPN-Catalyzed Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of newly synthesized polymers is paramount. When employing N,N-dimethylaminopropylamine (DMAPN) as a catalyst in polymerization, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and indispensable tool for detailed structural validation. This guide provides a comparative analysis of NMR spectroscopy in the context of DMAPN-catalyzed polymer synthesis, supported by experimental data and protocols.

The synthesis of polymers with desired properties hinges on the precise control of their molecular structure. Catalysts play a pivotal role in polymerization reactions, and tertiary amines like DMAPN are frequently employed to promote reactions such as urethane (B1682113) formation. Verifying the successful incorporation of monomers and the formation of the expected polymer backbone is a critical step in the research and development process. NMR spectroscopy, with its ability to probe the chemical environment of individual atoms, offers a detailed fingerprint of the polymer's structure.

The Power of NMR in Polymer Characterization

NMR spectroscopy, particularly ¹H (proton) and ¹³C (carbon-13) NMR, provides a wealth of information about polymer microstructure. Key structural features that can be elucidated include:

  • Monomer Incorporation and Composition: By analyzing the integration of characteristic peaks, the ratio of different monomers in a copolymer can be determined.

  • End-Group Analysis: The signals from the terminal units of a polymer chain can be identified, which is crucial for determining the number-average molecular weight (Mn).

  • Tacticity and Stereoregularity: The stereochemical arrangement of monomer units along the polymer chain can be investigated by analyzing the splitting patterns of certain signals.

  • Branching and Cross-linking: The presence of branch points or cross-links in the polymer structure can be inferred from the appearance of specific resonance signals.

  • Confirmation of Linkage Chemistry: In the context of polyurethane synthesis, NMR unequivocally confirms the formation of the characteristic urethane (-NH-COO-) linkages.

Experimental Protocol: Polyurethane Synthesis with DMAPN Catalyst

The following is a generalized experimental protocol for the synthesis of a polyurethane using DMAPN as a catalyst. It is crucial to adapt this protocol based on the specific monomers and desired polymer properties.

Materials:

  • Diisocyanate (e.g., isophorone (B1672270) diisocyanate - IPDI)

  • Polyol (e.g., poly(ε-caprolactone) diol - PCL)

  • Chain extender (e.g., 1,4-butanediol (B3395766) - BDO)

  • N,N-dimethylaminopropylamine (DMAPN) as catalyst

  • Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)

  • Deuterated solvent for NMR analysis (e.g., DMSO-d₆)

Procedure:

  • Pre-reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the polyol and chain extender. Dry the mixture under vacuum at a specified temperature (e.g., 80°C) for several hours to remove any residual water.

  • Polymerization: Cool the mixture to room temperature and dissolve it in the anhydrous solvent under a nitrogen atmosphere. Add the diisocyanate to the solution and stir vigorously.

  • Catalyst Addition: Introduce a catalytic amount of DMAPN to the reaction mixture. The amount of catalyst will influence the reaction rate and should be optimized.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Fourier-transform infrared (FTIR) spectroscopy, looking for the disappearance of the isocyanate peak (~2270 cm⁻¹).

  • Polymer Isolation: Once the reaction is complete, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Purification and Drying: Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and catalyst. Dry the purified polymer in a vacuum oven at an appropriate temperature until a constant weight is achieved.

  • NMR Sample Preparation: Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., 5-10 mg in 0.5-0.7 mL of DMSO-d₆) for NMR analysis.

NMR Data Analysis: A Case Study of a DMAPN-Analog Catalyzed Polyurethane

Table 1: Representative ¹H NMR Data for a Polyurethane

Chemical Shift (δ, ppm)Assignment
~7.0 - 8.0Urethane N-H protons
~3.5 - 4.2-CH ₂-O- protons adjacent to the urethane linkage
~3.0 - 3.5-CH ₂-N- protons of the chain extender or catalyst residue
~2.2 - 2.5-CH ₂- protons adjacent to carbonyl groups in the polyol
~1.0 - 2.0Aliphatic -CH ₂- and -CH ₃ protons in the polymer backbone

Table 2: Representative ¹³C NMR Data for a Polyurethane

Chemical Shift (δ, ppm)Assignment
~155 - 160Urethane C =O carbon
~170 - 175Ester C =O carbon in the polyol backbone
~60 - 70-C H₂-O- carbons
~40 - 50-C H₂-N- carbons
~20 - 40Aliphatic -C H₂- and -C H₃ carbons

Comparison with Alternative Catalysts

DMAPN is part of a broader class of tertiary amine catalysts used in polyurethane synthesis. Its performance can be compared with other commonly used catalysts.

Table 3: Comparison of Common Catalysts in Polyurethane Synthesis

CatalystTypeAdvantagesDisadvantagesTypical NMR Observables
DMAPN Tertiary AmineGood balance of gelling and blowing activity, promotes smooth reaction.Can have a characteristic amine odor.Signals from residual catalyst may be observed.
DABCO (1,4-Diazabicyclo[2.2.2]octane) Tertiary AmineStrong gelling catalyst, highly active.Can lead to very fast, sometimes difficult to control reactions.Characteristic singlet in ¹H NMR if present.
Organotin Compounds (e.g., DBTDL) OrganometallicVery high catalytic activity for the gelling reaction.Environmental and toxicity concerns.No direct NMR signature from the catalyst itself in the polymer spectrum.
No Catalyst -Avoids catalyst-related side reactions and contamination.Very slow reaction rates, often impractical.-

Logical Workflow for Polymer Synthesis and Validation

The process of synthesizing a polymer using DMAPN and validating its structure with NMR can be visualized as a clear workflow.

Polymer_Validation_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_validation Structural Validation Monomers Monomers (Diisocyanate, Polyol, Chain Extender) Polymerization Polymerization Reaction Monomers->Polymerization DMAPN DMAPN Catalyst DMAPN->Polymerization Solvent Anhydrous Solvent Solvent->Polymerization Precipitation Precipitation in Non-Solvent Polymerization->Precipitation Washing Washing Precipitation->Washing Drying Vacuum Drying Washing->Drying NMR_Analysis NMR Spectroscopy (¹H & ¹³C) Drying->NMR_Analysis Data_Interpretation Data Interpretation & Structural Confirmation NMR_Analysis->Data_Interpretation

Workflow for DMAPN-catalyzed polymer synthesis and NMR validation.

Signaling Pathway of Catalysis

The catalytic role of a tertiary amine like DMAPN in urethane formation involves the activation of the reactants.

Catalysis_Pathway cluster_reactants Reactants cluster_intermediates Activated Intermediates Isocyanate Isocyanate (R-N=C=O) Activated_Isocyanate Activated Isocyanate Complex Isocyanate->Activated_Isocyanate Activation by DMAPN Polyol Polyol (R'-OH) Alkoxide Alkoxide (R'-O⁻) Polyol->Alkoxide Deprotonation by DMAPN DMAPN DMAPN (Tertiary Amine) DMAPN->Activated_Isocyanate DMAPN->Alkoxide Urethane Urethane Linkage (R-NH-COO-R') Activated_Isocyanate->Urethane Alkoxide->Urethane

Catalytic pathway of urethane formation by a tertiary amine.

Conclusion

NMR spectroscopy is an unparalleled technique for the structural validation of polymers synthesized using DMAPN as a catalyst. The detailed information obtained from ¹H and ¹³C NMR spectra allows for the unambiguous confirmation of the polymer structure, including monomer incorporation, linkage chemistry, and end-group analysis. When compared to other catalytic systems, the choice of DMAPN offers a balanced approach to polyurethane synthesis. By following established experimental protocols and leveraging the power of NMR analysis, researchers can ensure the successful synthesis of well-defined polymers for a wide range of applications in materials science and drug development.

Quantifying the Efficiency of 3-(Dimethylamino)propanenitrile as a Polymerization Catalyst: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)propanenitrile (DMAPN) is a versatile tertiary amine utilized in various chemical syntheses, notably as a catalyst in polymerization reactions. Its efficacy is particularly recognized in the production of polyurethane foams and as a component in redox initiation systems for the polymerization of vinyl monomers. This guide provides a comprehensive comparison of DMAPN's performance with alternative catalysts and initiators, supported by experimental data and detailed protocols to assist researchers in selecting the optimal catalytic system for their specific applications.

Performance Comparison of this compound

The efficiency of a polymerization catalyst is a critical factor influencing reaction kinetics, polymer properties, and overall process viability. In the context of this compound, its performance is best understood by examining its catalytic activity in the specific polymerization systems where it is employed: polyurethane foam formation and radical polymerization of vinyl monomers.

Catalytic Activity in Polyurethane Foam Production

In the manufacturing of polyurethane foams, tertiary amine catalysts like DMAPN play a crucial role in accelerating the reactions between polyols and isocyanates (gelling reaction) and between isocyanate and water (blowing reaction). The balance between these two reactions is vital for the final properties of the foam. The performance of these catalysts is typically evaluated by measuring characteristic reaction times.[1]

CatalystChemical StructureCream Time (s)Gel Time (s)Rise Time (s)Key Features
This compound (DMAPN) (CH₃)₂NCH₂CH₂CNModerateModerateModerateProvides a balanced catalytic activity for both gelling and blowing reactions.
Triethylenediamine (TEDA) N(CH₂CH₂)₃NFastFastFastA highly active and widely used gelling catalyst.
Bis(2-dimethylaminoethyl) ether (BDMAEE) ((CH₃)₂NCH₂CH₂)₂OVery FastSlowFastA strong blowing catalyst, often used in combination with a gelling catalyst.
N,N-Dimethylcyclohexylamine (DMCHA) (CH₃)₂NC₆H₁₁SlowFastModerateA common gelling catalyst, particularly in rigid foams.

Note: The specific values for cream, gel, and rise times are highly dependent on the formulation (polyol, isocyanate, water content, etc.) and processing conditions. The table provides a qualitative comparison of the relative activities.

Efficiency in Radical Polymerization of Vinyl Monomers

For the polymerization of vinyl monomers such as acrylamide (B121943), DMAPN is often used as an accelerator in a redox initiation system, typically paired with a primary initiator like ammonium (B1175870) persulfate (APS) or potassium persulfate (KPS).[2] In this role, DMAPN accelerates the decomposition of the persulfate, leading to a faster generation of initiating radicals. The efficiency of such a system is evaluated by the rate of polymerization and the properties of the resulting polymer.

Initiator/Catalyst SystemMonomerPolymerization Rate (Rₚ)Molecular Weight (Mₙ)Polydispersity Index (PDI)Key Features
DMAPN / K₂S₂O₈ AcrylamideHighHighBroadActs as an efficient accelerator, increasing the polymerization rate.[2]
TEMED / (NH₄)₂S₂O₈ AcrylamideVery HighHighBroadA very common and highly active accelerator for acrylamide polymerization.
AIBN (Azobisisobutyronitrile) Styrene, MMAModerateControlledNarrowA standard thermal initiator providing good control over polymerization.[3]
Benzoyl Peroxide Styrene, MMAModerateControlledNarrowA versatile thermal initiator, often used in bulk and suspension polymerizations.

Note: The rate of polymerization, molecular weight, and PDI are influenced by factors such as monomer and initiator concentrations, temperature, and solvent. This table presents a general comparison of performance. The efficiency of an initiator (f) is the fraction of radicals that successfully start a polymer chain, typically ranging from 0.3 to 0.8 for radical polymerizations.[3]

Experimental Protocols

Determining Catalytic Activity in Polyurethane Foam Formation

Objective: To quantify and compare the catalytic activity of DMAPN with other tertiary amine catalysts in a model polyurethane foam formulation.

Materials:

  • Polyether polyol (e.g., Voranol® 4701)

  • Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

  • Deionized water

  • Silicone surfactant (e.g., Dabco® DC198)

  • Tertiary amine catalysts: DMAPN, TEDA, BDMAEE, DMCHA

  • Stannous octoate (gelling co-catalyst, if required)

  • Paper cups and wooden spatula for mixing

  • Stopwatch

  • Fume hood

Procedure:

  • In a paper cup, accurately weigh the polyol, deionized water, silicone surfactant, and the tertiary amine catalyst being tested. The catalyst concentration should be kept constant on a molar basis for a fair comparison.

  • Thoroughly mix the components for 30 seconds using the wooden spatula.

  • Add the isocyanate to the mixture and start the stopwatch immediately.

  • Mix vigorously for 10 seconds and then stop mixing.

  • Record the following characteristic times:

    • Cream Time: The time from the addition of isocyanate until the mixture becomes opaque and starts to rise.

    • Gel Time (or String Time): The time when fine polymer strings can be pulled from the surface of the rising foam with the spatula.

    • Rise Time: The time until the foam has reached its maximum height.

  • Repeat the experiment for each catalyst to be compared.

  • Allow the foams to cure for at least 24 hours before evaluating their physical properties (e.g., density, cell structure, hardness).

Quantifying the Rate of Radical Polymerization of Acrylamide

Objective: To determine the initial rate of polymerization of acrylamide initiated by the DMAPN/KPS redox system and compare it with other initiating systems.

Materials:

  • Acrylamide monomer

  • This compound (DMAPN)

  • Potassium persulfate (KPS)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Ammonium persulfate (APS)

  • Nitrogen gas supply

  • Degassed deionized water

  • Reaction vessel (e.g., three-necked flask) with a magnetic stirrer

  • Constant temperature bath

  • Syringes for sampling

  • Inhibitor remover column (for monomer purification, if necessary)

  • Gravimetric analysis equipment or a method to determine monomer conversion (e.g., HPLC, dilatometry).

Procedure:

  • Prepare a stock solution of acrylamide in degassed deionized water at the desired concentration.

  • Purge the reaction vessel with nitrogen for 15-20 minutes to remove oxygen.

  • Transfer the acrylamide solution to the reaction vessel and allow it to reach the desired reaction temperature in the constant temperature bath while stirring.

  • Initiate the polymerization by adding the required amounts of the DMAPN and KPS solutions via syringes.

  • Start timing the reaction immediately after the addition of the initiators.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the polymerization (e.g., by adding a hydroquinone (B1673460) solution).

  • Determine the monomer conversion for each aliquot using a suitable analytical technique (e.g., gravimetry by precipitating the polymer in methanol, drying, and weighing).

  • Plot the monomer conversion as a function of time. The initial rate of polymerization (Rₚ) can be determined from the initial slope of this curve.

  • Repeat the experiment with other initiating systems (e.g., TEMED/APS) under identical conditions for comparison.

Visualizations

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the general mechanism of radical polymerization and a typical experimental workflow for comparing polymerization initiators.

Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radicals (2R•) I->R Decomposition RM Initiated Monomer (R-M•) R->RM Addition M Monomer (M) RM2 Growing Polymer Chain (R-Mₙ•) RM3 Elongated Chain (R-Mₙ₊₁•) RM2->RM3 Addition M2 Monomer (M) M2->RM3 RM4 Growing Chain (R-Mₙ•) P Dead Polymer (P) RM4->P RM5 Growing Chain (R-Mₘ•) RM5->P

Caption: General mechanism of free radical polymerization.

Experimental_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Select Initiators/Catalysts for Comparison (e.g., DMAPN, TEMED, AIBN) B Prepare Monomer and Initiator Solutions A->B C Set up Reaction Apparatus B->C D Initiate Polymerization under Controlled Conditions (Temperature, Concentration) C->D E Monitor Reaction Kinetics (e.g., Conversion vs. Time) D->E F Characterize Resulting Polymers (Molecular Weight, PDI) E->F G Tabulate and Compare Performance Data F->G H Draw Conclusions on Initiator Efficiency G->H

Caption: Workflow for comparing polymerization initiators.

Polyurethane_Formation cluster_reactants Reactants cluster_catalyst Catalyst cluster_reactions Reactions Polyol Polyol (R-OH) Urethane Polyurethane (Gelling) Polyol->Urethane Isocyanate Isocyanate (R'-NCO) Isocyanate->Urethane Urea Polyurea + CO₂ (Blowing) Isocyanate->Urea Water Water (H₂O) Water->Urea DMAPN DMAPN DMAPN->Urethane Catalyzes DMAPN->Urea Catalyzes

Caption: Catalytic role of DMAPN in polyurethane formation.

References

Alternatives to 3-(Dimethylamino)propanenitrile in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Alternatives to 3-(Dimethylamino)propanenitrile in Organic Synthesis

For researchers, scientists, and professionals in drug development, this compound (DMAPN) is a valuable bifunctional building block, featuring both a tertiary amine and a nitrile group.[1] Its primary application lies in the synthesis of nitrogen-containing heterocycles and as a key intermediate for various pharmacologically active compounds.[1] However, the exploration of structurally similar molecules and alternative synthetic routes is crucial for expanding the synthetic chemist's toolkit, optimizing reaction outcomes, and navigating potential supply chain challenges.

This guide provides an objective comparison of alternatives to DMAPN, focusing on the synthesis of β-aminonitriles through the aza-Michael addition of various amines to acrylonitrile (B1666552). This reaction is the most common method for preparing DMAPN and its analogues.[1][2] We will compare the performance of different amine nucleophiles and discuss alternative cyanoethylating agents, supported by experimental data and detailed protocols.

Performance Comparison of Amine Precursors in Cyanoethylation

The synthesis of DMAPN and its structural analogues typically involves the cyanoethylation of a primary or secondary amine with acrylonitrile. This reaction, a classic aza-Michael addition, is influenced by the structure of the amine, the catalyst, and the reaction conditions.[3] The following table summarizes experimental data for the cyanoethylation of various amines, providing a comparative overview of their reactivity and the resulting yields of the corresponding β-aminonitrile products.

Amine NucleophileProductCatalystSolventReaction TimeTemperature (°C)Yield (%)Reference
DimethylamineThis compoundNone (neat)None-< 30High[Generic textbook procedure]
Methylamine3-(Methylamino)propanenitrilePiperidineEthanol2-4 h0-5High[2]
Diethylamine (B46881)3-(Diethylamino)propionitrileNoneToluene (B28343)3 h2583%[4]
Benzylamine3-(Benzylamino)propanenitrileNovozyme 435 (Lipase)Toluene1.5 h2592%[4]
Pyrrolidine3-(Pyrrolidin-1-yl)propanenitrileYttrium Nitrate (B79036) (10 mol%)Methanol (B129727)72 hRoom Temp.Quantitative[5]
Aniline (B41778)3-(Phenylamino)propanenitrileYttrium Nitrate (10 mol%)Methanol72 hRoom Temp.85%[5]
o-Chloroaniline3-(o-Chloroanilino)propionitrileCupric Acetate (B1210297)None-Reflux90-94%[3]
Ammonia (B1221849) (aq.)3,3'-IminodipropionitrileNoneWaterOvernightRoom Temp.57%[6]

Key Observations:

  • Reactivity: Primary and secondary aliphatic amines are highly reactive towards acrylonitrile, often requiring no catalyst to proceed to high yields.[3] Aromatic amines, being less nucleophilic, generally require catalysts such as cupric acetate or Lewis acids like yttrium nitrate to achieve good yields.[3][5]

  • Catalysis: While many reactions proceed without a catalyst, both base and acid catalysis can be employed. Basic catalysts function by deprotonating the nucleophile, increasing its reactivity.[3] Acidic catalysts, including Lewis acids, activate the acrylonitrile electrophile.[3] Lipases have also been shown to be effective catalysts, significantly reducing reaction times compared to uncatalyzed reactions.[4]

  • Dicyanoethylation: Primary amines and ammonia possess multiple reactive N-H bonds and can undergo multiple cyanoethylations. For instance, the reaction of ammonia with acrylonitrile can yield both β-aminopropionitrile and the secondary amine, 3,3'-iminodipropionitrile.[6] Controlling the stoichiometry and reaction conditions is crucial to selectively obtain the desired product.

Alternative Reagents

While acrylonitrile is the most common cyanoethylating agent, other reagents can be used to introduce the 2-cyanoethyl group.

  • 3-Chloropropionitrile: This reagent allows for the cyanoethylation of nucleophiles via a substitution reaction rather than a Michael addition.[7] This can be an effective alternative, although it generates a chloride salt as a byproduct.

Experimental Protocols

The following are representative experimental protocols for the synthesis of β-aminonitriles.

Protocol 1: Synthesis of 3-(Phenylamino)propanenitrile via Yttrium Nitrate Catalysis[5]
  • Reaction Setup: In a round-bottom flask, combine aniline (1.0 equiv., e.g., 0.536 mmol, 50.0 mg), acrylonitrile (2.0 equiv., e.g., 1.073 mmol, 56.9 mg), and methanol (e.g., 1.5 mL).

  • Catalyst Addition: Add yttrium nitrate hexahydrate (10 mol%) to the mixture.

  • Reaction: Stir the mixture at room temperature for 72 hours under an open atmosphere.

  • Workup: Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel (100–200 mesh) using 5% ethyl acetate in petroleum ether as the eluent to obtain the pure product.

Protocol 2: Lipase-Catalyzed Synthesis of 3-(Diethylamino)propionitrile[4]
  • Reaction Setup: In a suitable vessel, dissolve diethylamine (1.0 equiv., e.g., 1 mmol) and acrylonitrile (1.0 equiv., e.g., 1 mmol) in toluene (5 mL).

  • Catalyst Addition: Add Novozyme 435 (2% w/w of the amine).

  • Reaction: Stir or shake the mixture at 25°C. Monitor the reaction by gas chromatography (GC). The reaction is typically complete within 3 hours.

  • Purification: Upon completion, the lipase (B570770) can be filtered off, and the solvent removed under reduced pressure. The product can be further purified by distillation if necessary.

Visualizations: Reaction Mechanism and Workflow

To better illustrate the processes described, the following diagrams have been generated.

Mechanism of base-catalyzed aza-Michael addition.

experimental_workflow Typical Experimental Workflow start Start setup 1. Reaction Setup - Combine Amine, Acrylonitrile, and Solvent start->setup catalyst 2. Catalyst Addition - Add catalyst (e.g., Base, Acid, Enzyme) setup->catalyst reaction 3. Reaction - Stir at specified temperature - Monitor by TLC or GC catalyst->reaction workup 4. Aqueous Workup - Quench reaction - Extract with organic solvent reaction->workup purify 5. Purification - Dry organic layer - Concentrate solvent - Column Chromatography or Distillation workup->purify product Final Product (β-Aminonitrile) purify->product

A typical workflow for a cyanoethylation experiment.

References

A Comparative Guide to Hydrogel Characterization: N,N'-Dimethylacrylamide/MBA vs. Alternative Crosslinking Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of biomaterials, hydrogels stand out for their versatility in applications ranging from drug delivery to tissue engineering. The choice of monomers and crosslinkers is critical in tailoring a hydrogel's properties to a specific application. While 3-(dimethylamino)propionitrile (DMAPN) is commonly used as a catalyst in polymerization, this guide focuses on hydrogels synthesized from N,N'-dimethylacrylamide (DMAA), a structurally related monomer, and crosslinked with N,N'-methylenebis(acrylamide) (MBA).

This guide provides an objective comparison of DMAA/MBA hydrogels with three other widely used systems: glutaraldehyde-crosslinked chitosan (B1678972), poly(vinyl alcohol)-borax (PVA-borax), and gelatin methacryloyl (GelMA). The following sections present quantitative data, detailed experimental protocols, and visual workflows to assist researchers in selecting the optimal hydrogel system for their needs.

Comparative Analysis of Hydrogel Properties

The performance of a hydrogel is defined by several key parameters, including its swelling behavior, mechanical strength, and gelation time. The following tables summarize these properties for the four hydrogel systems.

Table 1: Swelling Ratio of Selected Hydrogel Systems

Hydrogel SystemMonomer/Polymer ConcentrationCrosslinker ConcentrationSwelling Ratio (%)Reference
DMAA/MBA5 M (50:50 DMAA:AMPS)0.74% of total monomer~1000 (in distilled water)[1]
Chitosan-Glutaraldehyde3% Chitosan1% Glutaraldehyde (B144438)~1200[2]
PVA-Borax10 wt% PVA50 mM Borax (B76245)Not specified[3]
Gelatin Methacryloyl (GelMA)10% w/v GelMAPhoto-crosslinked~700-1000[4][5]

Table 2: Mechanical Properties of Selected Hydrogel Systems

Hydrogel SystemPropertyValueReference
DMAA/MBACompressive StrengthNot specified
Chitosan-GlutaraldehydeStorage Modulus0.01 - 0.02 MPa[6]
PVA-BoraxCompressive Stress5.6 kPa[7]
Gelatin Methacryloyl (GelMA)Compressive Strength13.67 ± 0.03 kPa[5]

Table 3: Gelation Time of Selected Hydrogel Systems

Hydrogel SystemInitiation/Crosslinking MethodGelation TimeReference
DMAA/MBAAPS/TEMED~15-20 min (visible gelation)[8]
Chitosan-GlutaraldehydeSchiff base formationNot specified[9]
PVA-BoraxPhysical mixingRapid[10]
Gelatin Methacryloyl (GelMA)UV photo-crosslinking< 60 seconds[4]

Experimental Protocols

Detailed and reproducible methodologies are crucial for the synthesis and characterization of hydrogels. The following are representative protocols for the discussed hydrogel systems.

N,N'-Dimethylacrylamide (DMAA)/MBA Hydrogel Synthesis

This protocol describes the free-radical polymerization of DMAA and a co-monomer with MBA as the crosslinker, initiated by APS and accelerated by TEMED.

  • Materials: N,N'-dimethylacrylamide (DMAA), Acrylamide (AM), N,N'-methylenebis(acrylamide) (MBA), Ammonium persulfate (APS), N,N,N',N'-tetramethylethylenediamine (TEMED), Deionized water.

  • Procedure:

    • Dissolve DMAA, AM, and MBA in deionized water in a flask.

    • Add the APS initiator to the monomer solution.

    • For thermal polymerization, heat the solution to the desired temperature (e.g., 70°C). For chemical polymerization, add TEMED to initiate the reaction at room temperature.[11]

    • Allow the reaction to proceed for a specified time (e.g., 24 hours) to ensure complete polymerization.[11]

    • The resulting hydrogel is then purified by washing with distilled water to remove unreacted monomers and initiator.

Glutaraldehyde-Crosslinked Chitosan Hydrogel Synthesis

This method involves the crosslinking of chitosan chains via Schiff base formation with glutaraldehyde.

  • Materials: Chitosan, Acetic acid, Glutaraldehyde, Deionized water.

  • Procedure:

    • Dissolve chitosan powder in an aqueous solution of acetic acid with continuous stirring to obtain a viscous chitosan solution.[12]

    • Add a specific volume of glutaraldehyde solution to the chitosan solution.[12]

    • Stir the mixture for a set time at a controlled temperature to allow for crosslinking.[2]

    • The formed hydrogel is then washed extensively with deionized water to remove any unreacted glutaraldehyde.

Poly(vinyl alcohol) (PVA)-Borax Hydrogel Synthesis

This protocol describes the simple physical crosslinking of PVA with borax.

  • Materials: Poly(vinyl alcohol) (PVA), Borax (sodium tetraborate), Deionized water.

  • Procedure:

    • Prepare a PVA solution by dissolving PVA powder in deionized water, typically with heating and stirring.

    • Prepare a borax solution by dissolving borax in deionized water.

    • The hydrogel is formed by simply mixing the PVA solution with the borax solution at room temperature.[10]

Gelatin Methacryloyl (GelMA) Hydrogel Synthesis

This protocol involves the chemical modification of gelatin followed by photo-crosslinking.

  • Materials: Gelatin (Type A or B), Methacrylic anhydride (B1165640) (MA), Phosphate-buffered saline (PBS), Photoinitiator (e.g., Irgacure 2959), UV light source.

  • Procedure:

    • Dissolve gelatin in PBS at an elevated temperature (e.g., 50°C).

    • Add methacrylic anhydride to the gelatin solution and allow it to react for a few hours.[13]

    • The reaction is stopped, and the resulting GelMA solution is dialyzed against distilled water to remove unreacted MA and byproducts.[14]

    • The purified GelMA is lyophilized to obtain a solid foam.

    • To form the hydrogel, dissolve the GelMA foam in a buffer containing a photoinitiator.

    • Expose the solution to UV light for a specific duration to induce photo-crosslinking.[14]

Characterization Methods

Standardized characterization techniques are essential for comparing the properties of different hydrogels.

Swelling Ratio Determination

The equilibrium swelling ratio (ESR) is a measure of the hydrogel's ability to absorb and retain water.

  • Procedure:

    • A dried hydrogel sample of known weight (Wd) is immersed in a specific aqueous solution (e.g., deionized water, PBS) at a controlled temperature.

    • At regular intervals, the hydrogel is removed, excess surface water is gently blotted away, and the swollen weight (Ws) is recorded.

    • This process is continued until the weight of the hydrogel remains constant, indicating that equilibrium swelling has been reached.[15]

    • The swelling ratio is calculated using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

Mechanical Testing

The mechanical properties of hydrogels, such as compressive modulus and tensile strength, are crucial for applications where they will be subjected to mechanical stress. These properties are often measured using a mechanical testing system.

  • Compression Testing (ASTM D695):

    • A cylindrical hydrogel sample of defined dimensions is placed between two compression plates.

    • A compressive force is applied at a constant rate, and the resulting deformation is measured.

    • The compressive modulus is determined from the initial linear region of the stress-strain curve.[16]

  • Tensile Testing (ASTM D638):

    • A dumbbell-shaped hydrogel sample is clamped into the grips of a tensile testing machine.

    • The sample is pulled at a constant rate until it fractures.

    • The tensile strength (the maximum stress the material can withstand) and elongation at break are determined from the stress-strain curve.[16]

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the typical workflows for the synthesis and characterization of the discussed hydrogels.

Hydrogel_Synthesis_Workflow cluster_dmaa DMAA/MBA Hydrogel cluster_chitosan Chitosan-Glutaraldehyde Hydrogel cluster_pva PVA-Borax Hydrogel cluster_gelma GelMA Hydrogel dmaa_s1 Dissolve Monomers (DMAA, AM, MBA) dmaa_s2 Add Initiator (APS) dmaa_s1->dmaa_s2 dmaa_s3 Initiate Polymerization (Heat or TEMED) dmaa_s2->dmaa_s3 dmaa_s4 Purification (Washing) dmaa_s3->dmaa_s4 chitosan_s1 Dissolve Chitosan (in Acetic Acid) chitosan_s2 Add Crosslinker (Glutaraldehyde) chitosan_s1->chitosan_s2 chitosan_s3 Crosslinking Reaction chitosan_s2->chitosan_s3 chitosan_s4 Purification (Washing) chitosan_s3->chitosan_s4 pva_s1 Prepare PVA Solution pva_s3 Mix Solutions pva_s1->pva_s3 pva_s2 Prepare Borax Solution pva_s2->pva_s3 gelma_s1 Dissolve Gelatin gelma_s2 Add Methacrylic Anhydride gelma_s1->gelma_s2 gelma_s3 Dialysis & Lyophilization gelma_s2->gelma_s3 gelma_s4 Dissolve GelMA with Photoinitiator gelma_s3->gelma_s4 gelma_s5 UV Photo-crosslinking gelma_s4->gelma_s5

Caption: Workflow for the synthesis of different hydrogel systems.

Hydrogel_Characterization_Workflow cluster_swelling Swelling Characterization cluster_mechanical Mechanical Characterization start Synthesized Hydrogel swell_s1 Dry Hydrogel to Constant Weight (Wd) start->swell_s1 mech_s1 Prepare Sample (e.g., cylindrical, dumbbell) start->mech_s1 swell_s2 Immerse in Fluid swell_s1->swell_s2 swell_s3 Measure Swollen Weight (Ws) Periodically swell_s2->swell_s3 swell_s4 Calculate Swelling Ratio swell_s3->swell_s4 mech_s2 Perform Compression or Tensile Test mech_s1->mech_s2 mech_s3 Generate Stress-Strain Curve mech_s2->mech_s3 mech_s4 Determine Mechanical Properties mech_s3->mech_s4

Caption: General workflow for hydrogel characterization.

References

A Comparative Analysis of Nucleophilic Pyridine Catalysts in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reaction kinetics of 4-(Dimethylamino)pyridine (DMAP) and its more structurally complex analogs, 4-Pyrrolidinopyridine (PPY) and 9-Azajulolidine (9-AJ). The catalytic activity of these compounds is benchmarked in the context of acylation reactions, a fundamental transformation in organic synthesis. This document summarizes key kinetic data, details experimental protocols for kinetic analysis, and provides visual representations of the catalytic cycle and experimental workflow.

Introduction to Nucleophilic Pyridine Catalysts

4-(Dimethylamino)pyridine (DMAP) is a widely utilized nucleophilic catalyst in organic synthesis, celebrated for its ability to accelerate a variety of chemical transformations, most notably esterification and acylation reactions.[1] The efficacy of DMAP has spurred the development of structural analogs designed to exhibit enhanced catalytic activity. Among these, 4-Pyrrolidinopyridine (PPY) and 9-Azajulolidine (9-AJ) have emerged as more potent catalysts. The increased reactivity of these analogs is attributed to their greater nucleophilicity and the specific stereoelectronic properties conferred by their more rigid and electron-rich structures.

The generally accepted mechanism for DMAP-catalyzed acylation involves the initial reaction of the catalyst with an acylating agent, such as an anhydride (B1165640), to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by a nucleophile, like an alcohol, to yield the final ester product and regenerate the catalyst.[2]

Comparative Kinetic Data

The following table summarizes the available kinetic and reactivity data for the acylation of alcohols catalyzed by DMAP, PPY, and 9-AJ. Direct comparison of rate constants is challenging due to variations in experimental conditions across different studies. However, the data clearly indicates a significant increase in catalytic activity from DMAP to its more constrained analogs.

CatalystModel ReactionRate LawRate Constant (k)Relative ReactivitySource(s)
DMAP Acetylation of cyclohexanol (B46403) with acetic anhydride in CH₂Cl₂ at 20°CRate = k[DMAP][Cyclohexanol][Ac₂O]k = 1.30 ± 0.07 L²mol⁻²s⁻¹1[3]
PPY Acylation of alcohols-Data not available for direct comparison> 1 (Qualitatively more reactive than DMAP)Inferred from multiple sources
9-AJ Acetylation of 1-methylcyclohexanol (B147175) with acetic anhydride in CH₂Cl₂ at RT-Data not available for direct comparison>> 1 (Significantly more reactive than DMAP)[4]

Experimental Protocols

A detailed experimental protocol for determining the reaction kinetics of a DMAP-catalyzed acylation is provided below. This protocol can be adapted for the study of its analogs.

Objective: To determine the rate law and rate constant for the DMAP-catalyzed acetylation of cyclohexanol with acetic anhydride.

Materials:

  • Cyclohexanol

  • Acetic Anhydride (Ac₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (B128534) (NEt₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Internal Standard (e.g., dodecane)

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare individual stock solutions of cyclohexanol, acetic anhydride, DMAP, and triethylamine in anhydrous dichloromethane.

    • Prepare a stock solution of the internal standard in dichloromethane.

  • Reaction Setup:

    • In a series of vials, add the appropriate volumes of the stock solutions of cyclohexanol, acetic anhydride, triethylamine, and the internal standard.

    • To initiate the reaction, add the DMAP stock solution to each vial at time t=0.

    • The concentrations of the reactants should be systematically varied to determine the order of the reaction with respect to each component. For example, to determine the order with respect to DMAP, vary its concentration while keeping the concentrations of cyclohexanol, acetic anhydride, and triethylamine constant.

  • Reaction Monitoring:

    • At regular time intervals, withdraw an aliquot from each reaction mixture.

    • Quench the reaction in the aliquot immediately by adding a suitable quenching agent (e.g., a dilute solution of a primary amine in a syringe).

    • Analyze the quenched aliquot by gas chromatography (GC) to determine the concentration of the product (cyclohexyl acetate) and the remaining reactants.

  • Data Analysis:

    • Plot the concentration of the product versus time for each experiment.

    • Determine the initial rate of the reaction for each set of reactant concentrations from the initial slope of the concentration-time curve.

    • By comparing the initial rates at different initial concentrations of a specific reactant (while keeping others constant), the order of the reaction with respect to that reactant can be determined.

    • Once the orders of the reaction with respect to all reactants are known, the overall rate law can be established.

    • The rate constant (k) can then be calculated for each experiment, and the average value reported.

Visualizing the Catalytic Pathway and Experimental Design

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and a generalized workflow for the kinetic analysis.

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst DMAP Acylpyridinium [R-CO-DMAP]⁺ (Acylpyridinium Intermediate) Catalyst->Acylpyridinium + R-CO-O-CO-R AcylatingAgent R-CO-O-CO-R (Anhydride) Ester R-CO-OR' (Product) Acylpyridinium->Ester + R'-OH ProtonatedCatalyst [DMAP-H]⁺ Acylpyridinium->ProtonatedCatalyst releases DMAP-H⁺ Alcohol R'-OH ProtonatedCatalyst->Catalyst + Base Base Base (e.g., NEt₃) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Stock Solutions (Reactants, Catalyst, Base) B Set up Reaction Vials (Varying Concentrations) A->B C Initiate Reaction (t=0) B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction D->E F GC Analysis E->F G Plot [Product] vs. Time F->G H Determine Initial Rates G->H I Determine Reaction Orders H->I J Calculate Rate Constant (k) I->J

References

A Comparative Guide to Validating the Purity of Synthesized 3-(Dimethylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel chemical entities is a cornerstone of research and drug development. A critical, yet often challenging, step in this process is the accurate determination of the purity of the synthesized compound. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 3-(Dimethylamino)propanenitrile, a versatile building block in organic synthesis. We will explore the principles, experimental protocols, and comparative performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Data Presentation: A Comparative Overview

The choice of an analytical method for purity determination is contingent on several factors, including the nature of potential impurities, the required level of accuracy and precision, and the available instrumentation. The following table summarizes the key performance characteristics of GC-MS, HPLC, and qNMR for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on polarity, with detection typically by UV absorbance.Intrinsic quantitative response of nuclei in a magnetic field.
Quantitation Relative (requires a reference standard).Relative (requires a reference standard of known purity).Absolute (can determine purity without a specific reference standard of the analyte).
Selectivity High selectivity based on mass fragmentation patterns, excellent for separating volatile impurities.Good for separating closely related structures, isomers, and non-volatile impurities.Excellent for structural elucidation and identification of impurities containing NMR-active nuclei.
Sensitivity Very high (can detect trace level impurities, often at ppb levels).High (typically ppm levels), but dependent on the chromophore of the analyte and impurities.Moderate (typically requires mg of sample).
Sample Throughput Moderate, can be automated.High, well-suited for routine analysis of multiple samples.Lower, requires careful sample preparation and longer acquisition times for high precision.
Primary Advantage Definitive identification of volatile and semi-volatile impurities through mass spectral data.Versatility for a wide range of non-volatile analytes without derivatization.Provides an absolute measure of purity and structural information simultaneously.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity validation. Below are representative protocols for each of the discussed analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is often suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Procedure:

  • Sample Preparation: Dissolve a known amount of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Injector and Oven Program:

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 10°C/min.

      • Hold at 280°C for 5 minutes.

  • Mass Spectrometer Parameters (if applicable):

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of a wide range of compounds, including those that are non-volatile or thermally labile.

Instrumentation:

  • HPLC System: Equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Diode Array Detector).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (or a suitable buffer like ammonium (B1175870) acetate) is often effective.

Procedure:

  • Sample Preparation: Dissolve a known amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Acetic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

  • Data Analysis: Determine the retention time of the main peak corresponding to this compound. Calculate the purity based on the area percentage of this peak relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a high-precision sample tube.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg) into an NMR tube.

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

    • Add a precise volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) to allow for complete magnetization recovery.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the singlet from the dimethylamino group around 2.2 ppm) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule, which can be useful for confirming the identity of the synthesized compound and detecting certain types of impurities.

Instrumentation:

  • FTIR Spectrometer: Equipped with a suitable sampling accessory (e.g., ATR, KBr pellet press).

Procedure:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid this compound between two KBr plates.

    • Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands. For this compound, a strong band around 2245 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group should be prominent.[1] The presence of unexpected peaks may indicate impurities.

Mandatory Visualization

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Validation cluster_results Data Evaluation Synthesized_Product Synthesized this compound Purification Purification (e.g., Distillation) Synthesized_Product->Purification GC_MS GC-MS Analysis Purification->GC_MS Sample for Analysis HPLC HPLC Analysis Purification->HPLC Sample for Analysis qNMR qNMR Analysis Purification->qNMR Sample for Analysis FTIR FTIR Analysis Purification->FTIR Sample for Analysis Purity_Data Purity Data & Impurity Profile GC_MS->Purity_Data Generates HPLC->Purity_Data Generates qNMR->Purity_Data Generates FTIR->Purity_Data Generates Final_Report Final Purity Report Purity_Data->Final_Report

Caption: Workflow for the purity validation of synthesized this compound.

Conclusion

A multi-faceted approach is often the most robust strategy for the comprehensive purity assessment of a synthesized compound like this compound. While HPLC provides a reliable method for routine purity checks, GC-MS is invaluable for identifying volatile and semi-volatile impurities. For the highest accuracy and an absolute purity determination, qNMR is the method of choice. FTIR serves as a rapid and effective tool for confirming the presence of key functional groups and for a quick screening of certain impurities. By selecting the appropriate combination of these techniques, researchers can confidently ascertain the purity of their synthesized materials, ensuring the reliability and reproducibility of their scientific endeavors.

References

Efficacy of DMAPN in Different Solvent Systems for Polymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Guide Overview: This document provides a comparative analysis of the efficacy of 3-(Dimethylamino)propionitrile (DMAPN) as a catalyst in various solvent systems for polymerization reactions. Given the limited direct comparative studies in existing literature, this guide integrates established principles of polymerization kinetics with a proposed experimental framework to evaluate solvent effects. It is intended for researchers, scientists, and professionals in drug development and material science.

Introduction to DMAPN in Polymerization

3-(Dimethylamino)propionitrile (DMAPN) is a bifunctional organonitrile compound featuring both a tertiary amine and a nitrile group.[1] In polymer science, it is primarily recognized for its role as a catalyst, particularly in redox initiation systems for free-radical polymerization.[2] It functions similarly to N,N,N',N'-tetramethylethylenediamine (TEMED) by catalyzing the decomposition of persulfates (like ammonium (B1175870) persulfate, APS) to generate free radicals, which in turn initiate the polymerization of monomers such as acrylamide (B121943) and its derivatives.[2]

The choice of solvent is a critical parameter in any polymerization reaction, as it can significantly influence reaction kinetics, catalyst efficiency, and the properties of the resulting polymer.[3][4][5] Solvent properties like polarity, viscosity, and proticity can affect the solubility of monomers and polymers, the conformation of the growing polymer chain, and the stability and reactivity of the catalytic species.[3][6] For amine-based catalysts like DMAPN, solvent interactions, particularly hydrogen bonding, can play a substantial role in modulating the catalyst's basicity and, consequently, its activity.[6][7]

Proposed Experimental Protocol for Comparative Analysis

To systematically evaluate the efficacy of DMAPN across different solvents, the following experimental protocol is proposed. This protocol is designed to assess key polymerization metrics, including reaction rate, polymer yield, molecular weight, and polydispersity.

Objective: To compare the performance of DMAPN as a polymerization catalyst for Acrylamide in five different solvent systems: Water, Methanol, N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Toluene.

Materials:

  • Monomer: Acrylamide (Am)

  • Catalyst: 3-(Dimethylamino)propionitrile (DMAPN)[8]

  • Initiator: Ammonium Persulfate (APS)

  • Solvents: Deionized Water, Methanol (MeOH), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Toluene

  • Inhibitor Remover: Basic Alumina (B75360)

  • Precipitating Agent: Anhydrous Methanol

  • Drying Agent: Anhydrous Magnesium Sulfate

Experimental Workflow Diagram:

G cluster_prep 1. Preparation cluster_reaction 2. Polymerization cluster_analysis 3. Analysis cluster_output 4. Data Output P1 Purify Monomer (Pass through Alumina) P2 Prepare Monomer Stock (Acrylamide in Solvent) P1->P2 R1 Setup Parallel Reactors (Water, MeOH, DMF, ACN, Toluene) P2->R1 P3 Prepare Initiator/Catalyst Stock (APS/DMAPN in Solvent) R3 Inject Initiator/Catalyst to Monomer Stock P3->R3 R2 Degas with Nitrogen (15 min) R1->R2 R2->R3 R4 React at Constant Temp (e.g., 60°C) R3->R4 A1 Take Aliquots (at t=0, 15, 30, 60, 120 min) R4->A1 A2 Precipitate & Dry Polymer A1->A2 A3 Gravimetric Analysis (Conversion vs. Time) A2->A3 A4 GPC/SEC Analysis (Mn, Mw, PDI) A2->A4 O1 Kinetic Plots A3->O1 O2 Comparative Data Table A4->O2

Caption: Experimental workflow for comparing DMAPN efficacy.

Procedure:

  • Monomer Purification: Pass acrylamide solution in the respective solvent through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: For each solvent, prepare a reaction vessel containing the purified acrylamide solution (e.g., 10% w/v). Maintain a constant monomer-to-solvent ratio across all experiments.

  • Inert Atmosphere: Purge each reaction vessel with dry nitrogen for 15 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiation: While stirring, inject a freshly prepared solution of APS and DMAPN into the reaction vessel. The molar ratio of Monomer:APS:DMAPN should be kept constant (e.g., 200:1:1).

  • Polymerization: Maintain the reaction at a constant temperature (e.g., 60°C).

  • Sampling and Analysis:

    • Extract aliquots at predetermined time intervals (e.g., 15, 30, 60, 120 minutes).

    • Quench the reaction in the aliquot (e.g., by exposure to air and cooling).

    • Precipitate the polymer by adding the solution to a non-solvent (e.g., excess cold methanol).

    • Filter, dry the polymer under vacuum to a constant weight, and calculate the monomer conversion gravimetrically.

    • Analyze the molecular weight (Mn, Mw) and Polydispersity Index (PDI) of the final polymer product using Gel Permeation Chromatography (GPC).

Illustrative Data and Performance Comparison

The following table presents hypothetical data that could be obtained from the proposed experiment. The trends shown are based on established principles of polymerization in different solvent environments.

Table 1: Hypothetical Performance of DMAPN in Various Solvents

SolventDielectric Constant (ε) at 20°CReaction Time for >95% Conversion (min)Final Polymer Yield (%)Mn (kDa)PDI (Mw/Mn)Expected Observations & Rationale
Water 80.1~ 30> 98%1501.8High Rate: Protic nature and high polarity likely accelerate the decomposition of the APS/DMAPN redox pair, leading to a high initiation rate.[6] Hydrogen bonding between water and the amide group can also influence propagation kinetics.
Methanol 32.7~ 60> 95%1202.0Moderate Rate: As a protic solvent, it facilitates the redox reaction but to a lesser extent than water due to lower polarity. Chain transfer to the solvent might occur, potentially lowering the molecular weight.
DMF 36.7~ 75> 95%1802.2Moderate Rate: Aprotic polar solvent. Good solubility for monomer and polymer. The reaction rate may be slower than in protic systems if proton donation plays a key role in the initiation step.[9]
Acetonitrile 37.5~ 90> 95%2002.5Slower Rate: Aprotic polar solvent. While it has good solvating power, its interaction with the redox system may be less effective compared to protic solvents, leading to a slower initiation rate.
Toluene 2.4> 240< 40%503.0Very Slow/Inhibited: Non-polar solvent. Poor solubility for the APS initiator and potentially the growing polyacrylamide chains, leading to precipitation and termination. The low polarity hinders the efficiency of the redox initiation process.[10]

Note: The data presented in this table is illustrative and intended to demonstrate expected trends. Actual experimental results may vary.

Discussion of Solvent Effects on DMAPN Efficacy

The efficacy of the DMAPN/APS redox pair is highly dependent on the solvent system due to several factors:

  • Polarity and Ionization: The initiation step involves the interaction between the tertiary amine (DMAPN) and the persulfate anion. Polar solvents are crucial for stabilizing the charged intermediates and transition states, thereby accelerating the rate of radical generation.[4][5] As seen in the hypothetical data, a shift from polar (Water, DMF) to non-polar (Toluene) solvents drastically reduces the reaction rate.

  • Proticity and Hydrogen Bonding: Protic solvents, especially water, can engage in hydrogen bonding with both the catalyst and the monomer.[6][7] This can enhance the solubility of the reactants and influence the conformation of the macroradical at the propagating chain end, which in turn affects the propagation and termination rate constants.[6]

  • Chain Transfer: Solvents can act as chain transfer agents, which terminates a growing polymer chain and initiates a new one. This process typically leads to a decrease in the average molecular weight of the polymer. Alcohols and other solvents with labile hydrogens are more prone to chain transfer reactions.

Conclusion

While 3-(Dimethylamino)propionitrile (DMAPN) is an effective catalyst for redox polymerization, its performance is inextricably linked to the chosen solvent system. Polar protic solvents like water are expected to provide the highest reaction rates and yields due to their ability to facilitate the redox initiation process and effectively solvate the reactants. Aprotic polar solvents can also support the reaction, though potentially at slower rates. Non-polar solvents are generally unsuitable for DMAPN/APS-initiated polymerization of polar monomers like acrylamide.

For any specific application, it is imperative for researchers to perform a systematic solvent screening, similar to the protocol outlined in this guide, to identify the optimal conditions that balance reaction efficiency, polymer properties, and process safety.

References

Safety Operating Guide

Proper Disposal of 3-(Dimethylamino)propanenitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential, immediate safety and logistical information for the proper disposal of 3-(Dimethylamino)propanenitrile (DMAPN). The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting, in compliance with standard safety practices.

Immediate Safety and Handling Precautions

This compound is a combustible liquid that is harmful if swallowed or in contact with skin, and causes serious eye and skin irritation.[1][2][3] Adherence to strict safety protocols is mandatory when handling this chemical.

Personal Protective Equipment (PPE): A comprehensive list of required PPE is provided in Table 1. Always wear appropriate protective gear to prevent skin and eye contact, as well as inhalation.

Engineering Controls: All handling of this compound should occur within a certified chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.

Hazard Profile and Waste Classification: this compound and any materials contaminated with it are classified as hazardous waste. This includes contaminated labware, PPE, and spill cleanup materials. All waste must be segregated from non-hazardous trash and handled in accordance with local, state, and federal regulations.[3][5]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Minor Spills (in a chemical fume hood):

  • Restrict Access: Ensure the spill is contained within the fume hood.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[2][3]

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Ventilate: Allow the fume hood to run to ensure any residual vapors are exhausted.

Major Spills (outside a chemical fume hood):

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Isolate: Prevent entry to the contaminated area.

  • Contact Safety Personnel: Notify your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team. Do not attempt to clean up a major spill without specialized training and equipment.

Disposal Procedures

There are two primary disposal pathways for this compound: direct disposal of the chemical waste and an in-lab neutralization procedure for small quantities.

Direct Disposal

For larger quantities of this compound or when in-lab treatment is not feasible, the following procedure should be followed:

  • Containerize: Collect the waste this compound in a clearly labeled, sealed, and compatible container.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, particularly strong acids and oxidizing agents.

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal by a licensed hazardous waste disposal company.[1][2][3]

In-Lab Neutralization via Alkaline Hydrolysis (for small quantities)

For small, manageable quantities of this compound, alkaline hydrolysis can be employed to convert the nitrile group to a less toxic carboxylate salt. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Experimental Protocol: Alkaline Hydrolysis of this compound

Objective: To hydrolyze this compound to sodium 3-(dimethylamino)propanoate and ammonia (B1221849).

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol (B129727)

  • Dioxane (or another suitable co-solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir plate and stir bar

  • Appropriate work-up and quenching materials

Procedure:

  • Preparation: In a chemical fume hood, equip a round-bottom flask with a stir bar and a reflux condenser.

  • Reagent Addition: For every 1 part of this compound, prepare a solution of 4 parts 4M Sodium Hydroxide in methanol and 9 parts dioxane.[6] Slowly add the this compound to the sodium hydroxide solution in the flask while stirring.

  • Reaction: Heat the mixture to reflux and maintain for approximately 4-5 hours.[6] The reaction should be monitored for the cessation of ammonia gas evolution.

  • Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Neutralization: Slowly and carefully neutralize the resulting solution with a dilute acid (e.g., hydrochloric acid) to a pH between 6 and 8. This step should be performed in an ice bath to control any exothermic reaction.

  • Disposal: The final neutralized aqueous solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations.

Caution: This procedure is based on the general hydrolysis of nitriles and should be tested on a small scale first to ensure a controlled reaction.

Data Presentation

ParameterValue/InstructionSource(s)
Personal Protective Equipment Nitrile gloves, chemical splash goggles, face shield, lab coat.[4]
Incompatible Materials Strong acids, strong oxidizing agents.[2][5]
Spill Cleanup Absorbent Inert material (vermiculite, sand, earth).[2][3]
Alkaline Hydrolysis Reagents Sodium hydroxide, Methanol, Dioxane.[6]
Hydrolysis Reaction Time Approximately 4-5 hours at reflux.[6]
Final pH for Aqueous Disposal 6-8General Lab Practice

Mandatory Visualization

G This compound Disposal Workflow cluster_assessment Initial Assessment cluster_spill Spill Management cluster_disposal Waste Disposal cluster_treatment In-Lab Treatment cluster_direct_disposal Direct Disposal start Start: Have this compound Waste spill Is it a spill? start->spill minor_spill Minor Spill spill->minor_spill Yes, minor major_spill Major Spill spill->major_spill Yes, major quantity Small or large quantity? spill->quantity No, routine waste absorb Absorb with inert material minor_spill->absorb evacuate Evacuate and call EHS major_spill->evacuate collect_spill Collect as hazardous waste absorb->collect_spill containerize Containerize and label as hazardous waste collect_spill->containerize small_quantity Small Quantity quantity->small_quantity large_quantity Large Quantity quantity->large_quantity hydrolysis Perform Alkaline Hydrolysis small_quantity->hydrolysis large_quantity->containerize neutralize Neutralize to pH 6-8 hydrolysis->neutralize drain_disposal Dispose down drain with water neutralize->drain_disposal ehs_pickup Arrange for EHS pickup containerize->ehs_pickup

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 3-(Dimethylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(Dimethylamino)propanenitrile

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE) and Safety Measures

Proper selection and use of PPE are critical to minimize exposure risks. The following table summarizes the recommended equipment for handling this compound.

Protection Type Recommended Equipment Specifications and Usage Notes
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be appropriate for certain procedures.[2]
Skin Protection Chemical protective gloves (e.g., PVC).For prolonged or repeated contact, gloves with a protection class of 5 or higher (breakthrough time > 240 minutes) are recommended. For brief contact, a protection class of 3 or higher (> 60 minutes) is advised.[3] Always wash hands after removing gloves.[3]
Protective clothing, overalls, and a PVC apron.[3]Wear appropriate clothing to prevent skin exposure.[4] Contaminated clothing should be removed immediately.[4]
Respiratory Protection NIOSH/MSHA approved respirator.A Type A filter of sufficient capacity is recommended.[3] For concentrations above the NIOSH REL or at any detectable concentration, a self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode is advised.[5][6]
General Hygiene Eyewash stations and safety showers.[7]Must be readily accessible in the immediate work area.[6]

Operational Plan for Handling this compound

A systematic approach to handling, storage, and disposal is crucial for laboratory safety.

Pre-Handling Preparations
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Information Review: Review the Safety Data Sheet (SDS) for this compound.

  • PPE Check: Ensure all necessary PPE is available, in good condition, and fits properly.

  • Ventilation: Confirm that the work will be conducted in a well-ventilated area, preferably a chemical fume hood.[3]

  • Emergency Equipment: Verify the location and functionality of eyewash stations, safety showers, and fire extinguishers.[1]

Handling Procedures
  • Avoid Contact: Avoid all personal contact with the chemical, including inhalation of vapors or mists.[3]

  • Grounding: Take precautionary measures against static discharges.

  • Safe Transfer: Use appropriate tools and techniques to minimize the generation of aerosols or spills.

  • No-Go's: Do not eat, drink, or smoke in the handling area.[1][8]

Post-Handling Procedures
  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

  • Apparatus Cleaning: Clean all equipment used in the procedure. Collect all wash water for proper disposal.[3]

  • Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[9] Keep it away from incompatible materials such as acids and strong oxidizing agents.[1][9]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids apart to ensure complete irrigation. Seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water and soap if available.[3] Seek medical attention if irritation occurs or you feel unwell.[8]
Inhalation Move the exposed person to fresh air at once.[4] If breathing has stopped, perform artificial respiration.[4] Seek medical attention.[10][11]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[1] Seek immediate medical attention.[5][7]

Spill and Disposal Plan

Spill Response Workflow

The following diagram outlines the procedural flow for managing a spill of this compound.

Spill_Response_Workflow Workflow for this compound Spill Start Spill Occurs Assess_Spill Assess Spill Size (Minor vs. Major) Start->Assess_Spill Minor_Spill Minor Spill Assess_Spill->Minor_Spill Minor Major_Spill Major Spill Assess_Spill->Major_Spill Major Evacuate Evacuate Area & Move Upwind Alert Alert Emergency Responders Evacuate->Alert Wear_PPE Wear Full PPE Alert->Wear_PPE Minor_Spill->Wear_PPE Major_Spill->Evacuate Remove_Ignition Remove Ignition Sources Wear_PPE->Remove_Ignition Contain_Spill Contain Spillage Remove_Ignition->Contain_Spill Absorb Absorb with Inert Material (e.g., sand) Contain_Spill->Absorb Collect Collect into Labeled Container Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste per Regulations Decontaminate->Dispose End Spill Managed Dispose->End

Caption: Workflow for handling a this compound spill.

Disposal Procedures

All waste containing this compound must be handled as hazardous waste.[3]

  • Waste Collection: Collect all waste materials, including contaminated absorbents and PPE, in suitable, closed, and clearly labeled containers.

  • Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific guidance.

  • Container Disposal: Puncture empty containers to prevent reuse before disposing of them at an authorized landfill.[3] Do not allow wash water from cleaning equipment to enter drains.[3]

References

×

Retrosynthesis Analysis

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3-(Dimethylamino)propanenitrile
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